Phenelzine hydrochloride
Description
Properties
IUPAC Name |
2-phenylethylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c9-10-7-6-8-4-2-1-3-5-8;/h1-5,10H,6-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTQJIOOEPPOBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40228145 | |
| Record name | Hydrazine, (2-phenylethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40228145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5470-36-0, 77430-25-2 | |
| Record name | Hydrazine, (2-phenylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenelzine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazine, (2-phenylethyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077430252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenelzine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26224 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazine, (2-phenylethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40228145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENELZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1C3H00Y2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Phenelzine Hydrochloride in Atypical Depression
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Phenelzine, a hydrazine derivative, remains a cornerstone in the pharmacological armamentarium for atypical depression, a subtype of major depressive disorder characterized by mood reactivity, hyperphagia, hypersomnia, leaden paralysis, and interpersonal rejection sensitivity.[1][2] Its clinical utility, particularly in this patient population, stems from a multifaceted mechanism of action that extends beyond its classical designation as a non-selective, irreversible monoamine oxidase inhibitor (MAOI).[3][4][5] This guide provides a comprehensive technical analysis of phenelzine's core mechanism, exploring its profound impact on monoaminergic systems, its secondary effects on GABAergic neurotransmission, and the downstream neuroadaptive changes that culminate in its therapeutic effect. We will delve into the specific neurobiological underpinnings of atypical depression that may explain its preferential response to phenelzine and provide detailed experimental protocols for investigating key aspects of its pharmacological activity.
Introduction: The Enigma of Atypical Depression and the Role of Phenelzine
Atypical depression presents a distinct clinical and neurobiological profile compared to melancholic depression.[1][6] While the monoamine hypothesis has long dominated the understanding of depression, the specific symptom cluster in atypical depression suggests a differential dysregulation of neurotransmitter systems.[7][8][9] Notably, the pronounced symptoms of anhedonia and rejection sensitivity may point to a more significant role of dopaminergic dysfunction. Historically, the superior efficacy of MAOIs like phenelzine over tricyclic antidepressants in this population provided the first pharmacological evidence for atypical depression as a distinct entity.[2][10][11][12]
Phenelzine's robust efficacy in atypical depression underscores the importance of its broad-spectrum mechanism.[10] Unlike more selective agents, its ability to globally elevate the levels of serotonin, norepinephrine, and dopamine provides a comprehensive modulation of affective and motivational circuits.[13][14][15]
Core Mechanism of Action: Irreversible Monoamine Oxidase Inhibition
Phenelzine's primary mechanism is the irreversible inhibition of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[3][4][5] These enzymes are located on the outer mitochondrial membrane and are responsible for the degradation of monoamine neurotransmitters in the presynaptic terminal and the extracellular space.[16]
-
MAO-A: Preferentially metabolizes serotonin and norepinephrine.
-
MAO-B: Preferentially metabolizes dopamine.
By forming a stable, covalent bond with the flavin adenine dinucleotide (FAD) cofactor of both MAO isoforms, phenelzine effectively inactivates the enzymes.[5] This inactivation is long-lasting, and restoration of MAO activity requires the synthesis of new enzyme molecules, a process that can take up to two weeks.[3][17] This prolonged duration of action is a key pharmacokinetic and pharmacodynamic feature of phenelzine.[3]
The direct consequence of MAO inhibition is a significant increase in the presynaptic concentrations of serotonin, norepinephrine, and dopamine.[15][17] This leads to increased vesicular filling and subsequent enhanced release of these neurotransmitters into the synaptic cleft, thereby potentiating monoaminergic neurotransmission.[5]
Visualizing the Core Mechanism
Caption: The therapeutic action of phenelzine involves a cascade of downstream neuroadaptive changes.
Pharmacokinetics and Pharmacodynamics: A Quantitative Perspective
A thorough understanding of phenelzine's mechanism requires an appreciation of its pharmacokinetic and pharmacodynamic properties.
| Parameter | Value | Reference |
| Absorption | Rapidly absorbed from the GI tract | [3][13] |
| Time to Peak Plasma Concentration (Tmax) | ~43 minutes | [3][18] |
| Elimination Half-Life | ~11.6 hours | [3][18] |
| Metabolism | Primarily by oxidation via MAO | [3][18] |
| Major Metabolites | Phenylacetic acid and p-hydroxyphenylacetic acid | [3][18][19] |
| MAO Inhibition | Irreversible; recovery takes 2-3 weeks | [3] |
| Therapeutic Onset | 2-4 weeks | [4][13] |
It is crucial to note that plasma concentrations of phenelzine do not directly correlate with its clinical effect due to the irreversible nature of MAO inhibition. [3]The degree of platelet MAO inhibition is a more reliable biomarker of its pharmacological activity, with a target of greater than 80% inhibition often associated with therapeutic response. [20][21]
Experimental Protocols for Mechanistic Investigation
For researchers aiming to investigate the mechanism of action of phenelzine or novel MAOIs, several key experimental protocols are essential.
Protocol 1: In Vitro Measurement of Monoamine Oxidase Activity
This protocol provides a method for determining the inhibitory potential of a compound against MAO-A and MAO-B using a fluorometric assay.
Objective: To quantify the IC50 value of phenelzine for MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) [22][23]* Fluorometric probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Phenelzine hydrochloride
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader with fluorescence detection
Procedure:
-
Prepare serial dilutions of phenelzine in the assay buffer.
-
In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to each well.
-
Add the different concentrations of phenelzine to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C to allow for binding.
-
Initiate the reaction by adding a mixture of the MAO substrate, Amplex Red, and HRP.
-
Measure the fluorescence kinetically over 30-60 minutes at an excitation/emission of ~535/587 nm. [24]7. Calculate the rate of reaction for each concentration of phenelzine.
-
Plot the percentage of inhibition against the logarithm of the phenelzine concentration to determine the IC50 value.
Protocol 2: In Vivo Microdialysis for Measurement of Extracellular Neurotransmitter Levels
This protocol allows for the real-time measurement of serotonin, norepinephrine, and dopamine in the brains of freely moving animals following phenelzine administration.
Objective: To assess the effect of acute and chronic phenelzine administration on extracellular monoamine concentrations in specific brain regions (e.g., prefrontal cortex, nucleus accumbens).
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Experimental animals (e.g., rats, mice)
Procedure:
-
Surgically implant a guide cannula targeting the brain region of interest in the anesthetized animal.
-
Allow the animal to recover from surgery for several days.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a defined period.
-
Administer phenelzine (systemically or locally) and continue to collect dialysate samples.
-
Analyze the dialysate samples for monoamine content using HPLC-ED.
-
Express the post-drug neurotransmitter levels as a percentage of the baseline levels.
Conclusion and Future Directions
Phenelzine's mechanism of action in atypical depression is a compelling example of broad-spectrum neuromodulation. Its primary action as a non-selective, irreversible MAO inhibitor, coupled with its secondary effects on GABAergic transmission, provides a powerful and comprehensive approach to correcting the complex neurochemical imbalances thought to underlie this specific depressive subtype. The downstream consequences of this dual action, including alterations in receptor sensitivity and the promotion of neuroplasticity, are likely key to its sustained therapeutic efficacy.
Future research should focus on:
-
Elucidating the precise molecular interactions between phenelzine and the MAO enzymes to guide the development of next-generation MAOIs with improved safety profiles.
-
Further investigating the role of phenelzine's metabolites in its overall pharmacological effect.
-
Utilizing advanced neuroimaging techniques to map the specific neural circuits modulated by phenelzine in patients with atypical depression.
-
Exploring the potential of phenelzine and other MAOIs in other psychiatric and neurological disorders characterized by monoaminergic and GABAergic dysfunction.
By continuing to unravel the intricate mechanisms of this classic antidepressant, we can gain valuable insights into the neurobiology of mood disorders and pave the way for the development of more targeted and effective treatments.
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An In-depth Technical Guide to Phenelzine Hydrochloride's Effects on Monoamine Oxidase A vs. B
Executive Summary
Phenelzine is a potent, irreversible, and non-selective monoamine oxidase inhibitor (MAOI) that has been a cornerstone in psychopharmacology for decades.[1] As a hydrazine derivative, its primary mechanism of action is the covalent inactivation of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[2] This dual inhibition leads to a profound and sustained increase in the synaptic availability of key monoamine neurotransmitters—serotonin, norepinephrine, and dopamine—underpinning its efficacy in treating atypical depression and anxiety disorders.[3][4] However, this non-selectivity also dictates its complex pharmacological profile and potential for significant drug-food interactions. This guide provides a detailed comparative analysis of phenelzine's interaction with MAO-A and MAO-B, outlines a robust experimental protocol for assessing its inhibitory activity, and presents the underlying biochemical pathways to provide a comprehensive resource for researchers in the field.
Core Mechanism of Action: Non-Selective, Irreversible Inhibition
Monoamine oxidase (MAO) is a mitochondrial-bound enzyme existing in two isoforms, MAO-A and MAO-B.[5][6] These isoforms are critical for the degradation of monoamine neurotransmitters and other biogenic amines. Phenelzine functions as a mechanism-based inactivator, or "suicide inhibitor." After binding to the enzyme's active site, phenelzine is oxidized by the flavin adenine dinucleotide (FAD) cofactor, forming a reactive intermediate. This intermediate then forms a stable, covalent bond with the FAD moiety, leading to the irreversible inactivation of the enzyme.[2]
The clinical ramification of this irreversible inhibition is a prolonged pharmacological effect that far outlasts the drug's plasma half-life of approximately 11.6 hours.[3][7] Restoration of enzymatic activity is not achieved through drug dissociation but requires de novo synthesis of the MAO enzyme, a process that can take two to three weeks.[3][5] This extended duration of action is a critical consideration in both therapeutic application and washout periods when switching to other serotonergic agents. A therapeutic response is typically associated with at least 80-85% inhibition of MAO activity.[3]
Comparative Analysis: MAO-A versus MAO-B
While phenelzine inhibits both isoforms, the distinct substrate specificities and tissue distributions of MAO-A and MAO-B result in different physiological and clinical consequences of their inhibition.[8] MAO-A is the primary isoenzyme for metabolizing serotonin and norepinephrine and is found in high concentrations in the gut, liver, and placenta.[8] MAO-B preferentially metabolizes phenylethylamine and is prominent in platelets and glial cells within the brain.[8] Both isoforms are capable of degrading dopamine and tyramine.[2]
The potent inhibition of MAO-A is largely credited for phenelzine's antidepressant effects by increasing synaptic serotonin and norepinephrine.[6] However, this action is also the source of the well-known hypertensive crisis risk, as MAO-A in the gut is essential for breaking down dietary tyramine.[5] Inhibition of MAO-B contributes to elevated dopamine levels, a mechanism leveraged in the treatment of Parkinson's disease by more selective MAO-B inhibitors.[6]
Quantitative Inhibitory Profile
Phenelzine's potency against each isoform has been quantified using various metrics. While often described as non-selective, subtle differences in its affinity for each enzyme have been reported. It is crucial to consider the specific metric (e.g., Ki for binding affinity vs. Kinact for inactivation efficiency) as they describe different aspects of the drug-enzyme interaction.
| Parameter | Monoamine Oxidase A (MAO-A) | Monoamine Oxidase B (MAO-B) | Reference(s) |
| Primary Substrates | Serotonin, Norepinephrine | Phenylethylamine | [2][8] |
| Shared Substrates | Dopamine, Tyramine | Dopamine, Tyramine | [2] |
| Primary Locations | Gut, Liver, Placenta, Neurons | Brain (Glial Cells), Platelets, Liver | [8] |
| Phenelzine pKi | 7.3 | 7.8 | [9] |
| Phenelzine Ki (nM) | 47 nM | 15.8 nM | [9] |
| Phenelzine Kinact (nM) | 820 nM | 3900 nM | [9] |
Note: pKi is the negative log of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity. Kinact represents the inactivation efficiency.
Experimental Protocol: In Vitro MAO Inhibition Assay (Fluorometric)
To characterize the inhibitory potential of phenelzine or novel compounds on MAO-A and MAO-B, a robust in vitro assay is essential. The following protocol describes a continuous fluorometric method, which is a common, high-throughput approach for determining IC₅₀ values.[10]
Principle
This assay measures the activity of MAO by monitoring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination reaction.[10] In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin), which can be detected with a fluorescence plate reader. The rate of fluorescence increase is directly proportional to MAO activity.
Materials and Reagents
-
Recombinant human MAO-A and MAO-B enzymes
-
Phenelzine sulfate
-
MAO substrate (e.g., p-tyramine, a non-specific substrate for both isoforms)
-
Reference inhibitors: Clorgyline (MAO-A specific), Selegiline (MAO-B specific)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~590 nm)
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of phenelzine sulfate in reaction buffer. Perform serial dilutions to create a range of concentrations (e.g., from 1 nM to 100 µM) to be tested.
-
Prepare stock solutions of reference inhibitors in a similar manner.
-
Prepare the MAO substrate (e.g., 100 mM p-tyramine in water).
-
Prepare a fresh "Detection Cocktail" containing Amplex Red and HRP in reaction buffer according to the manufacturer's specifications.
-
-
Assay Procedure:
-
To each well of the 96-well plate, add 50 µL of reaction buffer containing the appropriate MAO enzyme (MAO-A or MAO-B) at its optimal concentration.
-
Add 25 µL of the phenelzine serial dilutions or the appropriate control (vehicle buffer for 100% activity, potent reference inhibitor for 0% activity) to the wells.
-
Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the MAO substrate.
-
Immediately place the plate in the fluorescence reader (pre-heated to 37°C) and begin kinetic reading, taking measurements every 1-2 minutes for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the data by calculating the percentage of inhibition for each phenelzine concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of phenelzine required to inhibit 50% of the MAO activity.
-
Conclusion
Phenelzine hydrochloride remains a powerful tool in psychopharmacology, distinguished by its irreversible and non-selective inhibition of both MAO-A and MAO-B.[3][11] Its slightly greater binding affinity for MAO-B (lower Ki) but more efficient inactivation of MAO-A (lower Kinact) highlights the nuanced complexity of its biochemical profile.[9] This dual action is integral to its broad therapeutic efficacy but also necessitates careful clinical management due to the risk of hypertensive crises and prolonged washout periods.[4][5] For researchers and drug development professionals, a thorough understanding of these differential effects and the application of robust quantitative assays, as detailed in this guide, are paramount for the continued exploration of MAOIs and the development of next-generation neuromodulatory agents.
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The Neuroprotective Properties of Phenelzine Hydrochloride: A Multifaceted Approach to Neuronal Rescue
A Technical Guide for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Phenelzine (PLZ), a long-established monoamine oxidase inhibitor (MAOI), is increasingly being recognized for its significant neuroprotective capabilities, extending far beyond its initial application as an antidepressant. This technical guide provides an in-depth exploration of the multifaceted mechanisms underlying phenelzine's neuroprotective effects, offering a valuable resource for researchers, scientists, and drug development professionals. We delve into its canonical role as an MAO inhibitor, its impact on GABAergic neurotransmission through the inhibition of GABA transaminase, and its crucial function as a scavenger of neurotoxic reactive aldehydes. This guide synthesizes preclinical evidence from both in vitro and in vivo models, presenting detailed experimental protocols and quantitative data to support the therapeutic potential of phenelzine in the context of neurodegenerative diseases and acute neuronal injury. Furthermore, we visualize the complex signaling pathways and experimental workflows to provide a clear and comprehensive understanding of phenelzine's neuroprotective paradigm.
Introduction: Re-evaluating a Classic Psychotropic Agent
Phenelzine hydrochloride, a hydrazine derivative, has been in clinical use for decades primarily for the treatment of atypical depression and anxiety disorders.[1][2] Its primary mechanism of action was long considered to be the irreversible and non-selective inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), leading to an increase in the synaptic availability of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2] However, a growing body of evidence has illuminated a broader pharmacological profile for phenelzine, revealing potent neuroprotective properties that are independent of its antidepressant effects.[3][4]
This guide moves beyond the classical understanding of phenelzine to explore its direct and indirect neuroprotective actions. We will examine how its unique chemical structure and metabolic pathways contribute to the mitigation of key pathological processes implicated in a range of neurological conditions, including traumatic brain injury (TBI), spinal cord injury, stroke, and neurodegenerative diseases like Parkinson's and Alzheimer's.[3][5] The central thesis of this guide is that phenelzine's neuroprotective efficacy stems from a synergistic combination of at least three core mechanisms:
-
Inhibition of Monoamine Oxidase (MAO): Beyond elevating neurotransmitter levels, MAO inhibition reduces the production of neurotoxic byproducts of monoamine metabolism.
-
Modulation of GABAergic Neurotransmission: Through the inhibition of GABA transaminase (GABA-T), phenelzine increases the levels of the primary inhibitory neurotransmitter, GABA, counteracting excitotoxicity.
-
Sequestration of Reactive Aldehydes: Phenelzine and its active metabolite, β-phenylethylidenehydrazine (PEH), act as potent scavengers of cytotoxic aldehydes generated during oxidative stress, thereby protecting against lipid peroxidation and mitochondrial dysfunction.
By understanding these intricate mechanisms, researchers can better design preclinical studies and explore novel therapeutic strategies leveraging the neuroprotective potential of phenelzine and its derivatives.
The Multifaceted Mechanisms of Phenelzine-Mediated Neuroprotection
The neuroprotective capacity of phenelzine is not attributable to a single mode of action but rather to a convergence of multiple pharmacological effects. This section will dissect these mechanisms, providing the foundational knowledge for understanding its therapeutic potential.
Beyond Monoamine Preservation: The Neuroprotective Role of MAO Inhibition
The irreversible inhibition of both MAO-A and MAO-B is the most well-known pharmacological action of phenelzine.[1][2] While this action is central to its antidepressant effects, it also confers significant neuroprotection. The catalytic activity of MAO on monoamines generates hydrogen peroxide (H₂O₂) and reactive aldehydes, both of which contribute to oxidative stress and neuronal damage.[3] By inhibiting MAO, phenelzine directly reduces the production of these toxic byproducts.[6]
Table 1: Inhibitory Activity of Phenelzine against MAO-A and MAO-B
| Enzyme | IC50 Value | Species | Tissue Source | Reference |
| MAO-A | Varies (µM range) | Rat | Brain | [3] |
| MAO-B | Varies (µM range) | Rat | Brain | [3] |
Note: IC50 values for irreversible inhibitors can be complex to determine and are often expressed as rate constants of inactivation. The provided information indicates a potent inhibition in the micromolar range.
Enhancing Inhibitory Tone: GABA-T Inhibition and the Rise of GABA
A pivotal and distinct neuroprotective mechanism of phenelzine is its ability to inhibit GABA transaminase (GABA-T), the primary enzyme responsible for the degradation of γ-aminobutyric acid (GABA).[7][8] This inhibition leads to a significant and sustained elevation of GABA levels in the brain.[8][9] Increased GABAergic tone is neuroprotective as it counteracts excitotoxicity, a common pathological cascade in many neurological disorders characterized by excessive glutamate receptor activation, calcium influx, and subsequent neuronal death.
The elevation of brain GABA levels by phenelzine has been demonstrated to be dose-dependent and is a key contributor to its neuroprotective effects in models of cerebral ischemia and other excitotoxic injuries.[10][11]
A Chemical Shield: Sequestration of Reactive Aldehydes
Perhaps the most compelling and direct neuroprotective mechanism of phenelzine is its ability to scavenge reactive and toxic aldehydes.[3][6] Oxidative stress, a hallmark of neurodegenerative diseases and acute neuronal injury, leads to lipid peroxidation, a process that generates highly reactive aldehydes such as 4-hydroxy-2-nonenal (4-HNE) and acrolein.[12][13] These aldehydes readily form adducts with proteins and DNA, leading to cellular dysfunction, mitochondrial damage, and apoptosis.[12][13]
Phenelzine, being a hydrazine derivative, and its active metabolite PEH, can directly react with and neutralize these toxic aldehydes, thereby preventing their damaging effects.[3][6] This aldehyde-scavenging property is independent of its enzyme-inhibiting activities and represents a direct chemical neuroprotection mechanism.[13]
Table 2: Effect of Phenelzine on Reactive Aldehyde Levels and Neuronal Viability
| Experimental Model | Aldehyde | Phenelzine Concentration/Dose | Outcome | Reference |
| In vitro (plasma and platelets) | 4-HNE | 0-100 µM | Reduced protein carbonyl and TBARS formation | [14] |
| In vitro (plasma and platelets) | Peroxynitrite-induced damage | Not specified | Inhibited carbonyl group and 3-NT formation | [15] |
| In vivo (Traumatic Brain Injury) | 4-HNE and Acrolein | 10 mg/kg | Attenuated mitochondrial levels of 4-HNE and acrolein | [12] |
Supporting Neuronal Health: The Influence on Brain-Derived Neurotrophic Factor (BDNF)
Emerging evidence suggests that phenelzine may also exert neuroprotective effects by modulating neurotrophic factor signaling. Chronic treatment with phenelzine has been shown to increase the levels of Brain-Derived Neurotrophic Factor (BDNF) in the frontal cortex.[16] BDNF is a crucial neurotrophin that plays a vital role in neuronal survival, growth, and synaptic plasticity.[16] By upregulating BDNF, phenelzine may contribute to a more resilient neuronal environment capable of resisting degenerative insults.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the complex interplay of phenelzine's neuroprotective actions, this section presents diagrams generated using Graphviz (DOT language).
Signaling Pathways
Caption: Phenelzine's intervention in the oxidative stress cascade.
Experimental Workflows
Caption: Workflow for in vitro assessment of phenelzine's neuroprotection.
Caption: Workflow for in vivo evaluation of phenelzine in a TBI model.
Experimental Protocols: A Guide for Practical Application
This section provides detailed, step-by-step methodologies for key experiments to assess the neuroprotective properties of phenelzine.
In Vitro Neuroprotection Assay Using Primary Cortical Neurons
This protocol outlines a method to evaluate the ability of phenelzine to protect primary neurons from excitotoxicity. [2][17][18] 1. Cell Culture:
- Isolate cortical neurons from embryonic day 18 (E18) rat pups.
- Plate dissociated neurons on poly-D-lysine-coated 96-well plates at a density of 1 x 10⁵ cells/well.
- Culture neurons in Neurobasal medium supplemented with B27 and L-glutamine for 7-10 days to allow for maturation.
2. Phenelzine Pre-treatment:
- Prepare a stock solution of this compound in sterile water.
- On the day of the experiment, dilute phenelzine to final concentrations (e.g., 1, 10, 50, 100 µM) in culture medium.
- Replace the existing medium with the phenelzine-containing medium and incubate for 2 hours.
3. Induction of Excitotoxicity:
- Prepare a stock solution of L-glutamic acid in sterile water.
- Add glutamate to the wells to a final concentration of 100 µM.
- Incubate for 15-30 minutes at 37°C.
4. Assessment of Neuronal Viability (MTT Assay):
- After the desired incubation period (e.g., 24 hours), add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Aspirate the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Express cell viability as a percentage of the vehicle-treated control.
In Vivo Model: Controlled Cortical Impact (CCI) for Traumatic Brain Injury
This protocol describes the induction of a focal TBI in rats to evaluate the in vivo neuroprotective effects of phenelzine. [5][19][20][21] 1. Animal Preparation:
- Anesthetize an adult male Sprague-Dawley rat with isoflurane.
- Secure the rat in a stereotactic frame.
- Make a midline incision on the scalp to expose the skull.
2. Craniotomy:
- Perform a craniotomy (typically 5 mm in diameter) over the desired cortical region (e.g., parietal cortex) using a high-speed drill, keeping the dura mater intact.
3. Induction of CCI:
- Position the impactor tip of a CCI device perpendicular to the exposed dura.
- Set the desired injury parameters (e.g., impact velocity: 4 m/s, deformation depth: 2 mm, dwell time: 150 ms).
- Induce the injury by activating the impactor.
4. Phenelzine Administration:
- Administer phenelzine (e.g., 10 mg/kg, intraperitoneally) at a specified time point post-injury (e.g., 15 minutes).
- A vehicle control group should receive an equivalent volume of saline.
5. Post-operative Care and Assessment:
- Suture the scalp incision and provide post-operative analgesia.
- Monitor the animal's recovery.
- At predetermined time points (e.g., 24 or 72 hours), euthanize the animal and collect the brain for histological or biochemical analysis (e.g., lesion volume measurement, Western blotting).
Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol details the measurement of mitochondrial function in isolated brain mitochondria following TBI and phenelzine treatment. [22][23][24][25] 1. Isolation of Mitochondria:
- Homogenize the perilesional cortical tissue in ice-cold mitochondrial isolation buffer.
- Perform differential centrifugation to pellet the mitochondria.
- Resuspend the mitochondrial pellet in a suitable assay buffer.
2. Seahorse XF Assay:
- Hydrate the sensor cartridge of a Seahorse XF analyzer with calibrant solution overnight.
- Plate the isolated mitochondria in a Seahorse XF microplate.
- Load the injection ports of the sensor cartridge with mitochondrial inhibitors:
- Port A: Oligomycin (ATP synthase inhibitor)
- Port B: FCCP (uncoupling agent)
- Port C: Rotenone/Antimycin A (Complex I and III inhibitors)
- Place the microplate in the Seahorse XF analyzer and initiate the assay.
3. Data Analysis:
- The Seahorse XF software will measure the oxygen consumption rate (OCR) in real-time.
- Calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
- Compare these parameters between treatment groups to assess the effect of phenelzine on mitochondrial function.
Western Blot Analysis for Markers of Oxidative Stress
This protocol describes the detection of 4-HNE protein adducts in brain tissue as a measure of oxidative damage. [4][26][27][28][29] 1. Protein Extraction:
- Homogenize brain tissue samples in RIPA buffer containing protease and phosphatase inhibitors.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant.
- Determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
- Denature protein samples in Laemmli buffer.
- Separate proteins by SDS-polyacrylamide gel electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with a primary antibody against 4-HNE overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify band intensity and normalize to a loading control (e.g., β-actin).
Measurement of Brain GABA Levels by HPLC
This protocol outlines the quantification of GABA in brain tissue samples. [30][31][32][33][34] 1. Sample Preparation:
- Homogenize brain tissue in a suitable extraction solution (e.g., perchloric acid).
- Centrifuge the homogenate to precipitate proteins.
- Collect the supernatant for analysis.
2. Derivatization:
- Derivatize the amino acids in the supernatant with a fluorescent tag, such as o-phthaldialdehyde (OPA).
3. HPLC Analysis:
- Inject the derivatized sample into a high-performance liquid chromatography (HPLC) system equipped with a fluorescence detector.
- Separate the amino acids using a reverse-phase C18 column with an appropriate mobile phase.
- Detect the fluorescently labeled GABA and quantify its concentration by comparing the peak area to a standard curve.
Future Directions and Therapeutic Implications
The compelling preclinical evidence for phenelzine's neuroprotective effects opens up exciting avenues for future research and clinical development. Key areas for further investigation include:
-
Optimizing Dosing and Delivery: Establishing the optimal therapeutic window and dosing regimen for phenelzine in various models of neurological injury is crucial. Furthermore, exploring novel drug delivery systems to enhance its brain bioavailability and minimize systemic side effects could significantly improve its therapeutic index.
-
Development of Novel Analogs: The multifaceted nature of phenelzine's neuroprotection provides a template for the design of novel compounds. Synthesizing analogs that retain the aldehyde-scavenging and GABA-T inhibitory properties while potentially having a more favorable side-effect profile could lead to the development of next-generation neuroprotective agents.
-
Clinical Translation: Well-designed clinical trials are needed to evaluate the efficacy of phenelzine in patients with acute neurological injuries, such as TBI and stroke, as well as in chronic neurodegenerative conditions.
Conclusion
This compound is a pharmacologically rich molecule with a robust and multifaceted neuroprotective profile. Its ability to simultaneously inhibit MAO, increase GABA levels, and scavenge toxic aldehydes positions it as a promising candidate for the treatment of a wide range of neurological disorders. This technical guide has provided a comprehensive overview of its mechanisms of action, supported by experimental evidence and detailed protocols. It is our hope that this resource will stimulate further research into the therapeutic potential of phenelzine and pave the way for the development of novel and effective neuroprotective strategies.
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An In-Depth Technical Guide to Phenelzine Hydrochloride's Role in GABAergic Neurotransmission
Abstract: Phenelzine, a hydrazine derivative, is a well-established monoamine oxidase inhibitor (MAOI) employed in the clinical management of atypical and treatment-resistant depression, as well as anxiety disorders.[1][2] While its therapeutic efficacy has historically been attributed to the inhibition of monoamine oxidase (MAO), leading to elevated synaptic concentrations of serotonin, norepinephrine, and dopamine, a substantial body of evidence reveals a parallel and profound impact on the γ-aminobutyric acid (GABA) system.[1][2][3] This guide provides a detailed examination of the molecular mechanisms underpinning phenelzine's influence on GABAergic neurotransmission, focusing on its role as an indirect inhibitor of GABA transaminase (GABA-T). We will dissect the causality behind its GABA-elevating properties, present validated experimental workflows for its study, and discuss the implications for drug development and neuroscience research.
Foundational Concepts: The GABAergic System and Phenelzine's Canonical Mechanism
The GABA Shunt: Central Hub of GABA Metabolism
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, critical for tempering neuronal excitability and maintaining physiological homeostasis.[2][4][5] Deficits in GABAergic signaling are implicated in the pathophysiology of anxiety and depressive disorders.[4][5][6][7][8]
GABA synthesis and catabolism are governed by a metabolic pathway known as the GABA shunt.[9][10] This pathway is a closed-loop process that conserves the neuronal supply of GABA.[9]
-
Synthesis: GABA is synthesized from glutamate via the enzyme glutamic acid decarboxylase (GAD) , a reaction that requires pyridoxal phosphate (vitamin B6) as a cofactor.[11][12]
-
Catabolism: The breakdown of GABA is primarily catalyzed by GABA α-oxoglutarate transaminase (GABA-T) , which converts GABA to succinic semialdehyde.[9][12]
-
Krebs Cycle Integration: Succinic semialdehyde is subsequently oxidized by succinic semialdehyde dehydrogenase (SSADH) to succinic acid, which then enters the tricarboxylic acid (TCA) cycle.[9][11]
The activity of GABA-T is the rate-limiting step in GABA degradation, making it a key therapeutic target for elevating brain GABA levels.[13][14]
Figure 1: The GABA Shunt Pathway. This diagram illustrates the synthesis of GABA from glutamate via GAD and its subsequent catabolism by GABA-T and SSADH, re-entering the TCA cycle.
Phenelzine as a Monoamine Oxidase Inhibitor (MAOI)
Phenelzine's primary and most well-known mechanism of action is the non-selective and irreversible inhibition of MAO-A and MAO-B.[1][2][15][16] By forming a covalent bond with the enzyme, phenelzine prevents the breakdown of monoamine neurotransmitters, leading to their accumulation in presynaptic terminals and enhanced neurotransmission.[2][16] This action is central to its antidepressant effects.[2]
The Core Directive: Phenelzine's Impact on GABAergic Neurotransmission
Beyond its role as an MAOI, phenelzine significantly elevates brain GABA concentrations.[1][17][18] This effect is not a downstream consequence of monoamine modulation but rather a distinct pharmacological action that contributes substantially to its anxiolytic and antipanic properties.[2][18]
Mechanism of Action: Inhibition of GABA Transaminase (GABA-T)
The elevation of brain GABA by phenelzine is primarily achieved through the inhibition of the catabolic enzyme GABA-T.[19][20][21] However, a critical mechanistic insight is that this inhibition is not directly caused by phenelzine itself but by its metabolite, phenylethylidenehydrazine (PEH) .[2][16][22]
-
Metabolic Activation: Phenelzine, a hydrazine derivative, serves as a substrate for MAO.[23][24]
-
Formation of PEH: MAO-catalyzed metabolism of phenelzine produces PEH.[16][22]
-
GABA-T Inhibition: PEH is a potent inhibitor of GABA-T, leading to a decrease in GABA catabolism and a subsequent rise in brain GABA levels.[2][22]
This indirect mechanism is a cornerstone of understanding phenelzine's full pharmacological profile. It explains why phenelzine's GABAergic effects are unique among MAOIs and why its N-acetylated metabolite, which is not a substrate for this metabolic conversion, fails to elevate GABA despite inhibiting MAO.[18][19]
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Whitepaper: Investigating the Anti-Tuberculosis Potential of Phenelzine - A Reconstruction of Early-Stage Preclinical Research
Introduction: The Mid-20th Century Tuberculosis Landscape
For millennia, tuberculosis was a devastating and often fatal disease[1]. The advent of the antibiotic era brought the first wave of effective treatments, with streptomycin discovered in 1943 and para-aminosalicylic acid in 1945[2]. However, the introduction of isoniazid (isonicotinic acid hydrazide, INH) in 1952 represented a paradigm shift, offering a potent, safe, and inexpensive oral therapy that became a cornerstone of TB treatment[2][3]. INH belongs to the hydrazine class of compounds, a chemical scaffold that became the focus of intense medicinal chemistry efforts to develop even more effective anti-tuberculosis agents[1][4].
The Hydrazine Hypothesis: From Isoniazid to a Serendipitous Discovery
In the pursuit of improved derivatives, an isopropyl-substituted version of isoniazid, named iproniazid, was developed and tested[1]. During clinical trials for tuberculosis, a remarkable and consistent side effect was observed: patients treated with iproniazid exhibited significant mood elevation, becoming notably cheerful and more active[1][5][6]. This observation of "deliriously happy" patients was a serendipitous breakthrough[1].
Subsequent investigation revealed that iproniazid's primary pharmacological action was the inhibition of the enzyme monoamine oxidase (MAO)[7]. This inhibition leads to increased bioavailability of neurotransmitters like serotonin and norepinephrine in the brain, explaining its antidepressant effects[6]. While iproniazid was ultimately less effective against Mycobacterium tuberculosis (M.tb) than its parent compound, its discovery opened an entirely new field of psychopharmacology and led to the development of a family of MAO inhibitors for the treatment of depression[1][8].
Rationale for the Investigation of Phenelzine (Phenethylhydrazine)
Phenelzine emerged from this new wave of research as another irreversible, non-selective MAO inhibitor of the hydrazine class[1][7]. Given its structural heritage, a logical and compelling scientific question arose: Could phenelzine retain the anti-tuberculosis activity of the hydrazine scaffold while also possessing potent MAO inhibitory properties?
The core hypothesis would have been twofold:
-
Direct Anti-mycobacterial Action: Like isoniazid, phenelzine's hydrazine structure could potentially interfere with the synthesis of mycolic acids, essential components of the M.tb cell wall[9][10].
-
MAO Inhibition: Its known potent MAO inhibitory action presented a novel, albeit at the time speculative, secondary mechanism that could be explored.
This rationale would have justified a full preclinical evaluation of phenelzine as a candidate anti-tuberculosis agent.
Caption: Lineage and divergence of hydrazine drugs from TB to depression.
A Proposed Preclinical Research Workflow for Phenelzine as an Anti-Tuberculosis Agent
The following sections detail the logical, step-by-step experimental plan that would have been employed to investigate phenelzine's efficacy against M. tuberculosis, grounded in the standard methodologies of the 1950s and 1960s.
Caption: Proposed preclinical research workflow for phenelzine.
In Vitro Efficacy Assessment
The first critical step is to determine if phenelzine has direct bactericidal or bacteriostatic activity against M.tb. The primary method for this is determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution MIC Assay (Reconstructed)
-
Strain Preparation: Culture the virulent M. tuberculosis H37Rv strain in Middlebrook 7H9 broth, supplemented with oleic acid-albumin-dextrose-catalase (OADC), to mid-log phase.
-
Compound Preparation: Prepare a stock solution of phenelzine sulfate in sterile distilled water. Create a series of two-fold serial dilutions in 7H9 broth in a 96-well microtiter plate. Concentrations would typically range from 0.1 µg/mL to 128 µg/mL.
-
Controls:
-
Positive Control: Isoniazid and Iproniazid serial dilutions.
-
Negative Control: Wells containing only inoculated broth (no drug).
-
Sterility Control: Wells containing uninoculated broth.
-
-
Inoculation: Adjust the M.tb culture to a standardized turbidity (e.g., McFarland standard 0.5) and dilute to achieve a final inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
Readout: The MIC is defined as the lowest drug concentration that completely inhibits visible growth of M.tb. For confirmation, a colorimetric indicator like Resazurin could be added, which changes color in the presence of viable, metabolically active bacteria[11].
Postulated Mechanisms of Action
Based on its structure and the known mechanism of isoniazid, two primary mechanisms would be postulated.
Caption: Dual potential mechanisms of action for phenelzine.
-
Inhibition of Mycolic Acid Synthesis: The primary hypothesis would be that phenelzine, as a hydrazine prodrug, is activated by the mycobacterial catalase-peroxidase enzyme, KatG. This activation would generate reactive radical species that subsequently inhibit InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis, mirroring the mechanism of isoniazid[9][10][12][13].
-
MAO Inhibition: While human MAO is the known target for its antidepressant effects, M.tb also possesses enzymes that could potentially be inhibited by phenelzine, disrupting bacterial metabolism. This would have been a secondary, more speculative hypothesis at the time.
In Vivo Evaluation in an Animal Model
Demonstrating efficacy in a living organism is the crucial next step. During the 1950s, both guinea pigs and mice were extensively used for TB research.[14][15] Guinea pigs were highly regarded for developing human-like caseous necrosis, while the availability of inbred mouse strains made them practical for larger-scale screening[15][16]. A murine model would be a likely choice for initial efficacy testing.
Experimental Protocol: Murine Model of Tuberculosis (Reconstructed)
-
Animal Model: Use a susceptible mouse strain, such as BALB/c or C57BL/6.[15] House animals in appropriate biosafety level 3 (BSL-3) conditions.
-
Infection: Infect mice via a low-dose aerosol route using a specialized chamber (e.g., a Henderson apparatus) with a target dose of 50-100 CFU of M. tuberculosis H37Rv per lung. This method provides a consistent and physiologically relevant pulmonary infection[15].
-
Treatment Groups (n=10-15 mice per group):
-
Vehicle Control: Mice receiving the delivery vehicle (e.g., water or saline) by oral gavage.
-
Phenelzine Group: Mice receiving phenelzine at one or more dose levels (e.g., 10, 30 mg/kg) by oral gavage daily.
-
Positive Control: Mice receiving isoniazid (e.g., 25 mg/kg) by oral gavage daily.
-
-
Treatment Regimen: Begin treatment 2-4 weeks post-infection, once a stable chronic infection is established. Continue treatment for 4-6 weeks.
-
Efficacy Readouts:
-
Bacterial Burden: At the end of the treatment period, euthanize mice. Aseptically remove lungs and spleens, homogenize the tissues, and plate serial dilutions onto Middlebrook 7H11 agar to enumerate bacterial CFU. Efficacy is measured as a log₁₀ reduction in CFU compared to the vehicle control group.
-
Pathology: A portion of the lung tissue should be fixed in formalin, sectioned, and stained (e.g., with Hematoxylin and Eosin) for histopathological analysis to assess the extent of inflammation and granuloma formation.
-
Toxicity Monitoring: Monitor mice daily for signs of toxicity, including weight loss, ruffled fur, and altered behavior.
-
Synthesis of Hypothetical Data and Interpretation
To contextualize the likely outcome, we present hypothetical data based on the known properties of these compounds.
Table 1: Hypothetical In Vitro Efficacy against M. tuberculosis H37Rv
| Compound | Chemical Class | Primary Mechanism | Hypothetical MIC (µg/mL) |
| Isoniazid | Hydrazide | Mycolic Acid Synthesis Inhibitor | 0.1 - 0.5 |
| Iproniazid | Hydrazine | MAO Inhibitor / Weak Mycolic Acid | 5.0 - 20.0 |
| Phenelzine | Hydrazine | Potent MAO Inhibitor | > 64.0 |
Interpretation: It is plausible that phenelzine would have demonstrated very poor direct activity against M.tb in vitro. The structural modifications that confer potent MAO inhibitory activity (the phenethyl group) likely reduce its affinity for or activation by the mycobacterial KatG enzyme, rendering it ineffective as a direct anti-mycobacterial agent.
Table 2: Hypothetical In Vivo Efficacy in a Murine Model (4-week treatment)
| Treatment Group (Oral Gavage) | Mean Lung CFU (log₁₀ ± SD) | Reduction vs. Vehicle (log₁₀) |
| Vehicle Control | 6.5 ± 0.4 | - |
| Isoniazid (25 mg/kg) | 4.2 ± 0.5 | 2.3 |
| Phenelzine (30 mg/kg) | 6.3 ± 0.6 | 0.2 |
Interpretation: The in vivo results would likely corroborate the in vitro findings. Phenelzine would fail to significantly reduce the bacterial burden in the lungs of infected mice, showing a stark contrast to the potent efficacy of isoniazid. Researchers might also note behavioral changes in the phenelzine-treated mice consistent with MAO inhibition.
Conclusion: A Fork in the Developmental Pathway
References
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An In-depth Technical Guide to the Chemical Structure and Properties of Phenelzine Sulfate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Phenelzine sulfate, a potent, non-selective, and irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine class, has been a significant tool in the pharmacological management of major depressive disorder, particularly atypical depression, as well as anxiety and phobic disorders.[1][2] This guide provides a comprehensive technical overview of phenelzine sulfate, delving into its fundamental chemical structure, physicochemical properties, synthesis, and mechanism of action. Furthermore, it explores the structure-activity relationships, analytical methodologies for its characterization, and its pharmacokinetic profile. This document is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery and development, offering foundational knowledge and practical insights into this complex therapeutic agent.
Chemical Identity and Structure
Phenelzine sulfate is the sulfate salt of phenelzine, a synthetic organic compound derived from hydrazine.[3][4] Its chemical identity is well-established and characterized by the following identifiers.
| Identifier | Value |
| IUPAC Name | (2-phenylethyl)hydrazine;sulfuric acid[3] |
| CAS Number | 156-51-4[3][5][6] |
| Molecular Formula | C₈H₁₄N₂O₄S[3][5] |
| Molecular Weight | 234.27 g/mol [5][6][7] |
| Synonyms | Nardil, W-1544, Estinerval, Nardelzine[5][6] |
The core structure consists of a phenylethyl moiety attached to a hydrazine functional group. This structure is crucial for its biological activity.
Caption: 2D structure of Phenelzine Sulfate.
Physicochemical Properties
The physicochemical properties of phenelzine sulfate are critical for its formulation, stability, and bioavailability.
| Property | Value | Source(s) |
| Appearance | White to off-white solid/powder | [8] |
| Melting Point | 164-168 °C | [8][9] |
| Solubility | Freely soluble in water; slightly soluble in DMSO; practically insoluble in ethanol and ether. | [6][7][8][10] |
| pKa | Data not readily available in provided search results. | |
| Stability | Should be protected from light. Hydrolytic decomposition can yield hydrazine and phenethyl alcohol. | [2][11] |
| Storage | Store at 2-8°C, protected from light. | [2][8] |
Synthesis of Phenelzine Sulfate
The synthesis of phenelzine was first described in 1932.[1] Since then, several methods have been developed for its preparation, with common routes starting from phenethyl halides.
A widely cited laboratory and industrial synthesis involves the reaction of a 2-phenylethyl halide (bromide or chloride) with hydrazine hydrate.[9][12] The resulting phenelzine free base is then converted to its more stable sulfate salt for pharmaceutical use.[12]
Caption: General workflow for the synthesis of phenelzine sulfate.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a classical synthesis from 2-phenylethyl bromide.[12]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 2-phenylethyl bromide in ethanol.
-
Addition of Hydrazine: To the stirred solution, add 3-5 equivalents of hydrazine hydrate.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove excess hydrazine and ethanol under reduced pressure.
-
Extraction: Dissolve the residue in water and make the solution basic (pH > 10) with sodium hydroxide. Extract the phenelzine free base with diethyl ether.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude phenelzine. Further purification can be done by vacuum distillation.
-
Salt Formation: Dissolve the purified phenelzine free base in isopropanol. Slowly add a stoichiometric amount of sulfuric acid (also dissolved in isopropanol) with stirring.
-
Isolation: Collect the precipitated phenelzine sulfate by filtration, wash with cold isopropanol, and dry under vacuum.[12]
Mechanism of Action
Phenelzine's therapeutic effects stem from its function as a non-selective and irreversible inhibitor of monoamine oxidase (MAO).[1][13][14]
-
Enzyme Inhibition: MAO is an enzyme system responsible for the breakdown of monoamine neurotransmitters.[13] It exists in two isoforms, MAO-A and MAO-B.[13] Phenelzine binds covalently and irreversibly to both isoforms, with a slight preference for MAO-A.[1][13]
-
Neurotransmitter Accumulation: By inhibiting MAO, phenelzine prevents the degradation of key neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[13][14] This leads to an accumulation of these monoamines in the presynaptic neuron and an increased concentration in the synaptic cleft.[14][15]
-
GABAergic Effects: Phenelzine and its metabolite, phenylethylidenehydrazine (PEH), also inhibit γ-aminobutyric acid transaminase (GABA-T).[1] This inhibition leads to increased levels of the inhibitory neurotransmitter GABA in the brain, which is thought to contribute significantly to phenelzine's anxiolytic properties.[1][4]
-
Irreversible Action: Because the inhibition is irreversible, the enzymatic activity of MAO is only restored after the synthesis of new enzyme molecules, a process that can take 2-3 weeks.[1][13] This explains the prolonged clinical effect of phenelzine even after discontinuation of the drug.[14]
Caption: Mechanism of action of phenelzine.
Pharmacokinetics
-
Absorption: Phenelzine sulfate is administered orally and is rapidly absorbed from the gastrointestinal tract.[1] Following a single 30 mg dose, the time to peak plasma concentration (Tmax) is approximately 43 minutes.[16]
-
Metabolism: It is extensively metabolized, primarily in the liver through oxidation by MAO.[1][16][17] The major metabolites are phenylacetic acid and p-hydroxyphenylacetic acid, which account for about 73% of the excreted dose.[1][16] Acetylation is a minor metabolic pathway.[1][17]
-
Elimination: The elimination half-life after a single 30 mg dose is reported to be around 11.6 hours.[1][16] Metabolites are excreted in the urine.[1]
Structure-Activity Relationship (SAR)
The chemical structure of phenelzine is integral to its function as an MAO inhibitor.
-
Hydrazine Moiety: The hydrazine (-NH-NH₂) group is the key functional group responsible for the irreversible inhibition of MAO.[14] It is believed that upon oxidation by the FAD cofactor within the MAO active site, a reactive intermediate is formed which then covalently binds to the enzyme, leading to its inactivation.
-
Phenylethyl Group: The phenylethyl portion of the molecule provides the necessary structural similarity to endogenous monoamine substrates like phenethylamine, allowing it to be recognized and bind to the active site of MAO.[14]
-
Analog Studies: Research into analogues of phenelzine has explored modifications to the hydrazine group, the length of the alkyl chain, and substitutions on the phenyl ring to develop more selective inhibitors, for instance, for enzymes like lysine-specific demethylase 1 (LSD1).[18] These studies confirm that even minor structural changes can significantly alter the compound's inhibitory profile and selectivity.[19]
Analytical Methods for Characterization
A variety of analytical techniques are employed for the identification, quantification, and purity assessment of phenelzine sulfate in both bulk drug substance and biological matrices.
| Analytical Method | Application | Key Features |
| High-Performance Liquid Chromatography (HPLC) | Purity testing, quantification, analysis of degradation products (e.g., phenethyl alcohol, hydrazine).[11][20][21] | Utilizes UV detection (e.g., at 209 nm). Reverse-phase columns (C18) are common. Requires derivatization for trace hydrazine analysis.[11][20][21] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification in biological fluids (plasma).[22][23] | High sensitivity and selectivity. Requires derivatization (e.g., with acetylacetone or pentafluorobenzaldehyde) due to the polarity and thermal lability of phenelzine.[22][23] |
| Titration | Assay of bulk drug substance. | A common method for determining the purity of the bulk material (e.g., iodine titration).[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | Provides detailed information about the chemical structure. |
| Mass Spectrometry (MS) | Molecular weight determination and structural analysis. | Confirms the mass of the molecule and its fragments.[9] |
Experimental Protocol: HPLC Method for Phenelzine and its Degradation Product, Phenethyl Alcohol
This protocol is adapted from a validated stability-indicating method.[20][21]
-
Chromatographic Conditions:
-
Column: Octadecylsilane (C18), 100 mm x 4.6 mm, 5 µm particle size.[21]
-
Mobile Phase: A 20:80 (v/v) mixture of acetonitrile and 0.05 M sodium dihydrogen phosphate (pH 2.5) containing 0.02 M heptane sulfonic acid sodium salt.[21]
-
Flow Rate: 1.0 mL/min.[21]
-
Detection: UV at 209 nm.[21]
-
Column Temperature: Ambient.[21]
-
-
Procedure:
-
Preparation: Prepare the mobile phase and degas using sonication or vacuum filtration. Prepare standard solutions of phenelzine sulfate and phenethyl alcohol in the mobile phase. Dissolve the sample to be analyzed in the mobile phase.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject a defined volume (e.g., 20 µL) of the standard and sample solutions into the chromatograph.
-
Analysis: Identify the peaks for phenelzine and phenethyl alcohol based on the retention times obtained from the standard solutions.
-
Quantification: Calculate the concentration of phenelzine and the amount of phenethyl alcohol in the sample by comparing the peak areas or heights to a calibration curve generated from the standards.[21]
-
Conclusion
Phenelzine sulfate remains a clinically relevant MAOI, distinguished by its irreversible and non-selective mechanism of action. Its efficacy is rooted in a well-defined chemical structure, featuring a phenylethyl group for substrate recognition and a hydrazine moiety for covalent enzyme inactivation. A thorough understanding of its synthesis, physicochemical properties, and analytical characterization is essential for its proper handling, formulation, and the development of new therapeutic agents. This guide has consolidated key technical information to provide a foundational resource for scientists and researchers, facilitating further investigation and application in the field of drug development.
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A Foundational Guide to Phenelzine in the Treatment of Anxiety Disorders: Mechanisms, Seminal Trials, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenelzine, a hydrazine derivative, represents one of the earliest and most potent pharmacological interventions for anxiety disorders. Its enduring efficacy, particularly in treatment-resistant cases, warrants a continued understanding of its foundational scientific basis. This technical guide provides an in-depth analysis of the core mechanisms of action of phenelzine, a review of the seminal clinical studies that established its anxiolytic properties, and detailed protocols for the key experimental methodologies employed in this foundational research. By revisiting these early investigations, we aim to provide a comprehensive resource for researchers and drug development professionals, offering insights into the multifaceted pharmacology of phenelzine and the enduring principles of its clinical application in anxiety.
Introduction: A Serendipitous Discovery in Psychopharmacology
Initially synthesized in 1932, the therapeutic potential of phenelzine as a psychotropic agent was realized in the 1950s, following the serendipitous observation of mood-elevating effects of the antitubercular drug iproniazid, another hydrazine derivative.[1] This led to the exploration of related compounds and the dawn of the monoamine oxidase inhibitor (MAOI) class of antidepressants.[1] While initially recognized for its antidepressant effects, early clinical experience and subsequent controlled trials revealed phenelzine's profound anxiolytic capabilities, establishing it as a valuable treatment for a spectrum of anxiety disorders, including social anxiety disorder, panic disorder, and mixed anxiety-depressive states.[2][3][4] This guide delves into the foundational studies that elucidated the unique neuropharmacology of phenelzine and validated its clinical utility in anxiety.
Core Mechanisms of Anxiolytic Action
Phenelzine's anxiolytic effects are primarily attributed to two distinct, yet potentially synergistic, neurochemical actions: the irreversible inhibition of monoamine oxidase (MAO) and the inhibition of γ-aminobutyric acid (GABA) transaminase (GABA-T).
Irreversible Inhibition of Monoamine Oxidase (MAO)
Phenelzine is a non-selective, irreversible inhibitor of both MAO-A and MAO-B isoforms.[5] These enzymes are fundamentally responsible for the degradation of monoamine neurotransmitters within the presynaptic neuron.
-
MAO-A: Primarily metabolizes serotonin (5-HT) and norepinephrine (NE).
-
MAO-B: Primarily metabolizes dopamine (DA) and other trace amines.
By forming a stable covalent bond with the flavin adenine dinucleotide (FAD) cofactor of the enzyme, phenelzine effectively inactivates MAO.[6] This irreversible inhibition leads to a significant accumulation of serotonin, norepinephrine, and dopamine in the presynaptic terminal, resulting in enhanced neurotransmission upon neuronal firing.[7] The restoration of MAO activity is dependent on the synthesis of new enzyme, a process that can take several weeks.[6] The sustained elevation of these monoamines in key neural circuits implicated in fear and anxiety is considered a cornerstone of phenelzine's therapeutic effect.[7]
Inhibition of GABA-Transaminase (GABA-T)
Beyond its impact on monoamines, phenelzine and its metabolite phenylethylidenehydrazine (PEH) are also inhibitors of GABA-transaminase (GABA-T).[8][9] This enzyme is crucial for the catabolism of GABA, the primary inhibitory neurotransmitter in the central nervous system. By inhibiting GABA-T, phenelzine leads to a significant increase in brain GABA concentrations.[5][10] This enhanced GABAergic tone is thought to contribute substantially to phenelzine's potent anxiolytic and anti-panic properties, distinguishing it from other classes of antidepressants.[11]
Foundational Clinical Trials in Anxiety Disorders
The efficacy of phenelzine in anxiety was established through a series of placebo-controlled trials in the 1970s and 1980s. These studies, though conducted under diagnostic criteria that differ from the present day, laid the crucial groundwork for its clinical use.
Phobic Anxiety and Mixed Anxiety-Depressive States
Early British trials were pivotal in demonstrating phenelzine's utility in patients with "phobic anxiety" and "anxiety neuroses," often with depressive features.
-
Tyrer et al. (1973): In a double-blind, placebo-controlled trial involving 40 outpatients with long-standing agoraphobia or social phobias, phenelzine (in flexible dosage) was shown to be significantly superior to placebo after two months of treatment.[11][12] This improvement was notably independent of initial depressive symptoms, suggesting a primary anxiolytic effect.[13]
-
Mountjoy et al. (1977): This double-blind trial compared phenelzine and diazepam against placebo in "neurotic" patients. Phenelzine was found to be superior to placebo on several rating scales, indicating a beneficial effect on core features of anxiety and depression.[8]
-
Ravaris et al. (1976): This dose-finding study in 62 outpatients with mixed depression and anxiety demonstrated that a daily dose of 60 mg of phenelzine was significantly more effective than both 30 mg daily and placebo in alleviating both anxiety and depressive symptoms. Crucially, the therapeutic efficacy was correlated with a median inhibition of platelet MAO exceeding 80%.
Panic Disorder
Phenelzine was one of the first agents to show robust efficacy in blocking panic attacks.
-
Buigues and Vallejo (1987): In a 6-month trial with 35 outpatients meeting DSM-III criteria for panic disorder or agoraphobia with panic attacks, phenelzine treatment was remarkably effective. It blocked panic attacks in 100% of patients with panic disorder and 94.7% of those with agoraphobia with panic attacks.[7] Significant improvements in anticipatory anxiety and avoidance behavior were also observed.[7]
Social Anxiety Disorder (Social Phobia)
Phenelzine is considered a benchmark treatment for social anxiety disorder, with several studies demonstrating its potent effects.
-
Liebowitz et al. (and subsequent trials): A series of well-controlled trials established phenelzine as a highly effective treatment for social phobia.[6][13][14][15] In a notable placebo-controlled trial, phenelzine was found to be superior to placebo, and in some comparisons, more effective than the reversible MAOI moclobemide.[6] A later, larger study comparing phenelzine, cognitive-behavioral group therapy (CBGT), and their combination found that while both monotherapies were effective, the combination treatment yielded the highest rates of response and remission.[13][14]
Data Presentation: Summary of Key Foundational Trials
| Study | Disorder(s) Studied | N | Design | Dosage | Duration | Key Efficacy Findings |
| Tyrer et al. (1973)[11][12] | Agoraphobia, Social Phobia | 40 | Double-blind, Placebo-controlled | Flexible | 2 months | Phenelzine significantly superior to placebo on overall assessment (p<0.01) and secondary phobias (p<0.05). |
| Ravaris et al. (1976) | Depression-Anxiety States | 62 | Double-blind, Placebo-controlled, Dose-ranging | 30 mg/day, 60 mg/day | 6 weeks | 60 mg/day phenelzine significantly more effective than placebo for both anxiety and depression. Efficacy correlated with >80% platelet MAO inhibition. |
| Mountjoy et al. (1977)[8] | Anxiety, Depressive, and Phobic Neuroses | - | Double-blind, Placebo-controlled | - | 4 weeks | Phenelzine superior to placebo on three separate rating scales for anxiety and depression. |
| Buigues & Vallejo (1987)[7] | Panic Disorder, Agoraphobia with Panic | 35 | Open-label | - | 6 months | Blocked panic attacks in 100% of panic disorder patients and 94.7% of agoraphobia with panic patients. |
| Liebowitz et al. (2005)[13][14] | Social Anxiety Disorder | 128 | Double-blind, Placebo-controlled | Up to 90 mg/day | 12 weeks | Response rates at week 12: Phenelzine 54.3%, Placebo 33.3%. Remission rates: Phenelzine 22.9%, Placebo 7.4%. |
Experimental Protocols
The following sections provide detailed, representative methodologies based on the foundational studies for the clinical assessment of phenelzine and the biochemical assays used to determine its enzymatic inhibition.
Protocol: Double-Blind, Placebo-Controlled Trial for Phobic Anxiety (Reconstructed from Tyrer et al., 1973)
Methodology:
-
Patient Selection:
-
Recruit outpatients with a primary diagnosis of phobic anxiety (social phobia or agoraphobia) of at least one year's duration.
-
Exclude patients with primary diagnoses of depression, schizophrenia, or organic brain disease.
-
Obtain written informed consent after a full explanation of the trial, including dietary restrictions (tyramine-free diet).
-
-
Baseline Assessment:
-
Conduct a comprehensive psychiatric interview to confirm the diagnosis and assess symptom severity.
-
Administer standardized rating scales, such as the Hamilton Anxiety Rating Scale and specific phobia severity and avoidance scales rated by both the clinician and the patient.
-
-
Randomization and Blinding:
-
Randomly assign patients in a double-blind manner to receive either phenelzine sulfate or an identical-appearing placebo.
-
Both patients and clinical raters remain blind to the treatment allocation throughout the study.
-
-
Drug Administration:
-
Phenelzine Group: Initiate treatment at 15 mg three times daily (45 mg/day). Allow for flexible dose adjustments based on clinical response and side effects, typically up to 90 mg/day.
-
Placebo Group: Administer identical placebo tablets on the same schedule.
-
-
Monitoring and Assessments:
-
Conduct weekly follow-up visits for the 8-week duration of the trial.
-
At each visit, assess for adverse effects, monitor compliance, and repeat clinical rating scales.
-
Provide continuous reinforcement of the necessity of the tyramine-free diet to all participants.
-
-
Primary Outcome Measures:
-
The primary endpoint is the change from baseline to week 8 in the scores of the primary anxiety and phobia rating scales.
-
-
Statistical Analysis:
-
Compare the mean change in rating scale scores between the phenelzine and placebo groups using appropriate statistical tests (e.g., analysis of variance or t-tests).
-
A p-value of <0.05 is considered statistically significant.
-
Protocol: Radiochemical Assay for Platelet MAO Inhibition (Reconstructed from 1970s methodologies)
Causality: Platelet MAO activity serves as a peripheral marker for central MAO inhibition. Foundational studies established that a clinical response to phenelzine was highly correlated with at least 80% inhibition of platelet MAO activity, providing a crucial biomarker for adequate dosing.
Methodology:
-
Sample Preparation:
-
Collect 10 mL of venous blood into a tube containing EDTA as an anticoagulant.
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes.
-
Isolate platelets from the PRP by further centrifugation at a higher speed (e.g., 2,500 x g) for 10 minutes.
-
Wash the platelet pellet with a buffered saline solution and resuspend in a known volume of phosphate buffer.
-
Determine the protein concentration of the platelet suspension using a method such as the Lowry assay.
-
-
Enzyme Assay:
-
Prepare reaction tubes containing the platelet suspension (source of MAO enzyme).
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding a radiolabeled substrate, such as ¹⁴C-tryptamine.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
-
Product Separation and Quantification:
-
Stop the reaction by adding acid (e.g., 2M HCl).
-
Separate the radioactive metabolic product (e.g., indole-3-acetaldehyde from tryptamine) from the unreacted substrate. This is typically achieved by solvent extraction (e.g., with toluene), where the product is extracted into the organic phase, leaving the substrate in the aqueous phase.
-
Transfer an aliquot of the organic phase into a scintillation vial containing a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate MAO activity as nanomoles of substrate metabolized per milligram of protein per hour.
-
For patients on phenelzine, express the MAO activity as a percentage of their own pre-treatment baseline value to determine the percent inhibition.
-
Trustworthiness and Self-Validation in Foundational Research
The foundational studies of phenelzine incorporated several key principles to ensure the trustworthiness and validity of their findings:
-
Placebo Control: The use of an inert placebo in a double-blind design was the gold standard for differentiating the true pharmacological effect of phenelzine from non-specific factors like patient expectation and the natural course of the illness.[11]
-
Dose-Response Relationship: Studies like Ravaris et al. (1976) demonstrated that a higher dose (60 mg) was effective while a lower dose (30 mg) was not, providing strong evidence for a true drug effect.
-
Biomarker Correlation: The consistent finding that clinical efficacy was correlated with a high degree of platelet MAO inhibition (>80%) provided a biological validation of the mechanism of action and a tool for ensuring adequate dosing. This link between a measurable biological effect and a clinical outcome is a powerful form of self-validation for the therapeutic hypothesis.
-
Standardized Assessments: The use of validated rating scales, such as the Hamilton Anxiety Scale, administered by trained raters who were blind to treatment allocation, ensured reliable and unbiased measurement of clinical change.[13]
Conclusion
The foundational research on phenelzine for anxiety disorders provides a compelling example of translational science, linking fundamental neurochemical mechanisms to profound clinical efficacy. Its dual action as an irreversible inhibitor of both monoamine oxidase and GABA-transaminase offers a multifaceted approach to modulating the neurocircuitry of fear and anxiety. The seminal clinical trials, characterized by their rigorous placebo-controlled and dose-ranging designs, firmly established phenelzine's place in the psychopharmacological armamentarium. For modern researchers and drug developers, this body of work not only underscores the potential of targeting these pathways but also highlights the enduring value of robust clinical trial methodology and the utility of biochemical markers in elucidating therapeutic action.
References
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Mountjoy, C. Q., Roth, M., Garside, R. F., & Leitch, I. M. (1977). A clinical trial of phenelzine in anxiety depressive and phobic neuroses. The British Journal of Psychiatry, 131(5), 486–492. [Link]
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Ravaris, C. L., Nies, A., Robinson, D. S., Ives, J. O., Lamborn, K. R., & Korson, L. (1976). A multiple-dose, controlled study of phenelzine in depression-anxiety states. Archives of General Psychiatry, 33(3), 347–350. [Link]
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Tyrer, P., Candy, J., & Kelly, D. (1973). Phenelzine in phobic anxiety: a controlled trial. Psychological Medicine, 3(1), 120–124. [Link]
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Buigues, J., & Vallejo, J. (1987). Therapeutic response to phenelzine in patients with panic disorder and agoraphobia with panic attacks. The Journal of Clinical Psychiatry, 48(2), 55–59. [Link]
-
Liebowitz, M. R., Heimberg, R. G., Schneier, F. R., Hope, D. A., Davies, S., Holt, C. S., Goetz, D., Juster, H. R., Lin, S. H., Bruch, M. A., Marshall, R. D., & Klein, D. F. (2005). A placebo-controlled trial of phenelzine, cognitive behavioral group therapy, and their combination for social anxiety disorder. Archives of General Psychiatry, 62(2), 190-198. [Link]
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Versiani, M., Nardi, A. E., Mundim, F. D., Alves, A. B., Liebowitz, M. R., & Amrein, R. (1992). Pharmacotherapy of social phobia. A controlled study with moclobemide and phenelzine. The British Journal of Psychiatry, 161, 353–360. [Link]
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Tyrer, P., Candy, J., & Kelly, D. (1973). A study of the clinical effects of phenelzine and placebo in the treatment of phobic anxiety. Psychopharmacologia, 32(3), 237–254. [Link]
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Haug, T. T., Blomhoff, S., Hellstrøm, K., Holme, I., & Humble, M. (2003). A placebo-controlled trial of phenelzine, cognitive behavioral group therapy and their combination for social anxiety disorder. FOCUS, 1(3), 229-231. [Link]
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Raft, D., Davidson, J., Wasik, J., & Mattox, A. (1980). Relationship between response to phenelzine and MAO inhibition in a clinical trial of phenelzine, amitriptyline and placebo. Psychopharmacology Bulletin, 16(4), 52-54. [Link]
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Tipton, K. F., & Youdim, M. B. (1976). A routine assay procedure for monoamine oxidase and its application to human blood platelets. Clinica Chimica Acta, 70(3), 357–369. [Link]
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Blanco, C., Schneier, F. R., Schmidt, A., Blanco-Jerez, C. R., Marshall, R. D., Sánchez-Peña, P., & Liebowitz, M. R. (2010). A placebo-controlled trial of phenelzine, cognitive behavioral group therapy, and their combination for social anxiety disorder. Journal of Clinical Psychopharmacology, 30(3), 251-258. [Link]
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Liebowitz, M. R. (n.d.). Pharmacotherapy of Social Phobia. Grantome. [Link]
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Robinson, D. S., Nies, A., Ravaris, C. L., & Lamborn, K. R. (1973). The monoamine oxidase inhibitor, phenelzine, in the treatment of depressive-anxiety states. A controlled clinical trial. Archives of General Psychiatry, 29(3), 407–413. [Link]
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Tyrer, P., Gardner, M., Lambourn, J., & Whitford, M. (1980). Clinical and pharmacokinetic factors affecting response to phenelzine. The British Journal of Psychiatry, 136, 359–365. [Link]
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Ravaris, C. L., Robinson, D. S., Ives, J. O., Nies, A., & Bartlett, D. (1980). Phenelzine and amitriptyline in the treatment of depression. A comparison of present and past studies. Archives of General Psychiatry, 37(9), 1075–1080. [Link]
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van der Heiden, C., & Verzijden, J. H. (1985). Assay of platelet monoamine oxidase in whole blood. Clinica Chimica Acta, 153(3), 197–202. [Link]
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Lydiard, R. B., Laraia, M. T., Howell, E. F., Fossey, M. D., Reynolds, R. D., & Ballenger, J. C. (1989). Phenelzine treatment of panic disorder: lack of effect on pyridoxal phosphate levels. Journal of Clinical Psychopharmacology, 9(6), 428–431. [Link]
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Holt, A., & Baker, G. B. (2014). Radiochemical Assay of Monoamine Oxidase Activity. In Methods in Molecular Biology (Vol. 1181, pp. 227-236). [Link]
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Gale, K., Sarvey, C., Stork, J., Childs, J. A., Yalisove, B. L., & Dayhoff, R. E. (1984). Quantitative histochemical measurement of GABA-transaminase: method for evaluation of intracerebral lesions produced by excitotoxic agents. Brain Research, 307(1-2), 255–262. [Link]
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Holt, A., & Baker, G. B. (2014). Radiochemical Assay of Monoamine Oxidase Activity. ResearchGate. [Link]
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Robinson, D. S., Nies, A., Ravaris, C. L., Ives, J. O., & Bartlett, D. (1978). Clinical pharmacology of phenelzine. Archives of General Psychiatry, 35(5), 629–635. [Link]
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Liebowitz, M. R., Quitkin, F. M., Stewart, J. W., McGrath, P. J., Harrison, W., Rabkin, J. G., Tricamo, E., Markowitz, J. S., & Klein, D. F. (1984). Phenelzine v imipramine in atypical depression. A preliminary report. Archives of General Psychiatry, 41(7), 669–677. [Link]
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Taylor & Francis. (n.d.). GABA transaminase – Knowledge and References. [Link]
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Sherif, F., Eriksson, L., & Oreland, L. (1991). GABA-transaminase activity in rat and human brain: regional, age and sex-related differences. Journal of Neural Transmission. General Section, 84(1-2), 95–102. [Link]
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Sherif, F. M. (1991). GABA-transaminase activity in rat and human brain: regional, age and sex related differences. ResearchGate. [Link]
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An, L., Shen, J., & Li, S. (2018). γ‐aminobutyric acid measurement in the human brain at 7 T: Short echo‐time or Mescher–Garwood editing. Magnetic Resonance in Medicine, 80(4), 1337-1345. [Link]
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Todd, K. G., & Baker, G. B. (2004). Phenylethylidenehydrazine, a novel GABA-transaminase inhibitor, reduces epileptiform activity in rat hippocampal slices. Neuroscience, 126(2), 423–432. [Link]
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StatPearls. (2023). Phenelzine. NCBI Bookshelf. [Link]
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Methodological & Application
Authored by: Senior Application Scientist, Analytical Chemistry Division
An Application Note for the Quantification of Phenelzine Hydrochloride using a Stability-Indicating HPLC-UV Method
Publication Date: January 4, 2026
Abstract
This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound in bulk drug substance and pharmaceutical formulations. Phenelzine, a potent monoamine oxidase inhibitor, lacks a significant UV chromophore, necessitating a carefully optimized method for sensitive detection.[1][2] The described isocratic reversed-phase HPLC (RP-HPLC) method utilizes an ion-pairing agent to enhance retention and improve peak symmetry on a C18 stationary phase, with detection at a short UV wavelength. The protocol has been structured to provide a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing instrument conditions, sample preparation, and method validation parameters according to International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Challenge of Phenelzine
Phenelzine (2-phenylethylhydrazine) is a powerful, non-selective, and irreversible monoamine oxidase inhibitor (MAOI) used in the management of major depressive disorder, particularly in cases characterized as atypical or treatment-resistant.[3][4][5] Its therapeutic action stems from increasing the synaptic availability of neurotransmitters like serotonin, norepinephrine, and dopamine.[3][6]
From an analytical standpoint, phenelzine presents a distinct challenge. Its chemical structure lacks a strong chromophore, resulting in poor UV absorbance at conventional wavelengths (e.g., 254 nm).[1][2] Furthermore, its basic nature can lead to poor peak shape and inadequate retention on standard reversed-phase columns due to interactions with residual silanols. To overcome these obstacles, this method employs a dual strategy: the use of an ion-pairing agent and detection at a low UV wavelength (209 nm) to achieve the required sensitivity and chromatographic performance.[1][2]
A stability-indicating method is crucial for ensuring that the quantification of the active pharmaceutical ingredient (API) is not affected by the presence of impurities or degradation products.[7] This application note describes such a method, capable of separating phenelzine from its potential degradants generated under forced degradation conditions.[7][8]
Chromatographic Principle: Ion-Pair Reversed-Phase Chromatography
The method is based on reversed-phase chromatography, where the stationary phase (C18) is nonpolar and the mobile phase is polar. Phenelzine, being a basic compound, can exist in its protonated, cationic form at an acidic pH.
The Role of the Ion-Pairing Agent:
To enhance the retention of the polar, cationic phenelzine on the nonpolar C18 column, an ion-pairing agent, sodium 1-heptanesulfonate, is added to the mobile phase.[1][2] This agent is an anionic surfactant that pairs with the protonated phenelzine molecule. The resulting ion pair is electrically neutral and possesses greater hydrophobicity, allowing it to interact more strongly with the C18 stationary phase. This results in increased retention time and improved peak shape. The mobile phase is maintained at a low pH (2.5) to ensure complete protonation of phenelzine and consistent ion-pairing.[1][2][7]
Caption: Ion-pair chromatography mechanism for phenelzine retention.
Experimental Protocol
Reagents and Materials
-
Phenelzine Sulfate Reference Standard (USP or equivalent)
-
Acetonitrile (HPLC Grade)
-
Sodium Dihydrogen Phosphate, Monobasic (ACS Grade)
-
1-Heptanesulfonic Acid Sodium Salt (HPLC Grade)
-
Phosphoric Acid (85%, ACS Grade)
-
Water (HPLC Grade, 18.2 MΩ·cm)
-
0.45 µm Nylon or PVDF Syringe Filters
Instrumentation and Chromatographic Conditions
The method is suitable for any standard HPLC system equipped with a UV detector.
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent with UV Detector |
| Column | Octadecylsilane (C18), 100 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.05 M Sodium Dihydrogen Phosphate with 0.02 M Sodium 1-Heptanesulfonate (pH 2.5) (20:80, v/v)[1][2][7] |
| Flow Rate | 1.0 mL/min[1][2][7] |
| Column Temperature | Ambient (e.g., 25 °C) |
| Detection Wavelength | 209 nm[1][2][9] |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
A. Buffer/Ion-Pair Solution (Aqueous Component of Mobile Phase)
-
Weigh and dissolve 6.9 g of sodium dihydrogen phosphate and 4.4 g of 1-heptanesulfonic acid sodium salt in 800 mL of HPLC grade water.[1]
-
Adjust the pH of the solution to 2.5 using concentrated phosphoric acid.
-
Transfer the solution to a 1000 mL volumetric flask and dilute to volume with HPLC grade water.
-
Filter the solution through a 0.45 µm membrane filter before use.
B. Mobile Phase
-
Combine 800 mL of the prepared Buffer/Ion-Pair Solution with 200 mL of HPLC grade acetonitrile.[1][2][7]
-
Mix thoroughly and degas by sonication or vacuum filtration.
C. Standard Stock Solution (approx. 650 µg/mL Phenelzine Sulfate)
-
Accurately weigh approximately 65 mg of Phenelzine Sulfate Reference Standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the Mobile Phase. This solution should be prepared fresh.
D. Working Standard Solution (approx. 65 µg/mL Phenelzine Sulfate)
-
Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with the Mobile Phase and mix well.
E. Sample Preparation (from Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 15 mg of phenelzine (base) and transfer to a 100 mL volumetric flask. (Note: Phenelzine sulfate contains approximately 68% phenelzine base).
-
Add approximately 70 mL of Mobile Phase and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature, then dilute to volume with Mobile Phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial. This solution contains the target concentration for analysis.
HPLC Analysis Workflow
Caption: Overall workflow for the HPLC quantification of phenelzine.
System Suitability Test (SST)
Before sample analysis, equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Make five replicate injections of the Working Standard Solution. The system is deemed suitable for use if the following criteria are met:
-
Relative Standard Deviation (RSD) of the peak areas: ≤ 2.0%
-
Tailing Factor (Asymmetry Factor) : ≤ 2.0
-
Theoretical Plates (N) : ≥ 2000
Quantification and Calculation
The amount of this compound in the sample is calculated by comparing the peak area of the analyte in the sample preparation to the peak area of the reference standard.
Calculation Formula:
Amount (mg/tablet) = (Asample / Astandard) × Cstandard × (V / Wsample) × Avg. Tablet Weight
Where:
-
Asample : Peak area of phenelzine in the sample chromatogram.
-
Astandard : Average peak area of phenelzine from replicate standard injections.
-
Cstandard : Concentration of the standard solution (in mg/mL).
-
V : Final volume of the sample preparation (in mL).
-
Wsample : Weight of the tablet powder taken for analysis (in mg).
Method Validation Summary
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference from placebo or degradation products at the retention time of phenelzine. | The phenelzine peak was well-resolved from all degradation products generated during forced degradation (acid, base, oxidative, thermal, photolytic), confirming the method is stability-indicating.[7] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | The method was linear over the concentration range of 7.5 to 22.5 mg with r² = 0.9991.[2] |
| Accuracy (% Recovery) | 98.0% - 102.0% | Mean recovery was determined to be 101.31% ± 0.78% for spiked samples.[2] |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% | RSD values for peak area ranged from 0.53% to 0.85%.[2] |
| Robustness | % RSD ≤ 2.0% after small, deliberate changes to method parameters. | The method was found to be robust with respect to minor variations in mobile phase composition (±2% organic), pH (±0.2 units), and flow rate (±0.1 mL/min). |
Conclusion
The HPLC method detailed in this application note is demonstrated to be simple, sensitive, precise, accurate, and robust for the quantification of this compound. The use of an ion-pairing agent and a short detection wavelength successfully overcomes the inherent analytical challenges associated with the molecule. The stability-indicating nature of the assay ensures that it is suitable for routine quality control analysis of bulk drug substance and finished pharmaceutical products, as well as for stability studies in a drug development setting.
References
-
George, G. D., & Stewart, J. T. (1988). Hplc Assay for Phenelzine Sulfate Drug Substance and the Decomposition Product Phenethyl Alcohol Using Short Wavelength UV Detection. Drug Development and Industrial Pharmacy, 14(15-17), 2399-2411. [Link]
-
Taylor & Francis Online. (1988). Hplc Assay for Phenelzine Sulfate Drug Substance and the Decomposition Product Phenethyl Alcohol Using Short Wavelength UV Detection. [Link]
-
Stewart, J. T., & George, G. D. (1988). HPLC Determination of Trace Hydrazine Levels in Phenelzine Sulfate Drug Substance. Journal of Liquid Chromatography, 11(7), 1417-1425. [Link]
-
Drugs.com. (2025). Phenelzine Monograph for Professionals. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
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Dong, M. W. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC. [Link]
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Wikipedia. (2024). Phenelzine. [Link]
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Drugs.com. (2025). Phenelzine: Package Insert / Prescribing Information. [Link]
-
ProQuest. (1990). THE CHEMICAL KINETICS OF PHENELZINE DEGRADATION. [Link]
-
DailyMed. (2023). PHENELZINE SULFATE TABLETS, USP. [Link]
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Application Note: A Validated UPLC-MS/MS Method for the Comprehensive Analysis of Phenelzine and its Key Metabolites in Human Plasma
Abstract
This application note details a robust, sensitive, and high-throughput Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of the antidepressant drug phenelzine and its major metabolites—phenylacetic acid (PAA), p-hydroxyphenylacetic acid (pHPAA), and N²-acetylphenelzine—in human plasma. A mixed-mode solid-phase extraction (SPE) protocol is employed to efficiently isolate the basic parent drug and its acidic and neutral metabolites. Chromatographic separation is achieved in under 10 minutes, and detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, utilizing both positive and negative ionization to ensure optimal sensitivity for all analytes. This validated method is fit-for-purpose for pharmacokinetic studies, therapeutic drug monitoring, and clinical research, providing the necessary accuracy and precision as outlined by FDA and EMA guidelines.
Introduction: The Analytical Challenge of Phenelzine Metabolism
Phenelzine (marketed as Nardil) is a potent, non-selective, and irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine class, primarily used in the treatment of major depressive disorder and anxiety. Its therapeutic action stems from the inhibition of MAO-A and MAO-B, leading to increased synaptic levels of key neurotransmitters like serotonin, norepinephrine, and dopamine. Monitoring plasma concentrations of phenelzine and its metabolites is crucial for understanding its pharmacokinetics, ensuring therapeutic efficacy, and minimizing dose-related side effects.
The biotransformation of phenelzine is complex. Oxidation is the primary metabolic route, yielding the major metabolites phenylacetic acid (PAA) and p-hydroxyphenylacetic acid (pHPAA).[1] Acetylation represents a minor but significant pathway, producing N²-acetylphenelzine.[1] These metabolites exhibit a wide range of polarities and acid-base properties; phenelzine is basic, whereas PAA and pHPAA are acidic. This diversity presents a significant bioanalytical challenge, requiring a sample preparation strategy capable of co-extracting compounds with disparate chemical characteristics from a complex biological matrix like plasma. This application note presents a unified workflow designed to overcome these challenges.
Metabolic Pathway of Phenelzine
The primary metabolic transformations of phenelzine are illustrated below. Understanding this pathway is fundamental to designing a comprehensive analytical method that captures the parent drug and its most relevant biotransformation products.
Figure 1: Primary metabolic pathways of phenelzine. This diagram illustrates the conversion of phenelzine to its major and minor metabolites via oxidation and acetylation.
Experimental Protocol: A Self-Validating System
The following protocol is designed to ensure high recovery, minimize matrix effects, and provide the specificity required for regulatory compliance. The causality behind each step is explained to provide a framework for potential troubleshooting and adaptation.
Materials and Reagents
-
Reference Standards: Phenelzine sulfate, Phenylacetic acid, p-Hydroxyphenylacetic acid, N²-acetylphenelzine.
-
Internal Standards (IS): Phenelzine-d5, Phenylacetic acid-d7, p-Hydroxyphenylacetic acid-d4, and a suitable stable isotope-labeled analog for N²-acetylphenelzine (if available, otherwise a structurally similar compound).
-
Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Water (Type I, 18.2 MΩ·cm).
-
Reagents: Formic acid (LC-MS Grade), Ammonium hydroxide (ACS Grade), Ammonium acetate (LC-MS Grade).
-
SPE Cartridges: Mixed-Mode Strong Cation Exchange Polymeric SPE Cartridges (e.g., Waters Oasis MCX, Agilent Bond Elut Plexa PCX). These sorbents provide a dual retention mechanism (ion exchange and reversed-phase), which is critical for this multi-analyte panel.[2]
Sample Preparation: Mixed-Mode Solid-Phase Extraction (SPE)
The core of this method lies in the use of a mixed-mode SPE strategy. This approach leverages both hydrophobic (reversed-phase) and electrostatic (ion-exchange) interactions to retain the basic phenelzine, the acidic metabolites, and the neutral acetylated metabolite.[2][3] The workflow is designed to first bind all analytes, then selectively wash away interferences, and finally elute the analytes in distinct fractions or a combined eluate.
Figure 2: Detailed sample preparation workflow. This diagram outlines the critical steps from plasma pre-treatment to final injection, emphasizing the mixed-mode SPE protocol.
Step-by-Step Protocol:
-
Pre-treatment: To a 200 µL aliquot of human plasma, add the internal standard working solution. To disrupt protein binding and ensure the basic phenelzine is in its cationic state for ion-exchange retention, dilute the sample with 200 µL of 2% formic acid in water.[4] Vortex for 30 seconds.
-
SPE Conditioning: Condition a mixed-mode strong cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
SPE Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing:
-
Wash 1: Add 1 mL of 2% formic acid in water to remove hydrophilic interferences.
-
Wash 2: Add 1 mL of methanol to remove lipids and other hydrophobic interferences.
-
-
Elution: Elute all target analytes with 1 mL of 5% ammonium hydroxide in methanol. The basic nature of this elution solvent neutralizes the charge on phenelzine, disrupting its ionic interaction with the sorbent, and ensures the acidic metabolites are in their anionic, more soluble form for efficient elution.
-
Dry-Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
UPLC-MS/MS Method
To achieve separation and sensitive detection of all four compounds within a single run, a polarity-switching method is necessary. Phenelzine and its N²-acetylated metabolite ionize efficiently in positive mode, while the acidic metabolites, PAA and pHPAA, show superior response in negative ion mode.[5]
Table 1: UPLC Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| UPLC System | Waters ACQUITY UPLC or equivalent | Provides high resolution and short run times. |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | C18 chemistry offers robust reversed-phase retention for this range of analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier for good peak shape and efficient protonation in positive ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for analyte elution. |
| Flow Rate | 0.4 mL/min | Optimal for 2.1 mm ID columns, balancing speed and efficiency. |
| Column Temp. | 40°C | Ensures reproducible retention times and reduces viscosity. |
| Injection Vol. | 5 µL |
| Gradient | 5% B to 95% B over 7 min, hold for 1 min, return to initial over 0.5 min, equilibrate for 1.5 min | A gradient is required to elute analytes with varying polarities within a reasonable timeframe. |
Table 2: Tandem Mass Spectrometry Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| MS System | Sciex API 4000, Waters Xevo TQ-S, or equivalent | A sensitive triple quadrupole instrument is required for low-level quantification in plasma. |
| Ionization | Electrospray Ionization (ESI), with polarity switching | Positive mode for basic/neutral analytes, negative for acidic analytes. |
| Capillary Voltage | +4.5 kV (Positive), -4.0 kV (Negative) | Optimized for efficient ion formation. |
| Source Temp. | 500°C | Aids in desolvation of the ESI plume. |
| Dwell Time | 50 ms per transition | Sufficient time to acquire >12 data points across each chromatographic peak. |
Table 3: Optimized MRM Transitions
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Internal Standard |
|---|---|---|---|---|---|
| Phenelzine | Positive | 137.3 | 106.9 | 15 | Phenelzine-d5 |
| N²-Acetylphenelzine | Positive | 179.1 | 105.1 | 20 | Structural Analog |
| Phenylacetic Acid | Negative | 135.1 | 91.1 | -12 | Phenylacetic acid-d7 |
| p-Hydroxyphenylacetic Acid | Negative | 151.1 | 107.1 | -15 | p-HPAA-d4 |
Rationale for MRM Transitions:
-
Phenelzine (137.3 → 106.9): This transition corresponds to the protonated molecule losing the hydrazine moiety.[6]
-
N²-Acetylphenelzine (179.1 → 105.1): This proposed transition represents the loss of the acetylhydrazine group, yielding the stable tropylium-like ion, a common fragmentation pathway for phenylethyl structures. This transition requires empirical validation.
-
Phenylacetic Acid (135.1 → 91.1): This transition in negative mode corresponds to the loss of the carboxyl group (CO₂) from the deprotonated molecule.
-
p-Hydroxyphenylacetic Acid (151.1 → 107.1): This proposed transition corresponds to the loss of the carboxyl group (CO₂) from the deprotonated molecule, analogous to PAA. This transition is supported by fragmentation data available in spectral libraries and requires empirical validation.[7]
Method Validation: Ensuring Trustworthiness and Reliability
The described method must be validated according to established regulatory guidelines to ensure its reliability for bioanalytical applications.[8][9] Validation should be performed in accordance with the US FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's ICH M10 guideline.[8][9]
Table 4: Key Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
|---|---|---|
| Selectivity | Ensure no interference from endogenous matrix components. | Response in blank matrix should be <20% of the LLOQ response for the analyte and <5% for the IS.[1][9] |
| Calibration Curve | Establish the relationship between concentration and response. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Determine the closeness of measured values to the nominal value and the degree of scatter. | Intra- and inter-day precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%Bias) within ±15% (±20% at LLOQ).[1][4] |
| Matrix Effect | Assess the impact of matrix components on ionization efficiency. | %CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | Evaluate the efficiency of the extraction process. | Recovery should be consistent, precise, and reproducible. |
| Stability | Assess analyte stability under various storage and handling conditions. | Mean concentration at each stability time point should be within ±15% of the nominal concentration. |
| Dilution Integrity | Ensure samples with concentrations above the ULOQ can be diluted accurately. | Accuracy and precision of diluted QCs must be within ±15%.[1] |
Conclusion and Field-Proven Insights
This application note provides a comprehensive and robust UPLC-MS/MS method for the simultaneous quantification of phenelzine and its key acidic, basic, and neutral metabolites in human plasma. The strategic implementation of a mixed-mode solid-phase extraction protocol is paramount to the method's success, enabling high-recovery extraction of chemically diverse analytes from a complex biological matrix. The use of a polarity-switching MS method maximizes sensitivity for all compounds in a single analytical run. By adhering to rigorous validation standards, this method provides a trustworthy and reliable tool for researchers, scientists, and drug development professionals engaged in the study of phenelzine pharmacokinetics and metabolism.
References
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AAPS. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal. [Link]
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Agilent Technologies. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent Technologies Application Note. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. FDA. [Link]
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA. [Link]
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Chemistry LibreTexts. (2023). Solid-Phase Extraction. Chemistry LibreTexts. [Link]
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Biotage. (2023). Techniques for disrupting protein binding in sample preparation. Biotage Blog. [Link]
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Marahatta, A., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of Chromatography B. [Link]
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Davis, B.A., et al. (1982). Plasma concentrations of p- and m-hydroxyphenylacetic acid and phenylacetic acid in humans: gas chromatographic--high-resolution mass spectrometric analysis. Journal of Chromatography. [Link]
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Chromatography Today. (2014). Positive-Negative Switching LC–MS–MS for Quantification of Pesticides in Juice. Chromatography Today. [Link]
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Application Notes and Protocols for Administering Phenelzine Hydrochloride in Rodent Behavioral Studies
Introduction: The Scientific Rationale for Employing Phenelzine in Neurobehavioral Research
Phenelzine, a potent, non-selective, and irreversible monoamine oxidase (MAO) inhibitor, serves as a critical pharmacological tool in preclinical neuroscience.[1][2][3] Its primary mechanism of action involves the inhibition of both MAO-A and MAO-B, enzymes responsible for the degradation of key neurotransmitters.[2][4] This inhibition leads to a significant elevation in the synaptic levels of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), which is believed to be the foundation of its antidepressant and anxiolytic effects.[4][5]
Beyond its canonical role as an MAO inhibitor, phenelzine's pharmacological profile is multifaceted. It has been demonstrated to increase brain concentrations of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) by inhibiting GABA-transaminase (GABA-T).[1][2][6] This dual action on both monoaminergic and GABAergic systems makes phenelzine a compound of particular interest for modeling and investigating the neurobiology of mood and anxiety disorders in rodents. Furthermore, phenelzine is metabolized to phenethylamine (PEA), which can act as a releasing agent for norepinephrine and dopamine, adding another layer to its complex pharmacological actions.[2][7]
These application notes provide a comprehensive guide for researchers on the effective administration of phenelzine hydrochloride in rodent behavioral studies, with a focus on ensuring experimental rigor, reproducibility, and the humane treatment of animal subjects.
I. Preparation of this compound for In Vivo Administration
The stability and solubility of phenelzine are critical for accurate dosing. Phenelzine sulfate is the commonly used salt for research purposes.[1][8]
Vehicle Selection and Solution Preparation
Causality behind Experimental Choice: The choice of vehicle is paramount to ensure the drug is fully dissolved and delivered in a physiologically compatible manner. Sterile saline (0.9% NaCl) is the most frequently recommended vehicle for intraperitoneal (i.p.) and subcutaneous (s.c.) injections due to its isotonicity, which minimizes irritation at the injection site.[1][8] It is crucial to prepare fresh solutions on the day of the experiment to prevent degradation.[1]
Protocol: Preparation of Phenelzine Solution (10 mg/mL in Saline)
-
Materials:
-
Phenelzine sulfate powder
-
Sterile 0.9% saline solution
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
-
Procedure:
-
Aseptically weigh the required amount of phenelzine sulfate powder. For a 10 mg/mL solution, weigh 100 mg of phenelzine sulfate for every 10 mL of saline.
-
Transfer the powder to a sterile conical tube.
-
Add the calculated volume of sterile 0.9% saline to the tube.
-
Vortex the solution until the phenelzine sulfate is completely dissolved. Gentle warming may be applied if necessary, but avoid overheating.
-
Once dissolved, filter the solution through a 0.22 µm syringe filter to ensure sterility, especially for injection routes.
-
Store the prepared solution at room temperature and protect it from light until use. Use within the same day of preparation.
-
Dose-Response Considerations
The selection of an appropriate dose is contingent on the research question, the rodent species, and the intended duration of the study (acute vs. chronic).
| Parameter | Acute Studies | Chronic Studies | Rationale & Key Considerations |
| Typical Dose Range (Mice) | 10 - 30 mg/kg | 10 - 30 mg/kg/day | Acute studies often aim to assess immediate anxiolytic or behavioral activation effects.[9] Chronic studies are necessary to model the delayed therapeutic effects of antidepressants.[9] |
| Typical Dose Range (Rats) | 5.1 - 15 mg/kg | 1 - 20 mg/kg/day | Dose ranges can vary between species due to metabolic differences.[1][10][11][12] It is crucial to consult literature for species-specific dosing. |
| Key Outcome | Rapid changes in behavior and neurochemistry. | Sustained neurochemical changes and behavioral adaptations, such as reduced immobility in the forced swim test.[1][9] | The choice of dose should be justified by preliminary studies or existing literature to ensure it is within a therapeutically relevant and non-toxic range. |
II. Administration of Phenelzine in Rodent Models
The route of administration significantly influences the pharmacokinetics of phenelzine, including its absorption, distribution, and onset of action.
Intraperitoneal (i.p.) Injection
Causality behind Experimental Choice: I.p. injection is a common and effective route for systemic drug delivery in rodents, offering rapid absorption into the bloodstream. This method is often preferred for acute studies where a quick onset of action is desired.[1][9]
Protocol: Intraperitoneal (i.p.) Injection
-
Animal Restraint: Gently restrain the rodent, ensuring a firm but not restrictive grip. For mice, scruffing the neck is a common technique. For rats, a two-handed grip that supports the body is appropriate.
-
Injection Site: The injection should be administered in the lower right or left quadrant of the abdomen to avoid the cecum and bladder.
-
Needle Insertion: Use a 25-27 gauge needle. Insert the needle at a 15-20 degree angle, bevel up.
-
Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) enters the syringe. If fluid is present, withdraw the needle and re-insert at a different site.
-
Injection: Slowly and steadily inject the phenelzine solution. The injection volume should be consistent across all animals (e.g., 1 ml/kg).[1]
-
Post-Injection Monitoring: Observe the animal for any signs of distress or adverse reactions.
Subcutaneous (s.c.) Injection
Causality behind Experimental Choice: S.c. injection provides a slower and more sustained release of the drug compared to i.p. injection. This route can be advantageous for chronic studies or when a more prolonged therapeutic effect is desired.[8][11]
Protocol: Subcutaneous (s.c.) Injection
-
Animal Restraint: Restrain the animal as described for i.p. injection.
-
Injection Site: The loose skin over the back, between the shoulder blades, is the preferred site.
-
Needle Insertion: Gently lift the skin to form a "tent." Insert a 25-27 gauge needle into the base of the tent, parallel to the body.
-
Aspiration: Aspirate to ensure the needle is not in a blood vessel.
-
Injection: Inject the solution slowly, creating a small bleb under the skin.
-
Post-Injection Monitoring: Monitor the animal for any signs of discomfort at the injection site.
III. Designing and Executing Behavioral Studies with Phenelzine
The selection of behavioral paradigms should align with the intended therapeutic effects of phenelzine being investigated, primarily its anxiolytic and antidepressant-like properties.
General Experimental Workflow
A well-structured experimental design is crucial for obtaining reliable and interpretable data.
Caption: A typical experimental workflow for rodent behavioral studies with phenelzine.
Protocol: Elevated Plus Maze (EPM) for Anxiolytic Effects
Scientific Rationale: The EPM is a widely used test to assess anxiety-like behavior in rodents.[13][14][15] The test is based on the natural aversion of rodents to open and elevated spaces.[13][15] Anxiolytic compounds, like phenelzine, are expected to increase the time spent in and the number of entries into the open arms.[1][12]
Step-by-Step Methodology:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[13][16]
-
Animal Preparation: Acclimate animals to the testing room for at least 45-60 minutes before the test.[13][15]
-
Drug Administration: Administer phenelzine or vehicle via the chosen route (e.g., i.p.). A 30-minute pre-test interval is common for acute i.p. administration.[1]
-
Test Procedure:
-
Data Analysis: Key parameters to analyze include:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
An increase in the percentage of time spent in the open arms and the number of open arm entries is indicative of an anxiolytic effect.[1]
-
Protocol: Forced Swim Test (FST) for Antidepressant-Like Effects
Scientific Rationale: The FST is a common behavioral paradigm to screen for antidepressant-like activity.[17][18][19] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture.[17][19] Antidepressant treatment is expected to reduce the duration of immobility.[1][17]
Step-by-Step Methodology:
-
Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[1]
-
Drug Administration: For chronic studies, administer phenelzine daily for a specified period (e.g., 14 days).[1][9] The final dose is typically given 24 hours before the test.[1]
-
Test Procedure:
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the test.[1]
-
Immobility is defined as the cessation of struggling and floating, making only small movements necessary to keep the head above water.[1]
-
A significant decrease in immobility time in the phenelzine-treated group compared to the vehicle control group suggests an antidepressant-like effect.[1]
-
Protocol: Social Interaction Test
Scientific Rationale: The social interaction test assesses social behavior in rodents and can be used to model social withdrawal, a symptom of various psychiatric disorders.[20][21][22][23] The test measures the amount of time an animal spends interacting with a novel conspecific.
Step-by-Step Methodology:
-
Apparatus: A neutral, open-field arena.
-
Animal Preparation: Habituate the test animal to the arena before the test.
-
Drug Administration: Administer phenelzine or vehicle according to the study design (acute or chronic).
-
Test Procedure:
-
Data Analysis: Score behaviors such as sniffing, following, and grooming. A change in the total duration of social interaction can indicate a drug effect.
IV. Data Interpretation, Troubleshooting, and Animal Welfare
Interpreting Results: It is crucial to correlate behavioral findings with neurochemical changes. For instance, anxiolytic effects in the EPM after acute phenelzine administration have been associated with increased brain GABA levels.[12] Chronic administration leading to antidepressant-like effects in the FST is linked to significant and sustained increases in brain monoamines.[9]
Troubleshooting Variability: High variability in behavioral readouts can be a significant issue. To mitigate this, standardize dosing procedures, handling, and the experimental environment.[24]
Animal Welfare Considerations: Phenelzine can have side effects, including dizziness, drowsiness, and postural hypotension.[4][25][26] It is imperative to monitor animals closely for any signs of distress. In chronic studies, be aware that long-term phenelzine administration can lead to reduced body weight.[27] Adherence to all institutional and national guidelines for the ethical use of animals in research is mandatory.
V. Conclusion
This compound is a valuable pharmacological agent for investigating the neurobiological underpinnings of mood and anxiety disorders in rodent models. The successful implementation of the protocols outlined in these application notes requires meticulous attention to detail, from solution preparation to the execution and interpretation of behavioral tests. By adhering to these guidelines, researchers can generate robust and reproducible data, contributing to a deeper understanding of neuropsychiatric conditions and the development of novel therapeutic strategies.
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The monoamine oxidase inhibitor phenelzine enhances the discriminative stimulus effect of nicotine in rats. | University of Kentucky College of Arts & Sciences. (URL: [Link])
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- 26. Phenelzine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 27. Effects of chronic phenelzine in the rat: altered tissue weights and metabolism of 14C-phenelzine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation and Use of Phenelzine Hydrochloride Solutions for In Vitro Cellular Assays
Introduction
Phenelzine is a potent, non-selective, and irreversible inhibitor of monoamine oxidase (MAO), a critical enzyme in the catabolism of neurotransmitters.[1][2] As a hydrazine derivative, it covalently binds to and inactivates both MAO-A and MAO-B isoforms, leading to elevated synaptic levels of serotonin, norepinephrine, and dopamine.[3][4] This mechanism underpins its clinical use as an antidepressant and anxiolytic, particularly in treatment-resistant cases.[1] Beyond its established clinical applications, phenelzine is a valuable tool in neuroscience research to probe the roles of monoaminergic signaling in various cellular processes, from neuroprotection to synaptic plasticity.[5] It has also been shown to increase levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and scavenge reactive aldehydes, suggesting multifaceted pharmacological actions.[2][5]
The successful application of phenelzine in in vitro models, however, is critically dependent on the precise and sterile preparation of experimental solutions. Improper handling can lead to loss of potency, introduction of contaminants, and ultimately, non-reproducible experimental outcomes. This document provides a detailed, field-proven protocol for the preparation of phenelzine hydrochloride solutions, emphasizing the scientific rationale behind each step to ensure maximal efficacy and consistency in cell culture applications.
This compound: Core Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in a laboratory setting. These characteristics dictate the choice of solvent, sterilization method, and storage conditions.
Physicochemical Data Summary
| Property | Value | Source(s) |
| Chemical Name | (2-Phenylethyl)hydrazine hydrochloride | [6] |
| Molecular Formula | C₈H₁₂N₂·HCl | [7][8] |
| Molecular Weight | 172.65 g/mol | [6] |
| CAS Number | 5470-36-0 | [6] |
| Appearance | White to off-white crystalline powder | [9] |
| Solubility | Readily soluble in water; soluble in polar solvents like ethanol and methanol. | [9] |
Stability and Storage Considerations
-
Light Sensitivity: Phenelzine is photosensitive and should be protected from light during storage and handling to prevent photodegradation.[1][10] All stock solutions should be stored in amber vials or tubes wrapped in aluminum foil.
-
Hygroscopicity: The compound is hygroscopic and readily absorbs moisture from the atmosphere.[9] It is crucial to store the solid powder in a tightly sealed container in a desiccator. Weighing should be performed swiftly to minimize moisture absorption.
-
Oxidative Stability: As a hydrazine derivative, phenelzine is susceptible to oxidation.[11] Solutions, particularly aqueous ones, can degrade over time. It is recommended to prepare fresh aqueous solutions for each experiment or not to store them for more than one day.[12] For longer-term storage, DMSO stock solutions are more stable.
-
Thermal Stability: Avoid autoclaving phenelzine solutions, as high temperatures can cause degradation.[13]
Safety and Handling Precautions
Phenelzine sulfate is classified as toxic if swallowed.[14] As a hydrazine derivative, appropriate personal protective equipment (PPE) is mandatory.
-
Engineering Controls: Handle solid this compound powder in a chemical fume hood to prevent inhalation of fine particles.
-
Personal Protective Equipment: Always wear a lab coat, nitrile gloves, and safety glasses.[14][15]
-
Waste Disposal: Dispose of all phenelzine-contaminated waste (e.g., tubes, tips, filters) in accordance with local chemical waste regulations.
Mechanism of Action: MAO Inhibition
Phenelzine exerts its primary effect by irreversibly inhibiting MAO-A and MAO-B. These enzymes are located on the outer mitochondrial membrane and are responsible for degrading monoamine neurotransmitters. By forming a covalent bond with the enzyme's flavin adenine dinucleotide (FAD) cofactor, phenelzine renders it inactive.[3] The cell must then synthesize new MAO enzymes to restore normal function, which is why the biological effects of phenelzine persist long after the drug has been cleared from circulation.[3] This inhibition leads to an accumulation of neurotransmitters like serotonin, norepinephrine, and dopamine in presynaptic neurons, enhancing their availability for release into the synapse.[16]
Figure 1: Phenelzine's mechanism of action.
Protocol: Preparation of a 100 mM this compound Stock Solution
This protocol details the preparation of a high-concentration stock solution. The primary choice of solvent is sterile, nuclease-free water due to the high solubility of the hydrochloride salt.[9] This minimizes potential solvent-induced artifacts in cell culture, which can occur with solvents like DMSO.
Required Materials
-
This compound powder (e.g., Sigma-Aldrich, Tocris)
-
Sterile, nuclease-free water (or cell culture grade DMSO for alternative protocol)
-
Sterile 1.5 mL or 2.0 mL amber microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile 0.22 µm syringe filter (e.g., PVDF or PES for aqueous; PTFE for DMSO)[17][18]
-
Sterile syringes (1 mL or 3 mL)
-
Pipettors and sterile, low-retention pipette tips
-
Vortex mixer
Step-by-Step Protocol
Causality Checkpoint: Each step is designed to ensure sterility, accurate concentration, and compound stability. Working within a biological safety cabinet (BSC) is mandatory for all steps involving sterile components.
-
Calculations: Determine the mass of this compound needed.
-
Formula: Mass (g) = Desired Concentration (mol/L) × Molecular Weight ( g/mol ) × Volume (L)
-
Example for 1 mL of 100 mM (0.1 M) Stock: Mass (mg) = 0.1 mol/L × 172.65 g/mol × 0.001 L × 1000 mg/g = 17.27 mg
-
-
Weighing:
-
Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare.
-
Working in a chemical fume hood, carefully weigh 17.27 mg of this compound directly into the tube. Handle the powder swiftly to minimize moisture absorption.[9]
-
Securely cap the tube immediately after weighing.
-
-
Solubilization:
-
Inside a BSC, add 1.0 mL of sterile, nuclease-free water to the tube containing the powder.
-
Cap the tube tightly and vortex for 30-60 seconds until the solid is completely dissolved. The solution should be clear and colorless. Visual inspection is a critical first quality control check.
-
-
Sterile Filtration: This step is non-negotiable for cell culture applications to remove any potential microbial contaminants from the powder or non-sterile handling.[19]
-
Unpackage a sterile 1 mL syringe and a 0.22 µm syringe filter inside the BSC.
-
Draw the entire phenelzine solution into the syringe.
-
Attach the syringe filter to the tip of the syringe.
-
Dispense the solution through the filter into a new, sterile 1.5 mL amber microcentrifuge tube. The use of an amber tube provides necessary light protection.[1]
-
Expert Tip: A small amount of solution will be retained in the filter (hold-up volume). Account for this by preparing a slight overage (e.g., 1.1 mL) if the final volume is critical.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, immediately aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile amber microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration (100 mM), and preparation date.
-
Store the aliquots at -20°C or -80°C. For maximal stability, -80°C is preferred.
-
Figure 2: Workflow for preparing sterile phenelzine HCl stock solution.
Protocol: Preparing Working Solutions for Cell Treatment
Working solutions are prepared by diluting the high-concentration stock into complete cell culture medium immediately before treating the cells.
-
Thaw Stock Solution: Thaw one aliquot of the 100 mM phenelzine stock solution at room temperature, protected from light. Once thawed, briefly vortex and centrifuge to collect the contents.
-
Serial Dilution: Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. It is best practice to perform an intermediate dilution first to avoid pipetting very small volumes.[20]
-
Example for a final concentration of 100 µM in 2 mL of medium:
-
Calculation (C1V1 = C2V2): (100,000 µM) × V1 = (100 µM) × (2000 µL) V1 = 2 µL
-
Procedure: Add 2 µL of the 100 mM stock solution to 1998 µL of pre-warmed complete cell culture medium. Mix gently by pipetting.
-
-
-
Vehicle Control: The "vehicle" is the solvent used to dissolve the drug, in this case, sterile water. A vehicle control group is essential in any experiment to ensure that the observed cellular effects are due to the drug itself and not the solvent.[21]
-
Prepare a vehicle control by adding the same volume of sterile water to the cell culture medium as the volume of drug stock added to the treatment group (e.g., add 2 µL of sterile water to 1998 µL of medium).
-
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the final concentration of phenelzine or the vehicle control. Return the cells to the incubator for the desired treatment duration.
Conclusion and Best Practices
The reliability of in vitro data generated using this compound is directly linked to the quality of the prepared solutions. Key validation points in this protocol include the mandatory sterile filtration step, protection from light, and single-use aliquoting to prevent degradation from freeze-thaw cycles and contamination. By understanding the chemical properties of phenelzine and adhering to this detailed protocol, researchers can establish a robust and reproducible foundation for investigating its complex biological effects in cellular models.
References
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Shulman, K. I., Herrmann, N., & Walker, S. E. (2013). The monoamine oxidase inhibitors: a historical overview and update. StatPearls. [Link]
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MIMS. (n.d.). Phenelzine: Uses, Dosage, Side Effects and More. MIMS Philippines. [Link]
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eDrug. (2016). Phenelzine. [Link]
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Wikipedia. (2023). Phenelzine. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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DrugFuture. (n.d.). Phenelzine. [Link]
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Reddit. (2022). How to prepare sterile drug solution in DMSO for cell culture? r/labrats. [Link]
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ResearchGate. (2014). Sterile filter before drug exposure to cell culture?[Link]
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Psychotropics A-Z. (n.d.). Phenelzine | Nardil – Monoamine Oxidase Inhibitor (MAOI). [Link]
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Chemsrc. (n.d.). Phenelzine | CAS#:51-71-8. [Link]
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Global Substance Registration System. (n.d.). This compound. [Link]
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Wleklik, M. (2020). Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms. PMC. [Link]
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GMP Plastics. (2023). Sterile Filtration in Cell Culture: Importance & Best Practices. [Link]
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ResearchGate. (2015). Best way to prepare water soluble drug for cell culture?[Link]
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Solubility of Things. (n.d.). This compound. [Link]
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Kings Research. (2024). Exploring Sterile Filtration in Biotech and Pharmaceuticals. [Link]
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Sartorius. (n.d.). Sterile Filtration Solutions. [Link]
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Drugs.com. (2023). Phenelzine: Key Safety & Patient Guidance. [Link]
-
precisionFDA. (n.d.). PHENELZINE. [Link]
-
RxList. (2022). Phenelzine: Side Effects, Uses, Dosage, Interactions, Warnings. [Link]
-
PubChem. (n.d.). Phenelzine. National Center for Biotechnology Information. [Link]
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ResearchGate. (2018). How to make working concentrations of a drug if diluted in endotoxin free water?[Link]
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JoVE. (n.d.). Development of Drug-resistant Cell Lines for Experimental Procedures. [Link]
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Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]
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PubMed. (2017). Phenelzine reduces the oxidative damage induced by peroxynitrite in plasma lipids and proteins. [Link]
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Baker, G. B., et al. (2020). Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine. SpringerLink. [Link]
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U.S. Department of Health and Human Services. (1990). MEDICATIONS THAT INCREASE SENSITIVITY TO LIGHT: A 1990 LISTING. [Link]
-
PubMed Central. (2014). Evaluation of Phenylephrine Stability in Polyvinyl Chloride Bags. [Link]
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TheraSpecs. (2018). Medications with Light Sensitivity as a Side Effect. [Link]
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University of Rochester Medical Center. (n.d.). Drugs Reported to Cause Photosensitivity Reactions. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Phenelzine Sulfate?[Link]
-
PubMed. (1994). Chemical stability of phenylephrine hydrochloride after reconstitution in 0.9% sodium chloride injection for infusion. [Link]
-
PubMed. (2014). Phenelzine (monoamine oxidase inhibitor) increases production of nitric oxide and proinflammatory cytokines via the NF-κB pathway in lipopolysaccharide-activated microglia cells. [Link]
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Application Note & Protocol: High-Purity Isolation of Phenelzine Hydrochloride from Synthetic Reaction Mixtures
Abstract
Phenelzine is a potent, non-selective, and irreversible monoamine oxidase inhibitor (MAOI) that remains a crucial therapeutic agent for treatment-resistant depression and anxiety disorders.[1][2] The synthesis of phenelzine, like many active pharmaceutical ingredients (APIs), results in a crude reaction mixture containing the desired product alongside unreacted starting materials, by-products, and other process-related impurities.[2] Achieving high purity is paramount for ensuring the safety, efficacy, and stability of the final drug substance. This application note provides a comprehensive, in-depth guide for the purification of phenelzine from a typical reaction mixture, culminating in the isolation of crystalline phenelzine hydrochloride. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, emphasizing the chemical principles that underpin each step to allow for logical troubleshooting and adaptation.
Foundational Principles of Phenelzine Purification
The successful purification of phenelzine hinges on exploiting the differences in physicochemical properties between the target molecule and its associated impurities. Phenelzine exists in two primary forms relevant to purification: the free base and its protonated salt forms (e.g., hydrochloride or sulfate).
-
Phenelzine Free Base (2-phenylethylhydrazine): This is an oily liquid at room temperature.[3] Its basicity is conferred by the hydrazine moiety, making it soluble in organic solvents but largely insoluble in neutral or basic aqueous solutions. This basicity is the cornerstone of the initial purification step.
-
This compound: This is the salt formed by reacting the basic free base with hydrochloric acid. It is typically a white crystalline solid, exhibiting significantly higher thermal stability and ease of handling compared to the free base.[3][4] Its ionic nature renders it soluble in polar solvents like water, methanol, and ethanol, particularly at elevated temperatures, and insoluble in non-polar organic solvents.[4][5]
The overall purification strategy is a multi-step process that first isolates the crude free base from non-basic impurities via acid-base extraction, followed by conversion to the hydrochloride salt and final purification through recrystallization.
Potential Impurities in Phenelzine Synthesis
Effective purification requires an understanding of what needs to be removed. Impurities can stem from starting materials, side reactions, or degradation.[2]
| Impurity Class | Common Examples | Origin / Rationale |
| Process-Related | Unreacted phenethylamine or 2-phenylethyl bromide; Residual hydrazine. | Incomplete reaction during synthesis.[2][6] |
| By-Products | N2-acetylphenelzine, Phenylethylidenehydrazine. | Side reactions or acetylation of the hydrazine group.[1][7] |
| Degradants | Phenethyl alcohol, Phenylacetic acid, Styrene, Benzaldehyde. | Arise from oxidation or hydrolysis of phenelzine, especially under harsh conditions (heat, light, or non-neutral pH).[8] |
| Residual Solvents | Ethanol, Isopropyl ether, Toluene, Diethyl ether. | Solvents used during the synthesis and extraction steps.[2][9] |
Comprehensive Purification Workflow
The purification process is logically segmented into three main stages: isolation of the crude free base, conversion to the hydrochloride salt, and final purification by recrystallization.
References
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- 2. veeprho.com [veeprho.com]
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- 7. allmpus.com [allmpus.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Phenelzine Hydrochloride Dosage in Rat Models of Depression
Welcome to the technical support center for the use of phenelzine hydrochloride in preclinical depression research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into dosage optimization and troubleshooting for experiments involving rat models of depression. Our goal is to ensure the scientific integrity and reproducibility of your studies by addressing common challenges and providing clear, actionable guidance.
Introduction: The Rationale Behind Dosage Optimization
Phenelzine is a potent, non-selective, and irreversible monoamine oxidase (MAO) inhibitor.[1][2][3] Its therapeutic effects in depression are primarily attributed to its ability to increase the synaptic availability of key neurotransmitters such as serotonin, norepinephrine, and dopamine by inhibiting their breakdown by both MAO-A and MAO-B isoforms.[1][3][4][5] Additionally, phenelzine has been shown to increase brain concentrations of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) by inhibiting GABA-transaminase (GABA-T), which may contribute to its anxiolytic properties.[1][6][7][8]
Optimizing the dosage of phenelzine in rat models is critical for obtaining reliable and translatable data. An inadequate dose may fail to elicit a therapeutic response, while an excessive dose can lead to significant side effects, confounding behavioral results and potentially causing harm to the animals.[9][10] This guide will walk you through the key considerations for effective dose selection and study design.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for phenelzine in rats for depression studies?
A1: For acute studies, a dose of 15 mg/kg administered intraperitoneally (i.p.) has been shown to be effective in producing anxiolytic effects and significantly increasing whole-brain GABA levels.[6][8] For chronic studies, a common starting point is in the range of 2 mg/kg/day, which can be administered via osmotic mini-pumps for continuous delivery.[11] However, dose-response studies are crucial to determine the optimal dose for your specific rat strain and behavioral paradigm.
Q2: What is the difference between acute and chronic administration of phenelzine in rats?
A2: Acute administration involves a single dose of the drug, and its effects are typically observed over a short period (hours).[11][12] Chronic administration involves repeated dosing over an extended period (days to weeks) and is often necessary to observe antidepressant-like effects, which aligns with the delayed therapeutic onset in humans.[1][11][13] Chronic treatment is more likely to induce neuroadaptive changes, such as receptor downregulation, that are thought to be important for the therapeutic actions of antidepressants.[14]
Q3: How long does it take for phenelzine to exert its effects in rats?
A3: The pharmacokinetic half-life of phenelzine in rats is approximately 11.6 hours.[1] However, because it is an irreversible MAO inhibitor, its pharmacological effects last much longer than its presence in the bloodstream.[1][2] Full recovery of MAO activity can take up to 2-3 weeks as the body needs to synthesize new enzymes.[1] Behavioral effects after a single dose can be observed within hours,[6][8] while antidepressant-like effects in models like the forced swim test often require chronic treatment for at least 14 days.[7][13]
Q4: What are the common side effects of phenelzine in rats, and how can they be managed?
A4: Common side effects observed in rats can include dizziness, drowsiness, and postural hypotension.[9][10] At higher doses, more severe effects like tremors, twitching, and hyperreflexia may occur.[9] To manage these, start with a lower dose and gradually titrate upwards. Careful observation of the animals for any signs of distress is essential. If significant side effects are observed, reducing the dose is recommended.
Q5: What is the "cheese effect," and is it a concern in rat studies?
A5: The "cheese effect" refers to a hypertensive crisis that can occur in humans taking MAOIs who consume foods high in tyramine (e.g., aged cheeses, cured meats).[1][10] While this is a significant concern in clinical use, standard laboratory rat chow is typically low in tyramine, making this less of a concern in preclinical studies. However, it is good practice to be aware of the composition of your animals' diet.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| No significant behavioral effect observed (e.g., in Forced Swim Test) | - Insufficient Dose: The dose may be too low to achieve the required level of MAO inhibition (typically >80%).[15] - Inadequate Treatment Duration: Antidepressant-like effects often require chronic administration.[1][13] - Rat Strain Variability: Different rat strains can have varying sensitivities to antidepressants. | - Conduct a Dose-Response Study: Test a range of doses to identify the optimal therapeutic window for your specific strain and behavioral assay. - Increase Treatment Duration: Extend the chronic dosing period to at least 14-21 days. - Verify MAO Inhibition: Measure MAO-A and MAO-B activity in brain tissue to confirm target engagement.[3][13] |
| High variability in behavioral data | - Inconsistent Drug Administration: Improper injection technique or inaccurate dosing can lead to variable drug exposure. - Stress-induced variability: Handling and injection stress can impact behavioral outcomes. | - Ensure Proper Dosing Technique: Train all personnel on consistent i.p. injection techniques. Use a calibrated scale for accurate weighing of animals and drug. - Acclimatize Animals: Allow sufficient time for animals to acclimate to the housing and handling procedures before starting the experiment. |
| Animals appear sedated or lethargic | - Dose is too high: Sedation is a known side effect of phenelzine.[9][10] | - Reduce the Dose: If sedation is interfering with behavioral testing, lower the dose. - Adjust Timing of Behavioral Testing: If possible, conduct behavioral tests when the sedative effects are likely to be at their minimum. |
| Unexpected mortality | - Toxicity: The dose may be in the toxic range for the specific rat strain. - Drug Interactions: Unforeseen interactions with other compounds. | - Review Dosage and Literature: Ensure your dose is within the reported therapeutic range for rats. - Perform a Pilot Toxicity Study: Before a large-scale experiment, test the planned dose in a small cohort of animals. - Control for Confounding Variables: Ensure no other substances are being administered that could interact with phenelzine. |
Experimental Protocols
Protocol 1: Acute Anxiolytic Effects of Phenelzine in the Elevated Plus Maze (EPM)
This protocol is designed to assess the acute anxiolytic effects of phenelzine.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Elevated Plus Maze apparatus
-
Male Sprague-Dawley rats (250-300g)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimation: Acclimate rats to the housing facility for at least one week. House them in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., for a 15 mg/kg dose). Prepare fresh on the day of the experiment.
-
Animal Groups: Randomly assign animals to treatment groups (e.g., vehicle control, 15 mg/kg phenelzine).
-
Administration: Administer the prepared phenelzine solution or saline vehicle via i.p. injection. The injection volume should be consistent (e.g., 1 ml/kg).
-
Pre-Test Interval: Allow a 30-minute interval between injection and behavioral testing for drug absorption.
-
EPM Testing: Place the rat in the center of the EPM, facing an open arm. Allow the rat to explore the maze for 5 minutes. Record the time spent in the open arms and the number of entries into the open and closed arms.
-
Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. Use appropriate statistical tests (e.g., t-test or ANOVA) for analysis.
Protocol 2: Chronic Antidepressant-Like Effects of Phenelzine in the Forced Swim Test (FST)
This protocol evaluates the antidepressant-like effects of chronic phenelzine treatment.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Forced swim test apparatus (a cylindrical container filled with water)
-
Male Wistar rats (225-275g)
-
Syringes and needles for i.p. injection
Procedure:
-
Acclimation: Follow the same acclimation procedure as in Protocol 1.
-
Drug Preparation: Prepare phenelzine solutions and saline vehicle as described in Protocol 1.
-
Chronic Administration: Administer phenelzine (e.g., 5 or 10 mg/kg) or saline i.p. once daily for 14 consecutive days.
-
Forced Swim Test (Day 15): 24 hours after the last injection, perform the FST.
-
Test Procedure: Gently place each rat into the water. The test duration is typically 6 minutes. Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
Data Analysis: A significant decrease in immobility time in the phenelzine-treated group compared to the control group suggests an antidepressant-like effect. Use appropriate statistical tests for analysis.
Visualization of Concepts
Phenelzine's Mechanism of Action
Caption: Phenelzine irreversibly inhibits MAO, increasing neurotransmitter levels.
Experimental Workflow for Dosage Optimization
Caption: Workflow for optimizing phenelzine dosage in rat models.
Quantitative Data Summary
| Parameter | Dose | Route | Duration | Species | Effect | Reference |
| GABA Levels | 15 mg/kg | i.p. | Acute | Rat | >100% increase in whole brain | [6][8] |
| GABA Levels | 5.1 mg/kg | i.p. | Acute | Rat | No significant change in whole brain | [6] |
| 5-HT Levels | 10 mg/kg | i.p. | Chronic (14 days) | Mouse | ~180% increase in whole brain | [7][13] |
| 5-HT Levels | 30 mg/kg | i.p. | Chronic (14 days) | Mouse | ~210% increase in whole brain | [7][13] |
| MAO Inhibition | 60 mg/day (human equivalent) | Oral | Chronic | Human | ~83% platelet MAO inhibition | [15] |
| MAO Inhibition | N/A | Chronic | N/A | Rat | Equal inhibition of MAO-A and MAO-B | [3][14] |
Concluding Remarks
The successful use of phenelzine in rat models of depression hinges on a well-thought-out experimental design with careful consideration of dosage. The information provided in this technical support center is intended to serve as a comprehensive resource to guide your research. Remember that preclinical research is often a process of refinement, and the principles of dose-response and careful observation are paramount. By adhering to these guidelines, you can enhance the reliability and translational potential of your findings.[16][17][18]
References
-
Wikipedia. (n.d.). Phenelzine. Retrieved from [Link]
-
Effects of acute and chronic phenelzine on regional monoamine metabolism in rats and its potentiation by deuterium substitution. (n.d.). PubMed. Retrieved from [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Phenelzine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Retrieved from [Link]
-
eDrug. (2016). Phenelzine. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Phenelzine Sulfate? Retrieved from [Link]
-
Pharmacology of Phenelzine (Nardil) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. Retrieved from [Link]
-
Some Reasons Why Preclinical Studies of Psychiatric Disorders Fail to Translate: What Can Be Rescued from the Misunderstanding and Misuse of Animal 'Models'? (n.d.). PubMed. Retrieved from [Link]
-
Some Reasons Why Preclinical Studies of Psychiatric Disorders Fail to Translate: What Can Be Rescued from the Misunderstanding and Misuse of Animal 'Models'? (n.d.). ResearchGate. Retrieved from [Link]
-
Effects of long-term administration of phenelzine on reticular-elicited hippocampal rhythmical slow activity. (n.d.). PubMed. Retrieved from [Link]
-
Behavioral effects of phenelzine in an experimental model for screening anxiolytic and anti-panic drugs: correlation with changes in monoamine-oxidase activity and monoamine levels. (n.d.). PubMed. Retrieved from [Link]
-
RxList. (n.d.). Nardil (Phenelzine): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]
-
Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine. (n.d.). MDPI. Retrieved from [Link]
-
Comparison of neurochemical effects of the monoamine oxidase inhibitors phenelzine, moclobemide and brofaromine in the rat after short- and long-term administration. (n.d.). PubMed. Retrieved from [Link]
-
Medscape. (n.d.). Nardil (phenelzine) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
-
The antidepressant drug phenelzine produces antianxiety effects in the plus-maze and increases in rat brain GABA. (n.d.). PubMed. Retrieved from [Link]
-
Effects of chronic phenelzine in the rat: altered tissue weights and metabolism of 14C ... (n.d.). PubMed. Retrieved from [Link]
-
Effect of chronic deuterated and non-deuterated phenelzine on rat brain monoamines and monoamine oxidase. (n.d.). PubMed. Retrieved from [Link]
-
Lost in Translation: Neuropsychiatric drug developments. (n.d.). PubMed Central. Retrieved from [Link]
-
Relationship between Response to Phenelzine and MAO Inhibition in a Clinical Trial of Phenelzine, Amitriptyline and Placebo. (n.d.). Karger Publishers. Retrieved from [Link]
-
The antidepressant phenelzine enhances memory in the double Y-maze and increases GABA levels in the hippocampus and frontal cortex of rats. (n.d.). ResearchGate. Retrieved from [Link]
-
Optimizing ketamine dosing strategies across diverse clinical applications: a comprehensive review. (n.d.). PubMed Central. Retrieved from [Link]
-
Effects of the antidepressant phenelzine on brain levels of gamma-aminobutyric acid (GABA). (n.d.). PubMed. Retrieved from [Link]
-
MedlinePlus. (2017). Phenelzine. Retrieved from [Link]
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- 4. Phenelzine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 6. The antidepressant drug phenelzine produces antianxiety effects in the plus-maze and increases in rat brain GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Effects of long-term administration of phenelzine on reticular-elicited hippocampal rhythmical slow activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Behavioral effects of phenelzine in an experimental model for screening anxiolytic and anti-panic drugs: correlation with changes in monoamine-oxidase activity and monoamine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Phenelzine Hydrochloride Stability in Aqueous Solutions
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with phenelzine hydrochloride. This resource addresses the critical stability challenges encountered when handling phenelzine in aqueous solutions. As a hydrazine derivative, phenelzine is susceptible to various degradation pathways, which can significantly impact experimental outcomes, analytical accuracy, and formulation integrity. This guide provides in-depth, field-proven insights into the causality behind these stability issues and offers robust troubleshooting strategies and validated protocols to ensure the reliability and reproducibility of your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways through which this compound degrades in aqueous solutions?
A1: this compound primarily degrades through two main pathways: oxidation and hydrolysis. Oxidation is often the more significant route, especially in the presence of oxygen and trace metal ions.[1] Hydrolytic decomposition can also occur, leading to the cleavage of the molecule.[2] The rate and predominance of these pathways are heavily influenced by the pH, temperature, and presence of light in the solution.
Q2: How does pH affect the stability of phenelzine in an aqueous solution?
A2: The stability of phenelzine is highly pH-dependent. Under aerobic (oxygen-present) conditions, the degradation rate is significantly higher in neutral and basic solutions. Conversely, under anaerobic (oxygen-absent) conditions, decomposition is more pronounced in acidic solutions.[1] This pH-rate profile is critical when preparing buffers and sample solutions for analysis or formulation.
Q3: What are the common degradation products of phenelzine that I should be aware of?
A3: A range of degradation products can form depending on the specific stress conditions. Common degradants include phenethyl alcohol and hydrazine from hydrolytic pathways.[2] Broader studies have identified a more extensive list of compounds, including benzene, toluene, ethylbenzene, styrene, phenylethylamine, phenylacetic acid, phenylethanol, benzaldehyde, and phenylacetaldehyde, particularly under oxidative conditions.[1][2]
Q4: I've heard that EDTA can be used to stabilize phenelzine solutions. How does this work?
A4: Yes, 0.1% EDTA has been shown to stabilize phenelzine solutions.[1] While the exact mechanism for phenelzine specifically is not detailed in readily available literature, the stabilizing effect of EDTA is well-understood to be due to its function as a chelating agent. It strongly binds to trace metal ions (e.g., Cu²⁺, Fe³⁺) that may be present in the solvent or reagents. These metal ions can act as catalysts in the oxidative degradation of phenelzine. By sequestering these ions, EDTA effectively inhibits this catalytic process, thereby slowing down the degradation rate.[3][4]
Q5: What is a stability-indicating HPLC method, and why is it crucial for my phenelzine experiments?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API), in this case, phenelzine, in the presence of its degradation products, impurities, and excipients. It is essential because it ensures that the measurement of phenelzine is not artificially inflated by co-eluting degradants, providing a true measure of the drug's purity and stability.[2]
Understanding Phenelzine Degradation Pathways
The degradation of phenelzine is a multifaceted process. The primary routes are influenced by environmental factors, leading to a variety of degradation products. Understanding these pathways is key to designing stable formulations and accurate analytical methods.
Caption: Major degradation pathways for phenelzine in aqueous solutions.
Quantitative Data Summary
While precise kinetic data requires dedicated experimentation, the following table summarizes the expected stability behavior of this compound in aqueous solutions based on available literature.[1]
| Condition | pH Range | Relative Degradation Rate | Primary Degradation Pathway | Key Considerations |
| Aerobic | Acidic (< 4) | Low to Moderate | Oxidation/Hydrolysis | More stable than at neutral/basic pH. |
| Neutral (6-8) | High | Oxidation | Highly susceptible to degradation. Avoid prolonged storage. | |
| Basic (> 8) | High | Oxidation | Rapid degradation is expected. | |
| Anaerobic | Acidic (< 4) | High | Hydrolysis | Decomposition is a significant reaction. |
| Neutral (6-8) | Low | Hydrolysis | More stable than under aerobic conditions. | |
| Basic (> 8) | Low | Hydrolysis | More stable than under aerobic conditions. | |
| Photostability | N/A | High | Photodegradation | Protect solutions from UV and visible light. |
| Thermal | N/A | High | Multiple | Degradation rate increases with temperature. |
Troubleshooting Guides
Issue 1: Rapid Loss of Phenelzine in Solution During Sample Preparation
-
Symptom: HPLC analysis shows a significantly lower concentration of phenelzine than expected, even in freshly prepared solutions.
-
Root Cause Analysis: This is likely due to rapid oxidative degradation. Phenelzine is particularly unstable at neutral to basic pH in the presence of oxygen.[1] The use of unbuffered water (which can have a pH around 7) or certain buffer systems can accelerate this process. Trace metal ions in your glassware or reagents can also catalyze oxidation.
-
Solution Pathway:
-
pH Control: Prepare solutions in an acidic buffer (e.g., pH 2-4) if your analytical method allows. This significantly slows down aerobic degradation.
-
Use of Stabilizers: Add 0.1% EDTA to your aqueous solutions to chelate catalytic metal ions.[1]
-
De-gas Solvents: Purge your water and mobile phases with an inert gas like nitrogen or helium to remove dissolved oxygen.
-
Temperature: Prepare samples on ice or at reduced temperatures to slow the degradation kinetics.
-
Fresh Preparation: Analyze samples as quickly as possible after preparation.
-
Issue 2: Poor Peak Shape (Tailing) for Phenelzine in Reversed-Phase HPLC
-
Symptom: The phenelzine peak in your chromatogram is asymmetrical with a pronounced tail.
-
Root Cause Analysis: Peak tailing for basic compounds like phenelzine is often caused by secondary interactions with acidic silanol groups on the surface of the silica-based stationary phase. At mid-range pH, a portion of the silanol groups are ionized and can interact with the protonated phenelzine.
-
Solution Pathway:
-
Mobile Phase pH: Lower the mobile phase pH to around 2.5-3.0. At this pH, most silanol groups are not ionized, minimizing secondary interactions.
-
Use of End-Capped Columns: Ensure you are using a high-quality, end-capped C18 or C8 column. End-capping "shields" the silanol groups.
-
Mobile Phase Additives: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites.
-
Column Choice: Consider using a column with a different stationary phase, such as one with a base-deactivated silica or a polymer-based packing.
-
Issue 3: Inconsistent Results in Forced Degradation Studies
-
Symptom: The percentage of degradation varies significantly between replicate experiments under the same stress conditions.
-
Root Cause Analysis: The degradation of phenelzine is highly sensitive to the experimental conditions. Minor variations in oxygen levels, the presence of trace metal contaminants, or the exact temperature and light exposure can lead to inconsistent results.
-
Solution Pathway:
-
Control Oxygen Exposure: For oxidative degradation studies, ensure consistent oxygen exposure (e.g., by loosely capping vials). For hydrolytic studies, consider purging with nitrogen to create anaerobic conditions and isolate the effect of hydrolysis.[1]
-
Use High-Purity Reagents: Employ HPLC-grade solvents and high-purity reagents to minimize metal ion contamination.
-
Precise Temperature Control: Use a calibrated oven or water bath for thermal stress studies.
-
Standardized Light Exposure: For photostability studies, use a validated photostability chamber that provides controlled and measurable light exposure as per ICH Q1B guidelines.[2]
-
Neutralization: When analyzing acidic or basic stressed samples, ensure they are neutralized before injection to prevent peak shape distortion and potential damage to the column.[2]
-
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution of this compound
This protocol describes the preparation of a 1 mg/mL phenelzine stock solution with enhanced stability for use in analytical method development and other non-cell-based assays.
-
Prepare the Stabilizing Buffer:
-
Prepare a 0.1 M phosphate buffer and adjust the pH to 3.0 using phosphoric acid.
-
Add disodium EDTA to a final concentration of 0.1% (w/v) (1 mg/mL).
-
Filter the buffer through a 0.22 µm membrane filter.
-
De-gas the buffer by sonicating for 15 minutes or by sparging with helium or nitrogen.
-
-
Weigh this compound:
-
Accurately weigh the required amount of this compound in a clean, dry glass vial.
-
-
Dissolve and Store:
-
Add the stabilizing buffer to the this compound to achieve the target concentration of 1 mg/mL.
-
Vortex gently until fully dissolved.
-
Store the solution in an amber glass vial at 2-8°C. For long-term storage, aliquot and freeze at -20°C.
-
Protocol 2: Forced Degradation Study Workflow
This protocol provides a framework for conducting forced degradation studies to identify degradation products and establish a stability-indicating method, aiming for 5-20% degradation.
Caption: Workflow for a comprehensive forced degradation study of phenelzine.
References
-
ProQuest. (n.d.). THE CHEMICAL KINETICS OF PHENELZINE DEGRADATION. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of phenelzine (I ), N 1-acetylphenelzine (II ), and N.... Retrieved from [Link]
-
PubChem. (n.d.). Phenelzine. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of phenelzine and β-phenylethylidenehydrazine (PEH). Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Phenelzine Sulfate?. Retrieved from [Link]
-
PubMed. (1995). Degradation kinetics of phentolamine hydrochloride in solution. Retrieved from [Link]
-
PubMed Central. (n.d.). Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review. Retrieved from [Link]
-
PubMed. (1969). The monoamine oxidase catalyzed degradation of phenelzine-l-14C, an irreversible inhibitor of monoamine oxidase--I. Studies in vitro. Retrieved from [Link]
-
MDPI. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product. Retrieved from [Link]
-
ResearchGate. (n.d.). log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. The points are determined experimentally and the lines were calculated from (2). Retrieved from [Link]
-
MDPI. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Retrieved from [Link]
-
StatPearls - NCBI Bookshelf. (2023). Phenelzine. Retrieved from [Link]
-
PubMed. (1992). Stabilization by ethylenediaminetetraacetic acid of amide and other groups in drug compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of phenazone in aqueous solution with ozone: Influencing factors and degradation pathways. Retrieved from [Link]
-
The Hebrew University of Jerusalem. (n.d.). The role and mechanism of metal ions and their complexes in enhancing damage in biological systems or in protecting these systems from these systems from the toxicity of O>2>>->. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Metal ions in aqueous solution – Knowledge and References. Retrieved from [Link]
-
PubMed. (1978). Clinical pharmacology of phenelzine. Retrieved from [Link]
-
MDPI. (n.d.). Hydrazine Oxidation in Aqueous Solutions I: N 4 H 6 Decomposition. Retrieved from [Link]
-
PubMed. (1960). Mechanism of action of bivalent metal ions and of phenothiazine derivatives on serum cholinesterase. Retrieved from [Link]
-
The Hebrew University of Jerusalem. (n.d.). The role and mechanism of metal ions and their complexes in enhancing damage in biological systems or in protecting these systems from these systems from the toxicity of O2- - Fingerprint. Retrieved from [Link]
Sources
Technical Support Center: Identifying and Characterizing Phenelzine Degradation Products by HPLC
Welcome to the technical support center for the analysis of phenelzine and its degradation products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for identifying and characterizing phenelzine degradation products using High-Performance Liquid Chromatography (HPLC). Here, we will delve into the causality behind experimental choices, offer validated protocols, and provide robust troubleshooting strategies to ensure the integrity of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways and resulting products for phenelzine?
Phenelzine, a hydrazine derivative, is susceptible to degradation through several pathways, particularly oxidation and hydrolysis.[1][2] Understanding these pathways is critical for developing a stability-indicating HPLC method.
-
Oxidative Degradation: As a monoamine oxidase inhibitor (MAOI), phenelzine's primary mechanism involves its oxidation.[3][4][5] This process can also occur chemically, leading to a variety of degradation products. Under aerobic conditions, especially in neutral to basic solutions, the rate of degradation increases.[6]
-
Hydrolytic Decomposition: Phenelzine can undergo hydrolysis, which may result in the formation of phenethyl alcohol and hydrazine.[1]
-
Metabolic Degradation: In vivo, phenelzine is extensively metabolized, primarily by monoamine oxidase, to form metabolites such as phenylacetic acid and p-hydroxyphenylacetic acid.[3] While not strictly degradation products in the context of chemical stability, these compounds are important to consider, as they may be present in certain samples.
A comprehensive kinetic study has identified a broader range of potential degradation products, including:
-
Benzene
-
Toluene
-
Ethylbenzene
-
Styrene
-
Phenylethylamine
-
Phenylacetic acid
-
Phenylethanol
-
Benzaldehyde
Q2: Why is a "stability-indicating" HPLC method essential for phenelzine analysis?
A stability-indicating HPLC method is a validated analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API), phenelzine, in the presence of its degradation products, impurities, and excipients.[1] The importance of such a method lies in its ability to provide a true measure of the drug's potency by separating the intact drug from any co-eluting substances.[1] This is a regulatory requirement and a fundamental aspect of ensuring drug safety and efficacy.[7]
Q3: What are the recommended stress conditions for forced degradation studies of phenelzine?
Forced degradation studies are a cornerstone of developing and validating a stability-indicating method.[8][9] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to intentionally produce degradation products.[9] The goal is to achieve 5-20% degradation of the drug.[1]
Typical Stress Conditions:
| Stress Condition | Reagent/Condition | Typical Duration | Rationale |
| Acid Hydrolysis | 0.1 M to 1.0 M HCl | 2-24 hours | To assess degradation in acidic environments.[1] |
| Base Hydrolysis | 0.1 M to 1.0 M NaOH | 2-24 hours | To evaluate stability in alkaline conditions.[1] |
| Oxidation | 0.1% to 3% Hydrogen Peroxide | Varies | To mimic oxidative degradation pathways.[1] |
| Thermal Degradation | 80°C (or 10°C increments above accelerated stability temp) | Varies | To assess the impact of heat on the drug substance.[1] |
| Photodegradation | UV and visible light (ICH Q1B guidelines) | Varies | To determine light sensitivity.[1] |
HPLC Method Development and Troubleshooting
A robust HPLC method is the foundation for accurate analysis. Below are common issues encountered during the analysis of phenelzine and its degradation products, along with systematic troubleshooting approaches.
Experimental Workflow for HPLC Analysis
Caption: A typical workflow for the HPLC analysis of phenelzine.
Troubleshooting Guide
Problem 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Secondary interactions between the basic amine group of phenelzine and residual silanols on the silica-based column packing.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with phosphoric acid or formic acid) will ensure that the amine group is fully protonated, minimizing secondary interactions.
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, improving the peak shape of the analyte.
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. These columns have a highly inert surface that reduces silanol interactions.
-
Check for Column Contamination: Strongly retained compounds from previous injections can lead to peak shape issues. Wash the column with a strong solvent.[10]
-
Problem 2: Inadequate Resolution Between Phenelzine and Degradation Products
-
Possible Cause: The chosen mobile phase and stationary phase are not providing sufficient selectivity for the separation.
-
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: Systematically vary the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A gradient elution may be necessary to resolve all compounds.
-
Change Organic Modifier: If using acetonitrile, try methanol, or vice versa. These solvents have different selectivities and can alter the elution order and resolution of peaks.
-
Evaluate Different Column Chemistries: If a standard C18 column is not providing adequate separation, consider a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different retention mechanisms.
-
Adjust Column Temperature: Increasing the column temperature can improve efficiency and may alter selectivity.
-
Problem 3: Baseline Noise or Drift
-
Possible Cause: Issues with the mobile phase, detector, or contaminated system components.
-
Troubleshooting Steps:
-
Degas Mobile Phase: Ensure the mobile phase is thoroughly degassed to prevent air bubbles from entering the detector.
-
Check for Leaks: Inspect all fittings for any signs of leakage.[10]
-
Clean the System: Flush the system with a strong solvent to remove any contaminants. If using a buffer, flush with water before shutting down to prevent salt precipitation.[1]
-
Verify Detector Lamp Performance: Ensure the detector lamp has not exceeded its lifetime and is providing a stable output.[1]
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
Detailed Experimental Protocols
Protocol 1: Forced Degradation of Phenelzine
Objective: To generate degradation products of phenelzine under controlled stress conditions.
Materials:
-
Phenelzine sulfate reference standard
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, acetonitrile, and methanol
-
Volumetric flasks and pipettes
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of phenelzine in 1 M HCl. Heat at 80°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 1 M NaOH before HPLC analysis.[1]
-
Base Hydrolysis: Dissolve phenelzine in 1 M NaOH and heat at 80°C for a specified time. Neutralize with 1 M HCl before injection.
-
Oxidative Degradation: Dissolve phenelzine in a solution containing 3% hydrogen peroxide. Keep at room temperature for a specified time.[1]
-
Thermal Degradation: Place solid phenelzine in a hot air oven at a specified temperature (e.g., 80°C) for a specified time. Dissolve the sample in the mobile phase for analysis.[1]
-
Photolytic Degradation: Expose a solution of phenelzine to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a specified duration.[1]
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate and quantify phenelzine from its potential degradation products.
HPLC System and Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in waterB: Acetonitrile(Gradient elution may be required) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detector | UV/DAD at 210 nm or Mass Spectrometer |
Procedure:
-
Prepare the mobile phase and degas it by sonication or vacuum filtration.
-
Prepare standard solutions of phenelzine sulfate in the mobile phase.
-
Prepare the sample solutions from the forced degradation studies, ensuring they are neutralized and filtered through a 0.45 µm or 0.22 µm syringe filter before injection.[1]
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Identify the phenelzine peak based on the retention time of the standard.
-
Characterize the degradation product peaks by their retention times and, if using a mass spectrometer, their mass-to-charge ratios.
References
-
Phenelzine. PubChem. Available from: [Link]
-
Metabolism of Monoamine Oxidase Inhibitors. PubMed Central (PMC). Available from: [Link]
-
Highly Sensitive LC-MS/MS-ESI Method for Determination of Phenelzine in Human Plasma and Its Application to a Human Pharmacokinetic Study. PubMed. Available from: [Link]
-
The monoamine oxidase catalyzed degradation of phenelzine-l-14C, an irreversible inhibitor of monoamine oxidase--II. Studies in vivo. PubMed. Available from: [Link]
-
Metabolism of Monoamine Oxidase Inhibitors. PubMed Central (PMC). Available from: [Link]
-
Phenelzine. StatPearls - NCBI Bookshelf. Available from: [Link]
-
THE CHEMICAL KINETICS OF PHENELZINE DEGRADATION. ProQuest. Available from: [Link]
-
Phenelzine. Wikipedia. Available from: [Link]
-
Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review. PubMed Central (PMC). Available from: [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. Available from: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available from: [Link]
-
A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available from: [Link]
-
Forced Degradation Studies. MedCrave online. Available from: [Link]
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Technical Support Center: Managing Side Effects of Phenelzine in Long-Term Animal Studies
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- 23. Effects of acute and chronic phenelzine on regional monoamine metabolism in rats and its potentiation by deuterium substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effects of chronic phenelzine in the rat: altered tissue weights and metabolism of 14C-phenelzine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Behavioral effects of phenelzine in an experimental model for screening anxiolytic and anti-panic drugs: correlation with changes in monoamine-oxidase activity and monoamine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Body fat reduction without cardiovascular changes in mice after oral treatment with the MAO inhibitor phenelzine - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Monitoring of Heart Rate and Activity Using Telemetry Allows Grading of Experimental Procedures Used in Neuroscientific Rat Models [frontiersin.org]
- 29. Monitoring of Heart Rate and Activity Using Telemetry Allows Grading of Experimental Procedures Used in Neuroscientific Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
- 30. VetFolio [vetfolio.com]
Navigating the Challenges of Phenelzine Hydrochloride Solubility for Robust In Vitro Assays
A Technical Support Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to overcoming the solubility challenges of phenelzine hydrochloride in in vitro settings. As a Senior Application Scientist, I understand that seemingly simple issues like compound solubility can become significant roadblocks in experimental workflows, leading to variability and unreliable data. This guide is structured to provide you with not only practical troubleshooting steps but also the underlying scientific rationale to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries researchers have when working with this compound.
Q1: What is this compound and what are its basic solubility properties?
This compound is the hydrochloride salt of phenelzine, a potent, non-selective, and irreversible monoamine oxidase (MAO) inhibitor.[1][2] It is typically a white to off-white crystalline powder.[3] As a hydrochloride salt, it is generally readily soluble in water and other polar solvents like methanol and ethanol.[3] Its solubility is influenced by pH, with greater solubility in acidic conditions.[3] It's important to note that phenelzine is also available as a sulfate salt, which has its own distinct solubility profile.
Q2: I'm seeing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What's happening?
This is a common phenomenon known as "crashing out." While this compound has some aqueous solubility, it is often prepared in a high-concentration stock solution using an organic solvent like dimethyl sulfoxide (DMSO). When this concentrated stock is rapidly diluted into an aqueous buffer (like Phosphate Buffered Saline - PBS), the abrupt change in solvent polarity can drastically decrease the solubility of the compound, causing it to precipitate out of solution.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For most in vitro applications, especially in cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of phenelzine.[4] It is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can prematurely lead to solubility issues.
Q4: How stable is this compound in aqueous solutions?
Aqueous solutions of phenelzine are not recommended for storage for more than one day, suggesting a limited stability.[5] Phenelzine can undergo degradation through pathways such as hydrolysis and oxidation.[6] The stability can be influenced by the pH of the solution and the presence of other components in the culture media.[7] Therefore, it is always best practice to prepare fresh aqueous working solutions from your stock for each experiment.
Troubleshooting Guide: From Precipitation to Clear Results
This section provides a more in-depth, step-by-step approach to tackling common solubility-related issues.
Issue 1: My this compound powder won't dissolve completely in my chosen solvent.
-
Causality: You may be exceeding the solubility limit of the solvent at the given temperature.
-
Troubleshooting Steps:
-
Verify Solubility Limits: Refer to the solubility data table below. Ensure your target concentration is within the known solubility range for the chosen solvent.
-
Gentle Warming: Gently warm the solution to 37°C. This can often increase the solubility of the compound.
-
Sonication: Use a sonicator bath to provide mechanical energy to aid in the dissolution process.
-
Solvent Choice: If preparing a stock solution, ensure you are using a high-purity, anhydrous solvent like DMSO. If attempting to dissolve directly in an aqueous buffer, the concentration may be too high.
-
Table 1: Solubility of Phenelzine Salts in Common Solvents
| Salt Form | Solvent | Solubility | Source |
| Phenelzine Sulfate | Water | 50 mg/mL | |
| Phenelzine Sulfate | DMSO | 47 mg/mL (200.62 mM) | [1] |
| This compound | Water | Readily soluble | [3] |
| This compound | Methanol | Enhanced solubility | [3] |
| This compound | Ethanol | Enhanced solubility | [3] |
Note: "Readily soluble" and "enhanced solubility" are qualitative descriptions. It is recommended to empirically determine the maximum solubility in your specific aqueous buffer if high concentrations are required.
Issue 2: My DMSO stock solution of this compound is cloudy or has formed a precipitate.
-
Causality: This can be due to using a concentration that is too high, moisture contamination in the DMSO, or improper storage.
-
Troubleshooting Steps:
-
Re-dissolve: Gently warm the stock solution to 37°C and vortex or sonicate to attempt to redissolve the precipitate.
-
Prepare a Fresh Stock: If the precipitate does not dissolve, it is best to discard the stock and prepare a fresh one at a slightly lower concentration.
-
Use Anhydrous DMSO: Ensure you are using a high-purity, anhydrous grade of DMSO and keep the container tightly sealed to prevent moisture absorption.
-
Proper Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Issue 3: Precipitation occurs when I add my this compound DMSO stock to my cell culture medium or aqueous buffer.
-
Causality: This is the classic "crashing out" issue due to a rapid change in solvent polarity.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation upon dilution.
-
Detailed Protocol for Dilution:
-
Pre-warm your aqueous medium (e.g., cell culture media, PBS) to 37°C. This can help to slightly increase the solubility of the compound.
-
Instead of adding the DMSO stock directly to the final volume of aqueous medium, perform a stepwise dilution. Add a small amount of the aqueous medium to your DMSO stock and mix well. Then, add this intermediate dilution to the rest of your aqueous medium.
-
Alternatively, create serial dilutions. Prepare an intermediate dilution of your DMSO stock in a small volume of aqueous medium. Then, use this intermediate dilution to prepare your final working concentration.
-
Vortex or gently mix the solution immediately after each addition to ensure rapid and homogenous dispersion of the compound.
-
Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[4] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Issue 4: I'm observing unexpected cytotoxicity or inconsistent results in my cell-based assays.
-
Causality: This could be due to the inherent cytotoxicity of phenelzine at higher concentrations, degradation of the compound in the assay medium, or interactions with media components.
-
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Determine the concentration range at which phenelzine is toxic to your specific cell line. This will help you establish a non-toxic working concentration range for your experiments.
-
Assess Compound Stability: The stability of phenelzine in cell culture media can be influenced by factors such as pH and the presence of certain components.[7] It is advisable to determine the stability of phenelzine under your specific experimental conditions if you suspect degradation is an issue.
-
Control for Media Components: Components in cell culture media, such as serum proteins, may interact with phenelzine.[7][8] Consider using serum-free or reduced-serum media for the duration of the experiment if it is compatible with your cell line and experimental goals.
-
Table 2: Example Working Concentrations of Phenelzine in In Vitro Assays
| Assay Type | Cell Line / System | Working Concentration | Source |
| Neurotoxicity/Viability | RAW264.7 macrophages | 1 µM - 40 µM | [7] |
| MAO Inhibition | Recombinant human MAO-A | 0.600 µM | [9] |
| MAO Inhibition | Recombinant human MAO-B | 0.200 µM | [9] |
| Neuroinflammation | BV-2 microglia | Not specified, but used for treatment | [10] |
Advanced Considerations
Potential for Assay Interference
-
Fluorescence Interference: Aromatic compounds can sometimes interfere with fluorescence-based assays through quenching or autofluorescence.[11] While specific data for phenelzine is limited, it is good practice to run a control with phenelzine alone (without the fluorescent probe) to check for any intrinsic fluorescence at the excitation and emission wavelengths of your assay.
-
Absorbance Interference: Phenelzine has a UV absorbance maximum around 209 nm.[12] If your assay involves absorbance readings in this region, there is a potential for interference. It is recommended to measure the absorbance spectrum of phenelzine in your assay buffer to identify any potential overlap.
Experimental Workflow and Pathway Visualization
Understanding the mechanism of action of phenelzine is crucial for designing relevant in vitro assays. Phenelzine's primary mode of action is the irreversible inhibition of monoamine oxidases A and B (MAO-A and MAO-B).
Caption: Mechanism of action of phenelzine.
References
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Solubility of Things. This compound. [Link]
-
How to dilute DMSO 100% if I want to make 2.5%, 5%, and 10% DMSO for 10 ml in each concentration - Quora. [Link]
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How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution? | ResearchGate. [Link]
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How to make a stock solution of a substance in DMSO - Quora. [Link]
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Phenelzine (T3D2889) - T3DB. [Link]
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How to dissolve hydrophobic drug....... - ResearchGate. [Link]
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Hplc Assay for Phenelzine Sulfate Drug Substance and the Decomposition Product Phenethyl Alcohol Using Short Wavelength UV Detec. [Link]
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Phenelzine | C8H12N2 | CID 3675 - PubChem. [Link]
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ULTRAVIOLET ABSORPTION SPECTRA AND APPARENT ACIDIC DISSOCIATION CONSTANTS OF SOME PHENOLIC AMINES - PubMed. [Link]
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(A) Time-dependent inhibition of recombinant human MAO-A by phenelzine... | Download Scientific Diagram - ResearchGate. [Link]
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Phenelzine Sulfate | C8H14N2O4S | CID 61100 - PubChem. [Link]
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Phenelzine - StatPearls - NCBI Bookshelf. [Link]
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Effects of Phenelzine Administration on Mitochondrial Function, Calcium Handling, and Cytoskeletal Degradation after Experimental Traumatic Brain Injury - PubMed Central. [Link]
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Cell Culture Media Impact on Drug Product Solution Stability - PubMed. [Link]
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Degradation kinetics of phentolamine hydrochloride in solution - PubMed. [Link]
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Factors that determine stability of highly concentrated chemically defined production media. [Link]
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Neurotoxicity Testing Services - Concept Life Sciences. [Link]
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Tuning the pKa of Fluorescein to Optimize Binding Assays - PMC - NIH. [Link]
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The initial inactivation of phenelzine by a monoamine oxidase-like system in vitro and in vivo. [Link]
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Composition of the applied preservation solu- tions and DMEM/F-12 culture medium. [Link]
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Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf. [Link]
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(PDF) Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra - ResearchGate. [Link]
-
In vitro techniques for the assessment of neurotoxicity - PMC - PubMed Central - NIH. [Link]
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Phenelzine (monoamine oxidase inhibitor) increases production of nitric oxide and proinflammatory cytokines via the NF-κB pathway in lipopolysaccharide-activated microglia cells - PubMed. [Link]
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Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature - Scirp.org. [Link]
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Chemical Stability of Phenylephrine Hydrochloride After Reconstitution in 0.9% Sodium Chloride Injection for Infusion. | Request PDF - ResearchGate. [Link]
-
Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives - NIH. [Link]
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View of The Effect of DMEM and DMEM:F12 Culture Media on the Growth of SH-SY5Y Cells | Life Sciences, Medicine and Biomedicine. [Link]
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Technical Support Center: Phenelzine-Induced Hepatotoxicity in Animal Models
A Guide for Researchers on Experimental Strategies and Troubleshooting
Welcome to the technical support center for researchers investigating phenelzine and its potential hepatotoxic effects in animal models. As a Senior Application Scientist, I have designed this guide to provide not only procedural steps but also the underlying scientific rationale to empower your experimental design and troubleshooting efforts. Phenelzine, a potent monoamine oxidase inhibitor (MAOI), remains a valuable research tool and therapeutic agent, yet its association with liver injury necessitates careful experimental planning.[1] This guide is structured to address common questions and challenges, offering proactive strategies to minimize hepatotoxicity and ensure the integrity of your research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of phenelzine-induced liver injury?
A1: The precise mechanism is not fully elucidated, but evidence points towards metabolic bioactivation.[1] Phenelzine is a hydrazine-based drug, a class known for potential hepatotoxicity.[1][2] Its metabolism, primarily through oxidation via monoamine oxidase and cytochrome P450 enzymes, can generate reactive metabolites.[2][3][4] These unstable intermediates are thought to induce cellular damage through two primary pathways:
-
Oxidative Stress: The generation of reactive oxygen species (ROS) overwhelms the endogenous antioxidant defenses of hepatocytes, leading to lipid peroxidation, mitochondrial dysfunction, and damage to proteins and DNA.[5]
-
Direct Covalent Binding: Reactive metabolites may bind directly to cellular macromolecules, disrupting their function and triggering apoptotic or necrotic cell death pathways.[2]
The diagram below illustrates this proposed mechanism.
Caption: Proposed mechanism of phenelzine hepatotoxicity.
Q2: Why is it crucial to minimize hepatotoxicity in my study if I'm not studying liver function?
A2: Uncontrolled hepatotoxicity can introduce significant confounding variables into your experiment, regardless of your primary endpoint. Liver injury can trigger systemic inflammation, alter the metabolism of phenelzine or other compounds, and cause non-specific morbidity in the animals, affecting behavioral and physiological outcomes. By minimizing liver damage, you ensure that your observed effects are due to the intended pharmacological action of phenelzine, not a secondary pathology.
Q3: Are certain animal strains more susceptible to phenelzine-induced hepatotoxicity?
A3: Yes, inter-strain variability in drug metabolism is a well-documented phenomenon.[6] While specific strain comparisons for phenelzine are not extensively published, it is known that differences in the expression and activity of cytochrome P450 enzymes can significantly alter susceptibility to drug-induced liver injury (DILI).[7] For instance, in studies of acetaminophen toxicity, C57BL/6 mice are known to be more susceptible than other strains like BALB/c.[6][8] It is best practice to either use a strain with a well-characterized metabolic profile or conduct a small pilot study to determine the susceptibility of your chosen strain to the planned phenelzine dose.
Troubleshooting and Prophylactic Strategies
This section addresses specific issues you might encounter and provides actionable strategies to mitigate them.
Issue 1: I'm observing elevated liver enzymes (ALT/AST) even at therapeutic doses of phenelzine. How can I protect the liver?
The most effective approach is the co-administration of hepatoprotective agents that target the proposed mechanism of injury—oxidative stress.
Recommended Strategy: Antioxidant Co-administration
The goal is to bolster the hepatocyte's natural antioxidant defenses, primarily the glutathione (GSH) system, to neutralize reactive metabolites before they can cause significant damage.
| Protective Agent | Proposed Mechanism of Action | Typical Dose (Rodent Models) | Key Considerations |
| N-Acetylcysteine (NAC) | Acts as a precursor to L-cysteine, which is the rate-limiting substrate for glutathione (GSH) synthesis, thereby replenishing hepatic GSH stores.[9] It can also directly scavenge reactive oxygen species.[10] | 100-300 mg/kg, i.p. or p.o. | Administer 30-60 minutes before phenelzine. Can be continued daily. Well-tolerated.[11][12] |
| S-Adenosylmethionine (SAMe) | Serves as a precursor for GSH synthesis via the transsulfuration pathway.[13][14] It may also help maintain cell membrane fluidity and function.[15] | 20-100 mg/kg, i.p. or p.o. | Similar to NAC, pre-treatment is often most effective. Shown to be effective in various DILI models.[16][17] |
| Vitamin E (α-tocopherol) | A lipid-soluble antioxidant that integrates into cell membranes and protects against lipid peroxidation by terminating free-radical chain reactions.[10] | 50-200 IU/kg, p.o. | Best for protecting against membrane damage. Often used in combination with other antioxidants. |
Causality Explained: By pre-loading the system with precursors for glutathione (NAC, SAMe), you are essentially equipping the liver to handle the metabolic insult from phenelzine. When phenelzine is metabolized and produces reactive intermediates, a robust pool of GSH is readily available to conjugate and neutralize them, preventing the cascade of oxidative stress and cell death.
Issue 2: How do I confirm that phenelzine is causing the liver damage and assess the efficacy of my protective strategy?
Recommended Strategy: Comprehensive Endpoint Analysis
-
Biochemical Analysis: Measure a standard panel of liver function tests (LFTs) from serum or plasma.
-
Alanine Aminotransferase (ALT): Highly specific to the liver; a primary indicator of hepatocellular injury.
-
Aspartate Aminotransferase (AST): Also found in other tissues (heart, muscle), but a sharp increase alongside ALT points to liver damage.
-
Alkaline Phosphatase (ALP) & Total Bilirubin (TBL): Markers more indicative of cholestatic (bile flow) injury, which can also occur with DILI.[18]
-
-
Histopathological Evaluation: This is the gold standard for confirming DILI.[19] Liver tissue should be collected, fixed, and stained (typically with Hematoxylin and Eosin - H&E) for microscopic examination by a qualified pathologist.
-
Mechanistic Biomarkers (Optional but Recommended): To confirm the role of oxidative stress, analyze liver tissue homogenates for:
-
Glutathione (GSH) Levels: A successful protective strategy should prevent the depletion of GSH.
-
Lipid Peroxidation: Measure malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE) levels, which are byproducts of membrane damage.
-
Antioxidant Enzyme Activity: Assess the activity of enzymes like Superoxide Dismutase (SOD) and Catalase (CAT).
-
The workflow below outlines a robust experimental design for testing a hepatoprotective agent.
Sources
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- 4. Inhibitory effect of phenelzine on oxidative microsomal enzyme systems of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
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- 8. Early Detection of Acute Drug-Induced Liver Injury in Mice by Noninvasive Near-Infrared Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Technical Support Center: Improving the Reproducibility of Phenelzine's Effects on GABA Levels
This technical support center is designed for researchers, scientists, and drug development professionals investigating the effects of phenelzine on gamma-aminobutyric acid (GABA) levels. Our goal is to provide you with the necessary information and troubleshooting guidance to enhance the reproducibility and reliability of your experimental findings. This resource is structured to address common challenges and provide in-depth, evidence-based solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding phenelzine's mechanism of action and its impact on GABAergic neurotransmission.
Q1: What is the primary mechanism by which phenelzine increases GABA levels?
A: Phenelzine primarily increases GABA levels by inhibiting the enzyme GABA transaminase (GABA-T).[1][2][3] GABA-T is the key enzyme responsible for the degradation of GABA in the brain.[2][3] By inhibiting GABA-T, phenelzine leads to an accumulation of GABA.[1][4][5] It is important to note that this effect is thought to be largely mediated by a metabolite of phenelzine, phenylethylidenehydrazine (PEH), rather than phenelzine itself.[4][6]
Q2: How does phenelzine's inhibition of monoamine oxidase (MAO) relate to its effects on GABA?
A: Phenelzine is a potent, non-selective, and irreversible inhibitor of both MAO-A and MAO-B.[4][7][8] While MAO inhibition is central to its antidepressant effects by increasing levels of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine, it is also mechanistically linked to its GABA-elevating properties.[7][8][9] Studies suggest that the formation of the active metabolite responsible for GABA-T inhibition is dependent on MAO activity, with MAO-B playing a more significant role.[10][11] Pre-treatment with another MAO inhibitor can attenuate the GABA-elevating effects of phenelzine, supporting the hypothesis that MAO-dependent metabolism of phenelzine is required for this action.[10][12]
Q3: Are there other enzymes affected by phenelzine that could influence GABAergic systems?
A: Yes, besides GABA-T, phenelzine and its metabolites have been shown to inhibit alanine transaminase (ALA-T).[4][13] This can lead to an increase in brain alanine levels.[13] While the direct consequences of ALA-T inhibition on GABAergic neurotransmission are still being investigated, it represents another facet of phenelzine's complex pharmacological profile that researchers should be aware of.
Q4: How long does it take for phenelzine to exert its effects on GABA levels?
A: The inhibition of GABA-T by phenelzine can be observed relatively quickly. Time-response studies in rats have shown that at a dose of 15 mg/kg, the inhibition of GABA-T remains relatively constant from 1 to 8 hours after administration, with some inhibition still present at 24 hours.[1] Significant elevations in brain GABA levels can also be detected within a few hours of acute administration.[5][14] However, for chronic studies, it is important to consider that the irreversible nature of MAO inhibition means that the synthesis of new enzyme is required to restore activity, a process that can take weeks.[8]
Section 2: Troubleshooting Experimental Variability
This section provides practical guidance for addressing common issues that can lead to inconsistent results in studies of phenelzine and GABA.
Q1: My measured GABA levels following phenelzine administration are highly variable between subjects. What are the potential causes?
A: High inter-subject variability is a common challenge. Several factors can contribute to this:
-
Metabolic Differences: Phenelzine is a substrate for MAO, and its metabolism can vary between individuals.[15] Factors such as genetic polymorphisms in MAO or other metabolizing enzymes can lead to different levels of the active metabolite that inhibits GABA-T.
-
Drug Administration and Bioavailability: Ensure consistent and accurate dosing. The route of administration and formulation can impact the absorption and bioavailability of phenelzine.
-
Dietary Factors: Although more relevant for its MAO-inhibiting effects and the risk of hypertensive crisis due to tyramine-rich foods, diet can influence the gut microbiome and overall metabolic state, which may have downstream effects on drug metabolism.[6][8]
-
Sample Handling and Processing: Inconsistent timing of tissue collection, dissection, or processing can introduce variability. GABA levels can change rapidly post-mortem.
Troubleshooting Steps:
-
Standardize Animal Models: Use animals of the same age, sex, and genetic background.
-
Control Environmental Factors: House animals under consistent light-dark cycles and provide ad libitum access to a standardized diet and water.
-
Optimize Dosing Regimen: Conduct dose-response studies to identify the optimal dose for consistent effects in your model.[1]
-
Implement Rigorous Sample Collection Protocols: Flash-freeze brain tissue immediately after collection to minimize post-mortem changes in GABA levels.
Q2: I am not observing the expected increase in GABA levels after phenelzine treatment. What should I check?
A: This could be due to several experimental factors:
-
Incorrect Dosage: The dose of phenelzine may be too low to produce a significant effect.[5] Refer to literature for effective dose ranges in your specific model. For instance, a dose of 15 mg/kg has been shown to produce a significant increase in rat brain GABA levels.[5]
-
Timing of Measurement: The time point at which you are measuring GABA levels may not be optimal. The peak effect on GABA-T inhibition and subsequent GABA elevation occurs within a few hours of administration.[1][14]
-
Analytical Method Sensitivity: Your method for measuring GABA may not be sensitive enough to detect the changes.
-
Drug Integrity: Ensure the phenelzine you are using is not degraded. It should be protected from light during storage.[7]
Troubleshooting Flowchart:
Caption: Troubleshooting decision tree for absent GABA elevation.
Q3: My in vivo GABA measurements using Magnetic Resonance Spectroscopy (MRS) show poor reproducibility. How can I improve this?
A: MRS is a powerful non-invasive technique, but it is technically challenging, especially for measuring GABA due to its low concentration and overlapping signals.[16][17][18][19][20]
-
Sequence Selection: The MEGA-PRESS (MEscher-GArwood Point RESolved Spectroscopy) sequence is the most widely used and reliable method for GABA quantification at 3T.[17][18][19][21]
-
Voxel Placement: Ensure precise and consistent voxel placement across subjects and sessions. Anatomical landmarks should be used for guidance.
-
Data Quality Control: Poor data quality is a major source of variability. Assess spectra for high signal-to-noise ratio (SNR) and low Cramer-Rao Lower Bounds (CRLB) values (<15%).[18] Visually inspect spectra for artifacts.[18]
-
Subject-Related Factors: Factors such as time of day, recent diet, and physical activity can influence GABA levels. Standardize these variables as much as possible.
Data Quality Parameters for GABA MRS
| Parameter | Recommended Value | Rationale |
| Cramer-Rao Lower Bound (CRLB) | < 15% | Indicates the reliability of the metabolite quantification.[18] |
| Signal-to-Noise Ratio (SNR) | > 20 | Ensures the signal is sufficiently strong relative to background noise.[18] |
| Linewidth (Full Width at Half Maximum) | < 15 Hz | Reflects the homogeneity of the magnetic field (shimming quality). |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Quantification of Brain GABA Levels using HPLC with Fluorescence Detection
This protocol is adapted for the analysis of GABA in brain tissue homogenates. GABA is not fluorescent and requires derivatization with o-phthalaldehyde (OPA) and a thiol for detection.[22][23][24]
Materials:
-
Brain tissue samples
-
Perchloric acid (PCA)
-
o-phthalaldehyde (OPA)
-
2-mercaptoethanol
-
Sodium borate buffer
-
HPLC system with a fluorescence detector
Procedure:
-
Tissue Homogenization:
-
Accurately weigh the frozen brain tissue.
-
Homogenize the tissue in ice-cold 0.4 M PCA (e.g., 1:10 w/v).
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Derivatization:
-
Prepare the OPA/2-mercaptoethanol derivatizing reagent fresh daily.
-
In an autosampler vial, mix the sample supernatant, borate buffer, and derivatizing reagent.
-
Allow the reaction to proceed for a specific time (e.g., 2 minutes) at a controlled temperature (e.g., 4°C) before injection.[22]
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a C18 reverse-phase column.
-
Use a mobile phase gradient of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol) to separate the GABA derivative.
-
Set the fluorescence detector to the optimal excitation and emission wavelengths for the OPA-GABA adduct (e.g., Ex: 220 nm, Em: 385-400 nm).[23]
-
-
Quantification:
-
Generate a standard curve using known concentrations of GABA.
-
Calculate the GABA concentration in the samples based on the standard curve.
-
Protocol 2: In Vitro GABA Transaminase (GABA-T) Activity Assay
This protocol allows for the direct measurement of GABA-T inhibition by phenelzine.
Materials:
-
Brain tissue homogenate (source of GABA-T)
-
Phenelzine
-
GABA
-
α-ketoglutarate
-
Pyruvate
-
NADP+
-
Succinic semialdehyde dehydrogenase (SSADH)
-
Spectrophotometer or plate reader
Procedure:
-
Enzyme Preparation:
-
Prepare a brain homogenate in a suitable buffer (e.g., phosphate buffer).
-
Centrifuge to obtain a supernatant containing the cytosolic enzymes, including GABA-T.
-
-
Assay Reaction:
-
Pre-incubate the enzyme preparation with various concentrations of phenelzine for a defined period.
-
Initiate the reaction by adding GABA and α-ketoglutarate. The GABA-T reaction produces glutamate and succinic semialdehyde.
-
The production of succinic semialdehyde is coupled to the reduction of NADP+ to NADPH by SSADH.[25]
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of phenelzine.
-
Determine the IC50 value of phenelzine for GABA-T inhibition.
-
Section 4: Visualizing the Pathways and Workflows
Phenelzine's Dual Mechanism of Action on GABA
Caption: Phenelzine's metabolic activation and inhibition of GABA-T.
Experimental Workflow for Assessing Phenelzine's Effect on GABA
Caption: A typical experimental workflow.
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Phenelzine - StatPearls - NCBI Bookshelf. (2023-03-06). Retrieved from [Link]
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HPLC-ECD (Electrochemical Detection) Fundamentals - Amuza Inc. (2015-06-17). Retrieved from [Link]
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Effects of the MAO inhibitor phenelzine on glutamine and GABA concentrations in rat brain. Retrieved from [Link]
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Quantification of GABA concentration measured noninvasively in the human posterior cingulate cortex with 7 T ultra-short-TE MR spectroscopy - NIH. (2022-11-13). Retrieved from [Link]
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Analysis of Glutamate, GABA, Noradrenaline, Dopamine, Serotonin, and Metabolites Using Microbore UHPLC with Electrochemical Detection - PMC - NIH. Retrieved from [Link]
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Feasibility of Measuring GABA Levels in the Upper Brainstem in Healthy Volunteers Using Edited MRS - Frontiers. (2020-08-13). Retrieved from [Link]
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Phenelzine inhibits its own metabolism - importance of this fact for starting, titrating and maintenance therapy : r/MAOIs - Reddit. (2024-08-31). Retrieved from [Link]
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Measurement of regional variation of GABA in the human brain by optimized point-resolved spectroscopy at 7 T in vivo - PubMed. Retrieved from [Link]
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The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PubMed Central. (2024-01-19). Retrieved from [Link]
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Measurement of regional variation of GABA in the human brain by optimized point‐resolved spectroscopy at 7 T in vivo | Semantic Scholar. Retrieved from [Link]
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GABA-elevating effects of the antidepressant/antipanic drug phenelzine in brain: effects of pretreatment with tranylcypromine, (-)-deprenyl and clorgyline - PubMed. Retrieved from [Link]
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Phenelzine | C8H12N2 | CID 3675 - PubChem - NIH. Retrieved from [Link]
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Recent studies on the MAO inhibitor phenelzine and its possible metabolites - Stork. Retrieved from [Link]
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Validation & Comparative
Navigating the Terrain of Treatment-Resistant Depression: A Comparative Efficacy Analysis of Phenelzine and Tranylcypromine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of psychopharmacology, treatment-resistant depression (TRD) represents a significant clinical challenge. When first- and second-line antidepressant therapies fail, clinicians and researchers often turn to a more established, yet potent, class of drugs: the monoamine oxidase inhibitors (MAOIs). Within this class, phenelzine and tranylcypromine have long been mainstays for their recognized efficacy in patients who have not responded to other treatments.[1] This guide provides an in-depth, objective comparison of the efficacy of phenelzine and tranylcypromine in TRD, supported by experimental data and clinical insights to inform research and development.
Unraveling the Core Mechanisms: Beyond Monoamine Oxidase Inhibition
The primary mechanism of action for both phenelzine and tranylcypromine is the irreversible, non-selective inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[2] These enzymes are responsible for the degradation of key neurotransmitters—serotonin, norepinephrine, and dopamine—implicated in the pathophysiology of depression.[3] By inhibiting MAO, these drugs increase the synaptic availability of these neurotransmitters, a mode of action distinct from that of selective serotonin reuptake inhibitors (SSRIs) or tricyclic antidepressants (TCAs).[3]
However, their pharmacological profiles are more complex and may contribute to their differential effects. Phenelzine, a hydrazine derivative, is metabolized to β-phenethylamine, which can release dopamine and norepinephrine, and β-phenylethylidinehydrazine, which increases brain GABA levels.[3][4] This GABAergic activity may contribute to its notable anxiolytic effects.[4] In contrast, tranylcypromine, a non-hydrazine compound, exhibits amphetamine-like properties, potentially acting as a norepinephrine reuptake inhibitor and a dopamine-releasing agent at higher doses.[3][4][5]
Caption: General mechanism of action for Phenelzine and Tranylcypromine.
Head-to-Head Clinical Efficacy: A Data-Driven Comparison
Direct comparative studies are crucial for discerning the relative efficacy of these two MAOIs. A notable double-blind, randomized controlled trial in severely depressed inpatients with TRD provides valuable insights.[6][7]
| Metric | Phenelzine | Tranylcypromine | Source |
| Response Rate | 47% (18 of 38 patients) | 44% (17 of 39 patients) | [6][7] |
| Remission Rate (HAM-D-17 ≤ 7) | 47% (18 of 38 patients) | 44% (17 of 39 patients) | [8] |
| Mean Reduction in HAM-D Score | 8.3 ± 8.4 | 10.4 ± 8.3 | [6][7] |
| Typical Effective Dose Range | 60–90 mg/day | 30–60 mg/day | [3] |
The results of this key study indicated no statistically significant difference in the overall response rates between phenelzine and tranylcypromine in a cohort of patients with severe, antidepressant-refractory depression.[6][7] Both agents demonstrated considerable efficacy, with nearly half of the participants responding to treatment.[6][7] It is worth noting that while not statistically significant, there was a trend towards a greater mean reduction in Hamilton Depression Rating Scale (HAM-D) scores with tranylcypromine.[6][7]
Other studies and meta-analyses support the robust efficacy of both MAOIs in TRD, often showing superiority over TCAs, particularly in early-stage TRD.[9][10][11]
Experimental Protocol: A Double-Blind Comparative Trial
To understand the rigor behind these findings, a generalized protocol for a head-to-head comparison of phenelzine and tranylcypromine in TRD is outlined below.
Caption: Generalized workflow for a comparative clinical trial.
Step-by-Step Methodology:
-
Patient Selection: Recruit inpatients with a confirmed diagnosis of major depressive disorder who have failed to respond to adequate trials of at least one tricyclic antidepressant or selective serotonin reuptake inhibitor.
-
Washout Period: A mandatory two-week washout period where all psychotropic medications are discontinued is crucial to prevent drug interactions.
-
Randomization and Blinding: Patients are randomly assigned to receive either phenelzine or tranylcypromine in a double-blind manner to minimize bias.
-
Dosing and Titration: Treatment is initiated at a low dose (e.g., phenelzine 30 mg/day, tranylcypromine 20 mg/day) and gradually titrated upwards based on clinical response and tolerability over a period of 5-6 weeks.[4]
-
Efficacy Assessment: The primary outcome is typically the change in a standardized depression rating scale, such as the HAM-D, from baseline to the end of the treatment period.
-
Safety Monitoring: Regular monitoring of blood pressure for orthostatic hypotension and systematic recording of all adverse events are critical.[3]
Side Effect Profiles: A Key Differentiator
While efficacy appears comparable, the side effect profiles of phenelzine and tranylcypromine can differ and may influence treatment selection.
-
Phenelzine: More commonly associated with weight gain, edema, somnolence, and sexual dysfunction.[4][5] Its GABAergic activity, while beneficial for anxiety, can contribute to sedation.[4]
-
Tranylcypromine: More frequently linked to insomnia, agitation, and dizziness.[6][7] It is less likely to cause significant weight gain or sexual side effects compared to phenelzine.[5]
Both medications carry a high probability of dose-dependent orthostatic hypotension.[3][4] Additionally, the risk of a hypertensive crisis due to dietary tyramine ingestion is a critical consideration for both, necessitating strict dietary restrictions.
Concluding Remarks for the Researcher
For drug development professionals and researchers, the evidence suggests that both phenelzine and tranylcypromine are highly effective options for treatment-resistant depression, with no clear superiority of one over the other in terms of overall response rates in head-to-head trials.[6][7] The choice between them may therefore be guided by secondary factors, including the patient's specific symptom profile (e.g., anxiety, anergia) and their potential susceptibility to certain side effects.
Future research should focus on identifying biomarkers that could predict response to a specific MAOI, potentially leading to more personalized treatment strategies for this challenging patient population. Further investigation into the distinct secondary mechanisms of each drug may also unveil novel targets for the development of next-generation antidepressants with improved efficacy and tolerability.
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Validating the Neuroprotective Effects of Phenelzine in a Stroke Model: A Comparative Guide for Researchers
This guide provides an in-depth, evidence-based framework for researchers, scientists, and drug development professionals to validate the neuroprotective effects of phenelzine in a preclinical stroke model. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind experimental choices, ensuring a robust and self-validating study design. We will objectively compare the performance of phenelzine against a placebo control and discuss its standing among other potential neuroprotective alternatives, supported by experimental data.
Introduction: The Multifaceted Potential of Phenelzine in Ischemic Stroke
Phenelzine (PLZ) is a well-established monoamine oxidase inhibitor (MAOI) traditionally used for the treatment of depression and anxiety disorders.[1][2][3] However, a growing body of evidence suggests that its pharmacological profile extends beyond MAO inhibition, positioning it as a promising candidate for neuroprotection in acute ischemic stroke.[1][4][5] Ischemic stroke, a leading cause of long-term disability and mortality, is characterized by a complex cascade of events including excitotoxicity, oxidative stress, and inflammation, leading to neuronal cell death.[6][7]
Phenelzine's neuroprotective potential is attributed to a multi-target mechanism of action that directly addresses these pathological processes:
-
Inhibition of Monoamine Oxidase (MAO): As a non-selective, irreversible inhibitor of both MAO-A and MAO-B, phenelzine increases the synaptic availability of neurotransmitters like serotonin, norepinephrine, and dopamine.[2][8][9] This action may contribute to improved neurological function post-stroke. Furthermore, MAO activity itself generates hydrogen peroxide, a source of oxidative stress, so its inhibition can reduce the production of these damaging reactive oxygen species.[1]
-
Elevation of Gamma-Aminobutyric Acid (GABA): Phenelzine inhibits GABA transaminase (GABA-T), the enzyme responsible for the breakdown of the inhibitory neurotransmitter GABA.[10][11] This leads to a significant increase in brain GABA levels, which can counteract the excitotoxic effects of excessive glutamate release during an ischemic event.[1][12][13]
-
Scavenging of Reactive Aldehydes: Phenelzine's hydrazine structure enables it to sequester toxic reactive aldehydes, such as 4-hydroxynonenal (4-HNE) and acrolein, which are byproducts of lipid peroxidation and contribute significantly to oxidative stress-induced neuronal damage.[1][14][15]
This guide will detail the experimental workflow to rigorously test the hypothesis that phenelzine confers neuroprotection in a rodent model of focal cerebral ischemia.
Experimental Design and Methodologies
A robust validation of phenelzine's neuroprotective effects necessitates a well-controlled, multi-pronged experimental approach. The following sections outline the key components of such a study.
Animal Model: Middle Cerebral Artery Occlusion (MCAO)
The intraluminal suture middle cerebral artery occlusion (MCAO) model is the most widely used and clinically relevant animal model for focal ischemic stroke.[16][17][18][19] It mimics the occlusion of a major cerebral artery in humans and allows for either permanent or transient ischemia, the latter of which models reperfusion injury.[18][20]
Experimental Workflow for MCAO and Phenelzine Treatment
Caption: Experimental workflow for in vivo phenelzine studies in a stroke model.
Detailed MCAO Protocol:
-
Animal Preparation: Acclimatize adult male Sprague-Dawley rats (250-300g) for at least one week. House them in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Anesthesia: Induce anesthesia with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂.
-
Surgical Procedure:
-
Place the anesthetized rat in a supine position and make a midline cervical incision.
-
Carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Introduce a 4-0 silicone-coated nylon monofilament through an incision in the CCA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow for reperfusion.[18]
-
Suture the incision and provide appropriate post-operative care, including analgesia and monitoring for recovery.
-
Drug Administration
-
Phenelzine Dosage: Based on previous studies, an initial dose of 10 mg/kg followed by maintenance doses of 5 mg/kg has shown neuroprotective effects in rodent models of neurological injury.[21][22]
-
Route of Administration: Subcutaneous (s.c.) or intraperitoneal (i.p.) injection are common routes.[21][23]
-
Timing: Administer the first dose of phenelzine or vehicle (saline) shortly after reperfusion (e.g., 15 minutes) to model a clinically relevant therapeutic window.[22]
Behavioral Assessments
Behavioral tests are crucial for evaluating functional outcomes post-stroke. A battery of tests should be employed to assess motor, sensory, and neurological deficits at various time points (e.g., 24, 48, and 72 hours post-MCAO).
-
Modified Neurological Severity Score (mNSS): This is a composite score that evaluates motor, sensory, reflex, and balance functions.[24] Scores typically range from 0 (no deficit) to 18 (severe deficit) in rats.
-
Rotarod Test: This test assesses motor coordination and balance.[24][25] The latency to fall from a rotating rod is recorded. Stroke-impaired animals are expected to have a shorter latency to fall.
-
Corner Test: This test evaluates sensorimotor neglect.[24][26] Animals with unilateral stroke tend to turn towards the ipsilateral (unimpaired) side. An increased frequency of ipsilateral turns indicates a more severe deficit.
-
Foot-Fault Test: This test measures forelimb and hindlimb motor coordination.[25] The number of times the animal's paw slips through the rungs of a grid is counted.
Histological Analysis
At the study's endpoint (e.g., 72 hours post-MCAO), animals are euthanized, and their brains are harvested for histological analysis to quantify the extent of neuronal damage.
-
Infarct Volume Measurement:
-
Perfuse the brain with saline followed by 4% paraformaldehyde.
-
Cryosection the brain into coronal sections (e.g., 20 µm thick).
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted area remains white.
-
Quantify the infarct volume using image analysis software.
-
-
Neuronal Viability and Apoptosis Staining:
-
Hematoxylin and Eosin (H&E) Staining: This standard staining method allows for the visualization of general brain morphology and the identification of necrotic or "red dead" neurons characterized by a shrunken cell body and pyknotic nucleus.[27][28][29]
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining: This method detects DNA fragmentation, a hallmark of apoptosis.[28][30] An increased number of TUNEL-positive cells in the ischemic penumbra indicates a higher rate of apoptosis.
-
NeuN Staining: This immunohistochemical stain specifically labels mature neurons, allowing for the quantification of neuronal loss in the ischemic core and penumbra.[6]
-
Biochemical Assays
To investigate the underlying mechanisms of phenelzine's neuroprotection, biochemical assays should be performed on brain tissue homogenates from the ischemic hemisphere.
-
Oxidative Stress Markers:
-
Malondialdehyde (MDA) Assay: MDA is a major product of lipid peroxidation and a widely used marker of oxidative stress.[31][32] The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common colorimetric method for measuring MDA levels.
-
Glutathione (GSH/GSSG) Assay: The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a sensitive indicator of cellular redox status.[33] A decreased GSH/GSSG ratio signifies increased oxidative stress.
-
-
GABA Level Measurement: High-performance liquid chromatography (HPLC) can be used to quantify GABA levels in brain tissue, confirming phenelzine's effect on the GABAergic system.
Comparison with Alternatives and Expected Outcomes
Phenelzine's performance should be benchmarked against a vehicle-treated control group. In a more comprehensive study, comparison with other MAOIs (e.g., tranylcypromine) or other classes of neuroprotective agents could provide valuable insights.[34]
Proposed Signaling Pathway of Phenelzine's Neuroprotective Action
Caption: Proposed mechanism of phenelzine's neuroprotection in stroke.
Data Presentation: Expected Quantitative Outcomes
The following tables summarize the expected outcomes from the described experiments, comparing a phenelzine-treated group to a vehicle-treated control group.
Table 1: Behavioral Assessment Scores (Mean ± SEM)
| Group | mNSS (0-18) | Rotarod Latency (s) | Corner Test (Ipsilateral Turns %) | Foot-Faults (Number) |
| Vehicle | 12.5 ± 1.2 | 45 ± 8 | 85 ± 5 | 15 ± 2 |
| Phenelzine (10/5 mg/kg) | 7.8 ± 0.9 | 92 ± 11 | 55 ± 6 | 8 ± 1 |
| * p < 0.05 vs. Vehicle |
Table 2: Histological and Biochemical Outcomes (Mean ± SEM)
| Group | Infarct Volume (mm³) | TUNEL+ Cells/field | MDA (nmol/mg protein) | GSH/GSSG Ratio |
| Vehicle | 210 ± 25 | 150 ± 18 | 2.5 ± 0.3 | 0.8 ± 0.1 |
| Phenelzine (10/5 mg/kg) | 115 ± 15 | 65 ± 10 | 1.4 ± 0.2 | 1.5 ± 0.2 |
| * p < 0.05 vs. Vehicle |
Conclusion and Future Directions
This guide provides a comprehensive framework for the preclinical validation of phenelzine as a neuroprotective agent in an ischemic stroke model. The multifaceted mechanism of action of phenelzine, targeting key pathological pathways in stroke, makes it a compelling candidate for further investigation.[1][4][5] The successful demonstration of its efficacy through the rigorous application of the described behavioral, histological, and biochemical assessments would provide a strong rationale for its translation into clinical trials.
Future studies could explore the therapeutic window of phenelzine in more detail, investigate its efficacy in models of hemorrhagic stroke, and examine its potential synergistic effects when combined with thrombolytic therapies. The repurposing of a well-characterized drug like phenelzine could offer a faster and more cost-effective route to a novel stroke therapy.
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Baker, G.B., et al. (2022). Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine. Cellular and Molecular Neurobiology, 42(1), 225–242. [Link]
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O'Collins, V.E., et al. (2021). A review of experimental models of focal cerebral ischemia focusing on the middle cerebral artery occlusion model. F1000Research, 10, 260. [Link]
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Liu, Y., et al. (2023). Animal Models of Ischemic Stroke with Different Forms of Middle Cerebral Artery Occlusion. International Journal of Molecular Sciences, 24(13), 10899. [Link]
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Jolkkonen, J., et al. (2015). Behavioral Testing in Rodent Models of Stroke, Part I. Methods in Molecular Biology, 1252, 1-14. [Link]
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Baker, G.B., et al. (2021). Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine. Cellular and Molecular Neurobiology, 42(1), 225-242. [Link]
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Helsen, N., et al. (2011). Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model. Journal of Visualized Experiments, (47), 2423. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of HPLC and LC-MS/MS Methods for Phenelzine Analysis
Introduction: The Analytical Imperative for Phenelzine Quantification
Phenelzine is a potent, non-selective, and irreversible monoamine oxidase inhibitor (MAOI) primarily prescribed for treating major depressive disorder, particularly atypical depression, as well as anxiety and phobic disorders.[1][2] As a hydrazine derivative, its mechanism involves inhibiting the MAO-A and MAO-B enzymes, thereby increasing the levels of key neurotransmitters like serotonin, norepinephrine, and dopamine in the brain.[2][3][4] Given its therapeutic importance and the need for precise dosing to balance efficacy with potential side effects, the accurate quantification of phenelzine in both bulk pharmaceutical forms and complex biological matrices is paramount. This is critical for a range of applications, from quality control in manufacturing to pivotal pharmacokinetic and bioequivalence studies in drug development.[5][6]
This guide provides an in-depth, objective comparison of two cornerstone analytical techniques for phenelzine analysis: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a senior application scientist, my goal is not merely to present protocols but to elucidate the fundamental principles, causality behind experimental choices, and the practical implications of selecting one method over the other. We will delve into detailed experimental workflows, present comparative performance data, and provide the rationale necessary for researchers, scientists, and drug development professionals to make informed decisions tailored to their specific analytical challenges.
Pillar 1: Understanding the Core Technologies
The choice between HPLC-UV and LC-MS/MS is fundamentally a choice between differing principles of detection, which dictates the method's sensitivity, selectivity, and suitability for a given application.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This technique is a workhorse of the modern analytical laboratory. Separation is achieved as the sample travels through a column packed with a stationary phase, driven by a liquid mobile phase. For a non-polar compound like phenelzine, a reversed-phase column (e.g., C18) is typically used, where the compound's retention is governed by its hydrophobic interactions with the stationary phase. Detection via UV-Vis spectroscopy relies on the principle that the analyte absorbs light at a specific wavelength. Quantification is based on Beer's Law, where the absorbance is directly proportional to the concentration. While robust and cost-effective, its primary limitation is that any compound in the sample that co-elutes and absorbs at the same wavelength will interfere with the analysis, potentially compromising selectivity and accuracy.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method represents the gold standard for trace-level quantification in complex matrices. While the chromatographic separation principle is the same as in HPLC, the detection method is vastly more powerful. After eluting from the LC column, the analyte is ionized (e.g., via Electrospray Ionization - ESI). The mass spectrometer then acts as a highly specific detector. In a tandem (MS/MS) setup, typically a triple quadrupole, the first quadrupole selects the ionized molecule of interest (the precursor ion) based on its mass-to-charge ratio (m/z). This ion is then fragmented in a collision cell, and the second quadrupole selects a specific fragment ion (the product ion) for detection. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and sensitive, as it is highly improbable that an interfering compound will have both the same precursor ion mass and produce the same fragment ion.[5][6]
Pillar 2: Experimental Protocols - A Practical Framework
The following protocols are presented as robust starting points. The causality behind specific reagent and parameter choices is explained to provide a deeper understanding of the methodology. Adherence to established regulatory guidelines for method validation, such as those from the FDA and EMA, is essential for ensuring data integrity.[7][8][9][10]
Experimental Workflow Overview
The diagram below illustrates the distinct workflows for HPLC-UV and LC-MS/MS analysis, from sample processing to final data acquisition.
Caption: Analytical Workflows for HPLC-UV and LC-MS/MS Methods.
Protocol 1: Stability-Indicating HPLC-UV Method for Phenelzine
This method is suitable for quantifying phenelzine in bulk drug substance or pharmaceutical formulations. The "stability-indicating" aspect ensures that the method can separate the intact drug from its potential degradation products.[11]
1. Reagents and Materials:
-
Phenelzine Sulfate Reference Standard
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphoric Acid (ACS Grade)
-
Mobile Phase: Prepare a filtered and degassed mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 60:40 v/v). The exact ratio should be optimized to achieve appropriate retention and resolution.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient (e.g., 25°C).
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: ~254 nm (Phenelzine's UV absorbance should be confirmed).
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve phenelzine sulfate in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of dilutions from the stock solution to create calibration standards across the desired concentration range.
-
Sample Preparation: For tablets, accurately weigh and crush a number of tablets. Dissolve the powder in mobile phase, sonicate to ensure complete dissolution, dilute to a suitable concentration within the calibration range, and filter through a 0.45 µm syringe filter prior to injection.
4. Rationale:
-
C18 Column: Provides good retention for moderately non-polar molecules like phenelzine.
-
Phosphate Buffer: Controls the pH of the mobile phase to ensure consistent ionization state of the analyte and, therefore, reproducible retention times.
-
Acetonitrile: A common organic modifier used to control the elution strength of the mobile phase.
Protocol 2: High-Sensitivity LC-MS/MS Method for Phenelzine in Human Plasma
This protocol is adapted from validated methods for pharmacokinetic studies and is ideal for quantifying low ng/mL concentrations of phenelzine in biological matrices.[5][6][12]
1. Reagents and Materials:
-
Phenelzine Sulfate Reference Standard
-
Internal Standard (IS): Hydroxyzine or a stable isotope-labeled phenelzine.[5][6]
-
Methanol and Acetonitrile (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Pentafluorobenzaldehyde (PFB) for derivatization.[6]
-
Solid Phase Extraction (SPE) Cartridges (e.g., Strata-X).[5]
2. Sample Preparation (SPE with Derivatization):
-
Derivatization: Phenelzine, being a small and highly polar molecule, often requires derivatization to improve its retention on reversed-phase columns and enhance its ionization efficiency. React 200 µL of plasma sample with PFB.[6]
-
Spiking: Add the internal standard to all samples, calibration standards, and quality controls (QCs).
-
SPE: Condition the SPE cartridge. Load the derivatized sample. Wash the cartridge to remove interferences. Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol).
-
Final Step: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.
3. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system capable of delivering stable gradients at low flow rates.
-
Column: C18 reversed-phase column (e.g., ACE-C18, 4.6 x 100 mm, 5.0 µm).[5]
-
Mobile Phase: A gradient of 10mM Ammonium Acetate in water (A) and Acetonitrile (B).[6]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
4. Rationale:
-
Internal Standard: Crucial for correcting for variability in sample preparation and instrument response.
-
Derivatization & SPE: This combination is essential for achieving the required sensitivity. Derivatization improves chromatographic behavior and ionization, while SPE removes significant matrix components (salts, proteins) that can cause ion suppression and interfere with the analysis.
-
MRM: Provides the exquisite selectivity and sensitivity needed to measure drug concentrations at the ng/mL level in a complex biological matrix like plasma.
Pillar 3: Method Validation - The Bedrock of Trustworthiness
A method is only as reliable as its validation. Cross-validation between HPLC-UV and LC-MS/MS requires a thorough evaluation of key performance characteristics as defined by ICH and regulatory bodies.[13][14]
Logical Framework for Validation
The following diagram illustrates the interconnected nature of the core validation parameters that establish a method's reliability.
Caption: Logical Framework for Cross-Validation of Analytical Methods.
Comparative Performance Data
The table below summarizes typical performance characteristics for the two methods. Data for the LC-MS/MS method is derived from published, validated studies.[5][6] HPLC-UV data represents expected performance for a well-optimized method for pharmaceutical analysis.
| Validation Parameter | HPLC-UV (Expected Performance) | LC-MS/MS (Validated Performance) | Justification & Insights |
| Selectivity | Moderate; based on retention time. Prone to interference from co-eluting impurities. | High; based on specific precursor/product ion transitions (MRM). | LC-MS/MS is vastly superior for complex matrices like plasma, virtually eliminating interferences. |
| Linearity Range | ~0.1 - 100 µg/mL | 0.5 - 25 ng/mL[5][6] | The dynamic range of LC-MS/MS is perfectly suited for the low concentrations found in biological samples. |
| Limit of Quantification (LOQ) | ~50 - 100 ng/mL | ~0.5 ng/mL[5][6] | LC-MS/MS is approximately 100-fold more sensitive, a critical advantage for bioanalysis. |
| Accuracy (% Bias) | Typically within ±5% for drug product. | 95.6% - 107% of nominal value.[15] | Both methods can be highly accurate within their validated ranges. |
| Precision (% RSD) | < 2% | Intra-day: 2.5% - 7.6% Inter-day: 1.6% - 10.2%[15] | Both methods demonstrate excellent precision, meeting regulatory acceptance criteria (typically <15% RSD). |
| Matrix Effect | Not applicable (but subject to matrix interference). | Must be evaluated; potential for ion suppression or enhancement. | This is a critical validation parameter unique to MS-based methods that must be carefully assessed and mitigated. |
| Run Time | 5 - 15 minutes | 3 - 4 minutes[5][6] | Modern UPLC systems coupled with MS allow for very rapid analysis times. |
Conclusion: Selecting the Appropriate Tool for the Task
The cross-validation of HPLC-UV and LC-MS/MS methods for phenelzine analysis clearly demonstrates that the two techniques are not competitors, but rather complementary tools designed for different purposes.
-
Choose HPLC-UV when:
-
Analyzing high-concentration samples such as bulk drug substance or pharmaceutical tablets.
-
Performing routine quality control where the primary goal is to confirm potency.
-
Cost and equipment availability are primary constraints.
-
The sample matrix is simple and clean.
-
-
Choose LC-MS/MS when:
-
The highest level of sensitivity and selectivity is required.
-
Analyzing low-concentration samples in complex biological matrices (plasma, urine, tissue).[5][6]
-
Conducting pharmacokinetic, bioequivalence, or toxicokinetic studies that require a low limit of quantification.[12]
-
Definitive identification and quantification are needed, as the mass-based detection provides an extra dimension of specificity.
-
Ultimately, the decision rests on a clear understanding of the analytical question being asked. For questions of purity and potency in a controlled setting, the robustness and simplicity of HPLC-UV are often sufficient. However, for questions related to a drug's fate and concentration within a biological system, the unparalleled sensitivity and selectivity of LC-MS/MS are indispensable. A laboratory equipped with both is empowered to tackle the full spectrum of analytical challenges in the life cycle of a drug like phenelzine.
References
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Seelam, R. R., Chandiran, I. S., Reddy, R. S., & Reddy, S. S. S. (2015). Development and validation of UPLC–MS/MS assay for the determination of phenelzine in plasma using Solid Phase Extraction. Journal of Bioequivalence & Bioavailability, 7(4). [Link]
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Navigating the Maze of Anxiety Research: A Comparative Guide to Phenelzine's Anxiolytic Effects in the Elevated Plus-Maze
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth analysis of the reproducibility of the anxiolytic effects of phenelzine in the elevated plus-maze (EPM), a cornerstone preclinical model for anxiety research. As a Senior Application Scientist, my objective is to offer a nuanced perspective, grounded in experimental data, to aid in the design and interpretation of studies in this domain. We will explore the conflicting findings surrounding phenelzine's efficacy, dissect the methodological variables that contribute to these discrepancies, and benchmark its performance against established and alternative anxiolytics.
The Conundrum of Phenelzine in the Elevated Plus-Maze: A Tale of Variable Efficacy
Phenelzine, a non-selective, irreversible monoamine oxidase (MAO) inhibitor, has a long history in the clinical management of depression and anxiety disorders.[1][2] Its translation to preclinical models, particularly the EPM, has yielded a complex and often contradictory body of evidence. While some studies report clear anxiolytic effects following acute administration, others have failed to replicate these findings, and some even suggest anxiogenic-like properties under certain conditions.[3][4][5][6]
This variability underscores a critical challenge in psychopharmacological research: the delicate interplay between a compound's mechanism of action and the experimental context. Understanding the sources of this irreproducibility is paramount for the reliable evaluation of novel anxiolytics.
Deconstructing the Discrepancies: Key Factors Influencing Phenelzine's Performance
The EPM is predicated on the conflict between a rodent's innate aversion to open, elevated spaces and its exploratory drive.[7] However, the behavioral output is highly sensitive to a range of experimental parameters.
Prior Maze Experience: The "One-Trial Tolerance" Phenomenon
A pivotal factor in the conflicting results of phenelzine's effects is the animal's prior experience with the maze.[5] Studies have shown that a single, undrugged exposure to the EPM can sensitize mice to the anxiogenic-like effects of both phenelzine and the selective serotonin reuptake inhibitor (SSRI) fluoxetine on subsequent trials.[5] This phenomenon, often termed "one-trial tolerance," may mask the anxiolytic properties of a compound and highlights the critical importance of using maze-naive animals for initial screening.
Methodological Standardization
Beyond prior experience, a host of other variables can impact the reproducibility of EPM data. These include:
-
Apparatus Dimensions and Material: The size of the arms and center square, as well as the texture and color of the maze, can influence exploratory behavior.[3]
-
Lighting Conditions: The level of illumination in the testing room can significantly alter the aversiveness of the open arms.[8]
-
Animal Handling and Acclimation: The stress induced by handling and the duration of acclimation to the testing room prior to the experiment can profoundly affect baseline anxiety levels.[8]
-
Animal Strain: Different strains of rodents exhibit varying baseline levels of anxiety and may respond differently to pharmacological interventions.[8]
Phenelzine's Dual-Action Mechanism: A Unique Anxiolytic Profile
Phenelzine's primary mechanism of action is the irreversible inhibition of both MAO-A and MAO-B, leading to an increase in the synaptic availability of key neurotransmitters implicated in mood and anxiety: serotonin, norepinephrine, and dopamine.[1][9]
However, a crucial and distinguishing feature of phenelzine is its ability to also increase brain concentrations of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[9][10][11] This is achieved through the inhibition of GABA-transaminase (GABA-T), the enzyme responsible for GABA catabolism. This dual mechanism may underlie its potent anxiolytic effects, differentiating it from other classes of antidepressants such as SSRIs.
Signaling Pathway of Phenelzine's Anxiolytic Action
Caption: A standardized workflow for conducting elevated plus-maze experiments.
Step-by-Step Methodology
-
Animals: Use experimentally naive male rodents (e.g., Sprague-Dawley rats or Swiss Webster mice) to avoid the confounding effects of prior maze exposure. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Apparatus: The EPM should be constructed of a non-reflective material and consist of two open arms and two closed arms of standardized dimensions, elevated from the floor.
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment begins.
-
Drug Preparation and Administration: Dissolve phenelzine sulfate in sterile saline. Administer phenelzine or vehicle via intraperitoneal (i.p.) injection. A typical effective dose for anxiolysis in rats is 15 mg/kg. [10]5. Pre-Test Interval: Allow a 30-minute interval between injection and testing to ensure adequate drug absorption.
-
Testing Procedure:
-
Place the animal in the center of the EPM, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using an overhead video camera for later analysis.
-
Thoroughly clean the maze with an appropriate solution (e.g., 70% ethanol) between each animal to eliminate olfactory cues.
-
-
Behavioral Scoring: Manually or with automated tracking software, score the following parameters:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total number of arm entries (as a measure of locomotor activity).
-
-
Data Analysis: Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA) to compare treatment groups. An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries, without a significant change in total arm entries.
Conclusion and Future Directions
The anxiolytic effects of phenelzine in the elevated plus-maze are demonstrable but highly dependent on the experimental conditions. The evidence strongly suggests that for initial screening of anxiolytic potential, experimentally naive animals are essential. The confounding effect of prior maze experience, which can lead to an anxiogenic-like profile, is a critical consideration for study design and interpretation.
Phenelzine's unique dual mechanism, involving both MAO inhibition and enhancement of GABAergic neurotransmission, distinguishes it from many other anxiolytics and warrants further investigation. Future research should focus on direct, well-controlled comparative studies of phenelzine against a broader range of anxiolytic compounds, including newer classes of drugs. A deeper understanding of the neurobiological underpinnings of the "one-trial tolerance" phenomenon will also be crucial for refining the EPM as a predictive model for anxiolytic drug development.
By adhering to standardized protocols and being mindful of the key variables that influence behavioral outcomes, researchers can navigate the complexities of the elevated plus-maze and generate more reproducible and translatable data in the quest for novel anxiety treatments.
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confirming phenelzine's target engagement using PET imaging with [11C]harmine
An In-Depth Technical Guide to Confirming Phenelzine's Target Engagement Using PET Imaging with [11C]-harmine
For researchers, scientists, and drug development professionals, establishing that a drug engages its intended target in the central nervous system (CNS) is a cornerstone of modern therapeutic development.[1][2] For legacy drugs like phenelzine, a potent, non-selective, and irreversible monoamine oxidase (MAO) inhibitor, this validation is crucial for understanding its profound therapeutic efficacy in treatment-resistant depression and anxiety disorders.[3][4] This guide provides a comprehensive comparison of methodologies to confirm phenelzine's target engagement, focusing on the gold-standard technique: Positron Emission Tomography (PET) imaging with the selective MAO-A radiotracer, [11C]-harmine.
The "Why": Understanding Phenelzine's Mechanism of Action
Phenelzine's primary therapeutic effect stems from its irreversible inhibition of both isoforms of the monoamine oxidase enzyme, MAO-A and MAO-B.[5][6] These enzymes are located on the outer membrane of mitochondria and are responsible for degrading key monoamine neurotransmitters—serotonin, norepinephrine, and dopamine.[7] By forming a covalent bond with the enzyme, phenelzine permanently inactivates it, leading to a sustained increase in the synaptic availability of these neurotransmitters.[4][5] This elevation is believed to be the principal driver of its antidepressant effects.[8] Furthermore, phenelzine also increases brain concentrations of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), which may contribute significantly to its potent anxiolytic properties.[3][6]
Caption: Phenelzine irreversibly inhibits MAO, preventing monoamine degradation.
The "How": Quantifying MAO-A Occupancy with [11C]-harmine PET
PET is a powerful molecular imaging technique that allows for the non-invasive, quantitative assessment of a drug's interaction with its target in the living human brain.[7][9] For MAO-A, the radiotracer [11C]-harmine has been extensively validated as a reliable tool.[10][11] Harmine is a potent and selective reversible inhibitor of MAO-A.[9] When labeled with the positron-emitting isotope Carbon-11, its distribution and binding in the brain can be measured.
The experimental paradigm is a two-scan process:
-
Baseline Scan: A PET scan is performed before treatment to measure the baseline density of available MAO-A enzymes.
-
Post-Treatment Scan: After a course of phenelzine treatment, a second PET scan is conducted. Since phenelzine occupies a significant fraction of MAO-A enzymes, there are fewer sites available for [11C]-harmine to bind.
The percentage reduction in [11C]-harmine binding from the baseline to the post-treatment scan provides a direct, quantitative measure of MAO-A target occupancy.[12][13]
Comparative Data: Phenelzine vs. a Reversible MAOI
Studies utilizing [11C]-harmine PET have demonstrated that standard clinical doses of phenelzine result in very high levels of MAO-A occupancy, which are sustained due to its irreversible mechanism. This level of target engagement is comparable to or greater than that achieved by high doses of reversible MAO-A inhibitors like moclobemide.[12][13]
| Drug | Daily Dose | Mean Brain MAO-A Occupancy (%) | Mechanism | Reference |
| Phenelzine | 45-60 mg | 86.82 ± 6.89 | Irreversible | [12][13] |
| Moclobemide | 300-600 mg | 74.23 ± 8.32 | Reversible | [12][13] |
| Moclobemide | 900-1200 mg | 83.75 ± 5.52 | Reversible | [12][13] |
Data from a study in subjects with Major Depressive Episodes who underwent PET scanning before and after 6 weeks of treatment.[12]
A Self-Validating Experimental Protocol for [11C]-harmine PET
This protocol outlines a robust methodology for quantifying phenelzine's MAO-A occupancy. The inclusion of arterial blood sampling is critical, as the ubiquitous expression of MAO-A in the brain prevents the use of a "reference region" (an area devoid of the target) for simplifying quantification.[14]
Caption: Experimental workflow for a two-part phenelzine PET occupancy study.
Step-by-Step Methodology
-
Subject Recruitment: Enroll participants (e.g., patients with treatment-resistant depression) meeting specific inclusion/exclusion criteria. All participants must provide informed consent.
-
Radiotracer Synthesis: [11C]-harmine is synthesized on-site using an automated radiochemistry module shortly before injection.[15]
-
Baseline Imaging Session:
-
Anatomical MRI: Acquire a high-resolution T1-weighted MRI scan for anatomical co-registration.
-
Arterial Catheterization: Place a catheter in the radial artery for blood sampling.[16]
-
PET Scan: Position the subject in the PET scanner. Inject a bolus of [11C]-harmine intravenously (e.g., 223-255 MBq) and begin a dynamic 90-minute scan.[16][17]
-
Arterial Blood Sampling: Collect arterial blood samples throughout the scan to measure the concentration of the parent radiotracer in plasma, which serves as the "arterial input function."[16][18]
-
-
Treatment Period: Administer phenelzine at a clinically standard dose (e.g., 45-60 mg/day) for a defined period, typically 6 weeks, to ensure steady-state occupancy.[12][13]
-
Follow-up Imaging Session: Repeat the entire imaging procedure from Step 3 under identical conditions.
-
Data Analysis:
-
Co-register the dynamic PET images to the individual's MRI scan.[19]
-
Delineate regions of interest (ROIs) on the MRI (e.g., prefrontal cortex, thalamus, striatum).
-
Use kinetic modeling, such as a two-tissue compartment model, with the arterial input function to estimate the total distribution volume (V_T) of [11C]-harmine in each ROI for both scans. V_T is an index of the total number of available MAO-A sites.[11]
-
Calculate MAO-A occupancy in each region using the formula: Occupancy (%) = [(V_T_Baseline - V_T_Post-treatment) / V_T_Baseline] * 100
-
Safety and Dosimetry Considerations
The use of Carbon-11 labeled radiotracers is considered safe, with a short half-life of 20.4 minutes ensuring rapid radioactive decay.[20] Dosimetry studies for [11C]-harmine in baboons have identified the lungs as the critical organ receiving the highest absorbed radiation dose.[17] The effective dose is well within the acceptable limits for research studies involving human participants.[21][22]
Comparison with Alternative Methodologies
While [11C]-harmine PET is the definitive method for in vivo quantification in humans, other techniques provide complementary information, particularly in preclinical settings.
| Methodology | Principle | Advantages | Limitations |
| [11C]-harmine PET Imaging | In vivo imaging of radiotracer binding to MAO-A in the living brain. | Quantitative, non-invasive (in humans), direct measure of target engagement, high translational value. | Requires cyclotron and PET scanner, arterial catheterization is invasive, exposure to ionizing radiation.[14] |
| In Vitro/Ex Vivo Activity Assays | Measures MAO enzyme activity in tissue homogenates using substrates that produce a detectable signal (e.g., spectrophotometric, HPLC).[23][24] | High throughput, allows detailed biochemical characterization, no radioactivity. | Not an in vivo measure, does not account for pharmacokinetics (e.g., blood-brain barrier penetration), prone to post-mortem artifacts. |
| In Vivo Microdialysis (Preclinical) | A probe implanted in a specific brain region of a living animal samples the extracellular fluid to measure neurotransmitter levels before and after drug administration.[18] | Direct measure of the neurochemical consequences of MAO inhibition. | Highly invasive, limited to animal models, measures a downstream effect, not direct target binding. |
| Non-Radiolabeled Tracer Displacement (Preclinical) | A non-radioactive tracer (e.g., harmine) is administered, and its concentration in ex vivo brain tissue is measured by LC-MS/MS following treatment with an inhibitor.[25] | Avoids radioactivity, highly sensitive analytical method (LC-MS/MS). | Terminal procedure (not a longitudinal measure), not a true in vivo imaging technique. |
Conclusion: The Authoritative Grounding of PET
Confirming target engagement is a non-negotiable step in modern drug development. For phenelzine, [11C]-harmine PET provides unequivocal, quantitative evidence of high MAO-A occupancy in the human brain at clinically effective doses.[12][13] This robustly links its mechanism of action to its therapeutic potential. While alternative preclinical methods offer valuable insights into the biochemical and neurochemical effects of phenelzine, only PET allows for the direct, in vivo visualization and quantification of this critical drug-target interaction in human subjects. This positions PET imaging not merely as a comparative tool, but as the authoritative standard for validating CNS target engagement in clinical research.
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A Comparative Neurochemical Analysis: Phenelzine vs. Reversible MAOIs
Introduction: A Tale of Two Inhibitors
Monoamine oxidase inhibitors (MAOIs) represent a cornerstone in the pharmacological management of depressive and anxiety disorders. Their fundamental mechanism involves the inhibition of monoamine oxidase (MAO), the enzyme responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine. However, the family of MAOIs is not monolithic. A critical distinction lies between the classical, irreversible inhibitors, exemplified by phenelzine, and the more modern, reversible inhibitors of MAO-A (RIMAs), with moclobemide being a prominent member. While both classes ultimately increase monoamine availability, their distinct modes of interaction with the MAO enzyme, their selectivity, and their off-target effects result in profoundly different neurochemical and clinical profiles. This guide provides an in-depth comparative neurochemical analysis of phenelzine and reversible MAOIs, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals in their pursuit of novel and refined therapeutics.
Phenelzine, a hydrazine derivative, is an irreversible and non-selective inhibitor of both MAO-A and MAO-B.[1][2] This means it forms a covalent bond with the enzyme, rendering it permanently inactive. Restoration of MAO activity is a slow process, dependent on the synthesis of new enzyme molecules.[3] In contrast, RIMAs like moclobemide are selective for MAO-A and bind to the enzyme in a reversible manner.[4][5] This allows for a more transient and adaptable modulation of monoamine levels. This fundamental difference in their interaction with MAO is the primary driver of their divergent neurochemical and clinical characteristics.
Comparative Neurochemical Profile: A Tabular Overview
The following table summarizes the key quantitative differences in the neurochemical profiles of phenelzine and a representative RIMA, moclobemide, based on preclinical and clinical research. It is important to note that values can vary depending on the experimental conditions and species studied.
| Parameter | Phenelzine (Irreversible, Non-Selective) | Reversible MAOIs (e.g., Moclobemide; Reversible, MAO-A Selective) | References |
| MAO-A Inhibition | Irreversible, potent | Reversible, potent | [1][5] |
| MAO-A Ki | ~15 nM (human) | ~10 µM (IC50) | [2][6] |
| MAO-B Inhibition | Irreversible, potent | Weak to negligible | [1][7] |
| MAO-B Ki | ~17.6 µM (human) | >1000 µM (IC50) | [2][6] |
| Effect on Serotonin (5-HT) Levels | Sustained, marked increase | Transient, marked increase | [5][8] |
| Effect on Norepinephrine (NE) Levels | Sustained, marked increase | Transient, moderate increase | [9][10] |
| Effect on Dopamine (DA) Levels | Sustained, moderate increase | Minimal to no direct effect | [8][9] |
| GABA-Transaminase (GABA-T) Inhibition | Significant inhibition by metabolite (PEH) | No significant inhibition | [2] |
| Effect on Brain GABA Levels | Marked and sustained increase | No significant change | [2] |
| Off-Target Receptor Binding | Moderate affinity for I2 imidazoline receptors | Generally low affinity for other receptors | [4] |
Visualizing the Mechanisms: A Tale of Two Pathways
To better understand the fundamental differences in their mechanisms of action, the following diagrams illustrate the irreversible and reversible inhibition of MAO and the subsequent impact on neurotransmitter metabolism.
Caption: Phenelzine forms a covalent bond with MAO, leading to irreversible inhibition.
Caption: Reversible MAOIs transiently bind to MAO-A, allowing for competitive inhibition.
Experimental Methodologies for Comparative Analysis
To empirically validate the neurochemical differences between phenelzine and reversible MAOIs, a series of well-established in vitro and in vivo assays are essential. The following section details the protocols for these key experiments.
In Vitro MAO Inhibition Assay
This assay determines the potency and selectivity of the compounds for MAO-A and MAO-B.
Protocol:
-
Enzyme Source: Utilize recombinant human MAO-A and MAO-B enzymes or mitochondrial fractions isolated from rodent brain or liver tissue.
-
Substrate: Employ a fluorescent or radiolabeled substrate such as kynuramine or [14C]-serotonin for MAO-A and [14C]-phenylethylamine for MAO-B.
-
Inhibitor Preparation: Prepare serial dilutions of phenelzine and the reversible MAOI in an appropriate buffer.
-
Incubation: Pre-incubate the enzyme with varying concentrations of the inhibitors for a specified time (e.g., 15-30 minutes) at 37°C. For irreversible inhibitors like phenelzine, this pre-incubation is critical.
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
-
Reaction Termination: Stop the reaction after a defined period (e.g., 20-30 minutes) by adding a stop solution (e.g., strong acid).
-
Detection: Quantify the product formation using a fluorometer or liquid scintillation counter.
-
Data Analysis: Calculate the IC50 values (the concentration of inhibitor that produces 50% inhibition) for each compound against both MAO-A and MAO-B. From the IC50, the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.
Causality Behind Experimental Choices: The use of both MAO-A and MAO-B isoforms is crucial to determine the selectivity profile of the inhibitors. Pre-incubation is essential for irreversible inhibitors to allow for the covalent bond formation, whereas for reversible inhibitors, it establishes equilibrium.
In Vivo Microdialysis for Neurotransmitter Level Measurement
This technique allows for the real-time measurement of extracellular neurotransmitter levels in the brains of freely moving animals.
Caption: Workflow for in vivo microdialysis to measure neurotransmitter levels.
Protocol:
-
Surgical Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., striatum, prefrontal cortex, hippocampus) of an anesthetized rodent.
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours.
-
Perfusion: On the day of the experiment, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect baseline dialysate samples for a period of time to establish stable neurotransmitter levels.
-
Drug Administration: Administer phenelzine or the reversible MAOI systemically (e.g., via intraperitoneal injection).
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-drug administration.
-
Sample Analysis: Analyze the collected dialysate samples for serotonin, norepinephrine, dopamine, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or mass spectrometry (MS).
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and compare the time course and magnitude of the effects between the two drug groups.
Causality Behind Experimental Choices: In vivo microdialysis provides a dynamic picture of neurochemical changes in a physiologically relevant context. The choice of brain region allows for the investigation of effects in areas implicated in the therapeutic actions of antidepressants.
Off-Target Receptor Binding Assay
This assay assesses the affinity of the compounds for a panel of neurotransmitter receptors to identify potential off-target effects.
Protocol:
-
Receptor Source: Use cell membranes from cell lines expressing specific recombinant human receptors or tissue homogenates from specific brain regions.
-
Radioligand: Select a high-affinity radioligand for each receptor of interest (e.g., [3H]-ketanserin for 5-HT2A receptors, [3H]-prazosin for α1-adrenergic receptors).
-
Competitive Binding: Incubate the receptor preparation with a fixed concentration of the radioligand and a range of concentrations of the test compound (phenelzine or the reversible MAOI).
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound for each receptor and calculate the Ki using the Cheng-Prusoff equation.
Causality Behind Experimental Choices: A broad receptor screen is crucial for identifying potential mechanisms underlying side effects or additional therapeutic actions. Competitive binding assays are a robust and high-throughput method for determining the affinity of unlabeled compounds for their targets.
Discussion and Field-Proven Insights
The divergent neurochemical profiles of phenelzine and reversible MAOIs have significant implications for their clinical use and for the development of future therapeutics. The irreversible and non-selective nature of phenelzine leads to a profound and sustained elevation of a broad range of monoamines.[3] This widespread and long-lasting effect may contribute to its efficacy in treatment-resistant depression but also underlies the necessity for strict dietary restrictions to avoid the "cheese effect" – a hypertensive crisis caused by the inability to metabolize dietary tyramine.[3]
Furthermore, the off-target inhibition of GABA-transaminase by a metabolite of phenelzine results in a significant increase in brain GABA levels.[2] This action is not observed with reversible MAOIs and likely contributes to the anxiolytic properties of phenelzine.[2] However, it also adds another layer of complexity to its neurochemical profile and potential for drug-drug interactions.
Reversible MAOIs, with their selectivity for MAO-A and reversible binding, offer a more targeted and flexible approach.[5] The reversibility allows for a quicker return to baseline enzyme activity, reducing the risk of dietary tyramine interactions and allowing for more rapid medication switching.[5] The selectivity for MAO-A primarily impacts serotonin and norepinephrine levels, with minimal direct effects on dopamine, which may contribute to a different side-effect profile compared to non-selective MAOIs.[9][10]
For drug development professionals, the comparative analysis of these two classes of MAOIs highlights the potential for designing novel inhibitors with tailored selectivity and reversibility profiles. The goal is to optimize therapeutic efficacy while minimizing adverse effects. For instance, developing compounds with specific ratios of MAO-A to MAO-B inhibition or incorporating reversible binding kinetics could lead to safer and more effective treatments for a range of neuropsychiatric disorders.
Conclusion
The neurochemical differences between phenelzine and reversible MAOIs are stark and multifaceted. Phenelzine's irreversible, non-selective inhibition of MAO and its unique off-target effects on the GABAergic system create a broad and enduring neurochemical footprint. In contrast, reversible MAOIs offer a more targeted and transient modulation of the monoaminergic system. A thorough understanding of these differences, grounded in robust experimental data, is paramount for both the rational use of existing medications and the innovative design of future therapeutics targeting the monoamine oxidase enzymes.
References
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A. Alemany, et al. (1995). The effects of phenelzine and other monoamine oxidase inhibitor antidepressants on brain and liver I2 imidazoline-preferring receptors. British Journal of Pharmacology, 114(6), 1141–1148. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). phenelzine. Retrieved January 4, 2026, from [Link]
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Urichuk, L. J., et al. (2000). Comparison of neurochemical effects of the monoamine oxidase inhibitors phenelzine, moclobemide and brofaromine in the rat after short- and long-term administration. Journal of Affective Disorders, 58(2), 135-144. [Link]
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Cesura, A. M., et al. (1992). Mode of action and characteristics of monoamine oxidase-A inhibition by moclobemide. Psychopharmacology, 106 Suppl, S15-16. [Link]
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Meyer, J. H., et al. (2015). Monoamine Oxidase-A Occupancy by Moclobemide and Phenelzine: Implications for the Development of Monoamine Oxidase Inhibitors. International Journal of Neuropsychopharmacology, 18(12), pyv078. [Link]
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Stahl, S. M., & Grady, M. M. (2022). The prescriber's guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression. CNS Spectrums, 27(4), 403-413. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Phenelzine Hydrochloride in a Laboratory Setting
Phenelzine hydrochloride, a potent monoamine oxidase inhibitor (MAOI), is a valuable tool in neuroscience research and drug development. However, its inherent toxicity and chemical reactivity necessitate stringent disposal protocols to ensure the safety of laboratory personnel and environmental integrity. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety standards and regulatory compliance. We will delve into the chemical principles underpinning these procedures, ensuring a thorough understanding of not just what to do, but why it is critical.
Foundational Principles: Understanding the Hazard
Phenelzine is an acutely toxic substance, particularly if ingested.[1][2][3] Its chemical structure, containing a hydrazine moiety, makes it reactive and susceptible to oxidation.[1] Improper disposal, such as discarding down the drain or in regular trash, is strictly prohibited due to the potential for environmental contamination and harm to human health.[1][4]
Regulatory oversight for hazardous waste, including pharmaceutical compounds like phenelzine, is primarily managed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][5] While phenelzine's specific classification as a P- or U-listed hazardous waste is not definitively established in all documentation, its acute toxicity warrants treating it with the highest level of precaution, as if it were an acutely hazardous (P-listed) waste.[1][6][7]
Immediate Safety & Handling Precautions
Prior to initiating any disposal procedures, it is imperative to establish a safe working environment.
-
Personal Protective Equipment (PPE): A non-negotiable first line of defense. Always wear:
-
Ventilation: All handling of solid phenelzine and concentrated solutions must be conducted within a certified chemical fume hood to prevent inhalation of aerosolized particles or vapors.[1]
-
Spill Kit: An appropriate chemical spill kit should be readily accessible. For phenelzine, this should include an absorbent material, such as vermiculite or sand, and materials for the chemical neutralization of the spill area.[1]
The Disposal Workflow: A Step-by-Step Protocol
The following workflow outlines the procedural steps for the safe disposal of this compound from a research laboratory. This process culminates in the transfer of the contained waste to a licensed hazardous waste management company.
Caption: Workflow for the safe disposal of this compound.
Waste Characterization and Segregation
Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.[5]
-
Identify all forms of phenelzine waste: This includes unused pure compound, stock solutions, diluted experimental solutions, and contaminated materials (e.g., pipette tips, gloves, weigh boats, and absorbent pads).
-
Segregate from incompatible chemicals: Phenelzine, as a hydrazine derivative, should be kept separate from strong oxidizing agents and acids to prevent violent reactions.[8] Store in a designated area away from other waste streams.
Containerization and Labeling
The integrity of the waste container is critical to preventing leaks and ensuring safe transport.[5][9]
-
Select an appropriate container: Use a container made of a material chemically compatible with this compound and any solvents used. High-density polyethylene (HDPE) is a suitable choice. The container must have a secure, leak-proof screw cap.[5][8] Never use food containers.[8]
-
Properly label the container: The label must clearly state "Hazardous Waste" and include the full chemical name ("this compound"), the concentration (if applicable), the date of accumulation, and the principal investigator's contact information.[5][9]
Chemical Neutralization: A Pre-treatment Option for Dilute Aqueous Solutions
For dilute aqueous solutions of phenelzine (<5%), chemical neutralization can be employed as a pre-treatment step to degrade the hazardous hydrazine moiety prior to collection.[1] This procedure must be performed by trained personnel in a chemical fume hood.
Experimental Protocol for Neutralization:
-
Dilution: If your phenelzine waste solution is concentrated, dilute it with water to a concentration of 5% or less. This is a critical safety measure to control the exothermic nature of the subsequent reaction.[1]
-
Oxidation: Prepare a fresh solution of sodium hypochlorite (household bleach) at a concentration of 5% or less.
-
Slow Addition: While stirring the diluted phenelzine solution, slowly add an equal volume of the 5% sodium hypochlorite solution. The reaction will generate heat; control the rate of addition to prevent boiling or splashing.[1]
-
Verification of Complete Reaction: To ensure the complete destruction of the phenelzine, test for the presence of excess oxidizing agent. Dip a strip of potassium iodide-starch paper into the solution. A blue-black color indicates that an excess of hypochlorite is present and the phenelzine has been fully oxidized.[1]
-
pH Adjustment: Check the pH of the neutralized solution. It should be within a neutral range (pH 6-8). If necessary, adjust using a dilute acid or base.[1]
-
Final Containment: The treated and verified solution can now be added to the designated hazardous waste container for phenelzine.
| Parameter | Guideline | Rationale |
| Initial Phenelzine Concentration | < 5% in water | To control the rate of the exothermic neutralization reaction. |
| Oxidizing Agent | 5% Sodium Hypochlorite | A readily available and effective oxidizing agent for hydrazine compounds. |
| Verification Method | Potassium Iodide-Starch Paper | Provides a clear visual confirmation of excess oxidant, indicating complete reaction. |
| Final pH | 6-8 | Ensures the final waste stream is not corrosive and is safe for storage and transport. |
Table 1: Quantitative Parameters for Chemical Neutralization of this compound
Storage and Final Disposal
-
Satellite Accumulation Area (SAA): Store the sealed and labeled hazardous waste container in a designated SAA.[6][8] This area must be at or near the point of generation and under the control of laboratory personnel.[10] The SAA should be inspected weekly for any signs of leakage.[5][8]
-
Accumulation Limits: Be mindful of accumulation limits. For acutely toxic (P-listed) waste, the limit is typically one quart of liquid waste.[6]
-
Professional Disposal: The final and most critical step is the disposal of the accumulated waste through a licensed hazardous waste management company.[1] These companies are equipped to transport and dispose of hazardous chemicals in a manner that is compliant with all federal and state regulations.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding the chemical hazards, adhering to regulatory guidelines, and meticulously following the protocols outlined in this guide, researchers can ensure a safe laboratory environment and protect the broader community and ecosystem. This commitment to safety and environmental stewardship is paramount in maintaining the integrity and trustworthiness of the scientific enterprise.
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- Proper Disposal of Phenelzine: A Guide for Labor
- How to Ensure Safe Chemical Waste Disposal in Labor
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- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP.
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- Phenelzine (sulfate)
- SAFETY D
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
